3-Methyl-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUTTOJJMSVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548459 | |
| Record name | 3-Methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107757-06-2 | |
| Record name | 3-Methyl-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107757-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-Methyl-5-nitrobenzaldehyde, identified by the CAS number 107757-06-2 , is an aromatic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a benzaldehyde core substituted with a methyl group at the 3-position and a nitro group at the 5-position, imparts a unique electronic and steric profile that makes it a versatile synthetic intermediate.[1] The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality provides two key handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.
Physicochemical Properties
This compound typically presents as a yellow to orange crystalline solid with a characteristic aromatic odor.[1] It exhibits good solubility in common organic solvents such as ethanol and ether, while its solubility in water is limited.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 107757-06-2 | [2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (7-9 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl protons (CH₃) will appear as a singlet in the upfield region, likely around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbon (around 20 ppm). The positions of the aromatic carbon signals will be influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorption bands:
-
A strong carbonyl (C=O) stretching vibration from the aldehyde group in the region of 1700-1720 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-H stretching vibrations of the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region.
-
C-H stretching of the aldehyde group, which typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 g/mol ). The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and the nitro group (NO₂), providing further confirmation of the structure.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the nitration of 3-methylbenzaldehyde. This electrophilic aromatic substitution reaction is directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects will influence the position of the incoming nitro group.
The synthesis of the related compound, 3-nitrobenzaldehyde, is well-documented and typically involves the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[3][4] A similar protocol can be adapted for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: Dissolve 3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Applications in Drug Development
Nitrobenzaldehyde derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. The aldehyde group provides a reactive site for condensation reactions, such as the formation of Schiff bases, which are known to exhibit a broad spectrum of biological activities.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, a class of drugs widely used to treat hypertension.[5] It is plausible that this compound could be utilized in a similar fashion to generate novel analogs with potentially improved pharmacological profiles.
Furthermore, various nitrobenzaldehyde derivatives have been investigated for their potential as antimicrobial and anticancer agents.[6] The presence of the nitro group can contribute to the biological activity of these compounds.
Caption: A generalized workflow for the utilization of this compound in drug discovery.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment, are essential. Nitro compounds can be hazardous and may pose environmental risks, so proper disposal procedures must be followed.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. While specific applications of this particular molecule are still emerging, the well-established utility of related nitrobenzaldehydes in medicinal chemistry underscores its importance as a target for further research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
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Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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physicochemical properties of 3-Methyl-5-nitrobenzaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-5-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Foreword
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a holistic understanding of this compound, grounding technical specifications in the context of practical application and synthetic strategy. The narrative is designed to be both a reference and a strategic tool, enabling researchers to leverage the unique properties of this molecule with confidence and precision. We will explore not just the "what" but the "why"—the causal relationships between molecular structure and observable properties that are critical for innovation in medicinal chemistry and materials science.
Core Molecular Profile and Significance
This compound (CAS No: 107757-06-2) is an aromatic aldehyde whose chemical personality is defined by the interplay of its three functional groups on the benzene ring.[1] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations. Positioned meta to the aldehyde are a methyl group (-CH₃) and a nitro group (-NO₂). The nitro group is strongly electron-withdrawing, rendering the aromatic ring electron-deficient and influencing the reactivity of the aldehyde. The methyl group, being weakly electron-donating, subtly modulates this electronic landscape. This specific substitution pattern makes this compound a valuable and versatile intermediate in the synthesis of dyes, agrochemicals, and particularly, pharmaceutical compounds.[1] Its structural analogues, like 3-nitrobenzaldehyde, are crucial precursors in the synthesis of dihydropyridine calcium channel blockers (e.g., Nimodipine, Nicardipine) and other therapeutic agents, highlighting the potential utility of this scaffold in drug discovery.[2][3]
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical properties is the bedrock of successful experimental design, from reaction setup to purification and storage.
Summary of Physical Properties
The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable snapshot of the compound's key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₃ | [1][4][5] |
| Molecular Weight | 165.15 g/mol | [5][6] |
| Appearance | Yellow to orange crystalline solid/powder | [1] |
| Melting Point | Not consistently reported; requires experimental verification. | |
| Boiling Point | Not consistently reported; requires experimental verification. | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C recommended for long-term stability. | |
| InChI Key | JXJUTTOJJMSVBB-UHFFFAOYSA-N | [1][7] |
| SMILES | CC1=CC(=CC(=C1)[O-])C=O | [7] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. While a dedicated spectrum database for this specific molecule is sparse, its expected spectral characteristics can be expertly inferred from the functional groups present.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear significantly downfield as a singlet, typically in the 9.9-10.1 ppm region.[8] The three aromatic protons will reside in the 7.5-8.5 ppm range, with their splitting pattern (multiplicity) determined by their coupling with each other. The methyl protons (-CH₃) will appear as a sharp singlet further upfield, likely around 2.4-2.6 ppm.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, expected above 190 ppm. The six aromatic carbons will produce signals in the 120-150 ppm range, with carbons attached to the nitro and aldehyde groups being the most downfield. The methyl carbon will give a signal in the upfield region, typically around 20-22 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for functional group identification. Key absorption bands to expect are:
-
A strong, sharp peak for the aldehyde C=O stretch around 1700-1710 cm⁻¹.
-
Distinct C-H stretching bands for the aldehyde proton around 2830-2695 cm⁻¹.[8]
-
Strong, characteristic absorbances for the nitro group (-NO₂) at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1365-1290 cm⁻¹ (symmetric stretch).[8]
-
Aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches in the 1600-1400 cm⁻¹ region.[8]
-
Experimental Workflow: Protocol for Purity and Identity Confirmation
The following workflow represents a self-validating system for the characterization of a newly synthesized or procured batch of this compound. The causality is explicit: each step provides a piece of evidence that, when combined, builds an irrefutable case for the compound's identity and purity.
Caption: A robust workflow for the validation of this compound.
Detailed Protocol: HPLC Purity Determination
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. By separating the main component from impurities, it provides a quantitative percentage of purity, which is essential for stoichiometric calculations in subsequent reactions and for meeting regulatory standards in drug development.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of Acetonitrile and Water (e.g., a 60:40 v/v ratio). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak with good resolution from any impurities.
-
Standard Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of a certified reference standard of this compound in the mobile phase. From this, prepare a working standard of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution at the same concentration as the working standard (0.1 mg/mL) using the batch to be tested.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds).
-
-
Analysis: Inject the working standard solution multiple times to ensure system suitability (reproducibility of retention time and peak area). Once the system is stable, inject the sample solution.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, using the area percent method.
Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100
Synthetic Considerations and Reactivity
While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the compound's synthetic origins and subsequent reactivity. Analogous to 3-nitrobenzaldehyde, a common synthetic route involves the direct nitration of the corresponding benzaldehyde (3-methylbenzaldehyde in this case) using a mixture of nitric acid and sulfuric acid.[10][11][12] Careful control of reaction temperature is critical to manage regioselectivity and prevent over-nitration.[10][13]
The reactivity of this compound is rich and synthetically useful:
-
Aldehyde Chemistry: The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition and condensation reactions (e.g., Wittig, Knoevenagel).[14]
-
Nitro Group Chemistry: The nitro group can be selectively reduced to an amine (-NH₂), which opens up a vast array of further functionalization, including diazotization and amide bond formation. This amine is often a key intermediate for building pharmaceutical scaffolds.
-
Aromatic Ring Chemistry: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.
Conclusion: A Strategic Perspective
This compound is more than a collection of physicochemical data; it is a strategic molecular tool. Its defined structure, predictable reactivity, and role as a precursor to high-value compounds make it a subject of significant interest. The protocols and data within this guide are designed to provide a framework for rigorous scientific inquiry, ensuring that researchers can proceed with a validated and well-characterized starting material. Mastery of its properties is the first step toward unlocking its full potential in the next generation of therapeutics and advanced materials.
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A Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Molecular Properties, Synthesis, and Handling
Introduction
3-Methyl-5-nitrobenzaldehyde (CAS No: 107757-06-2) is a substituted aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a benzaldehyde core with a methyl group and a nitro group positioned meta to each other, provides a unique electronic landscape that makes it a valuable and versatile chemical intermediate.[1][2] The presence of the electron-withdrawing nitro and aldehyde groups, combined with the electron-donating methyl group, allows for a diverse range of chemical transformations.[2]
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will cover its core molecular structure and physicochemical properties, present a detailed, field-proven synthetic protocol, and outline critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Molecular Structure and Physicochemical Properties
The functionality and reactivity of this compound are direct consequences of its molecular structure.
Structural Identification
Visualization of Molecular Structure
The two-dimensional structure of this compound is depicted below, illustrating the spatial relationship between the aldehyde, methyl, and nitro functional groups on the benzene ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 165.15 g/mol | [4][6][7] |
| CAS Number | 107757-06-2 | [3][6] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 55 - 58 °C | |
| Solubility | Soluble in ethanol and ether; limited in water | [1] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound is typically achieved through the electrophilic nitration of 3-methylbenzaldehyde (m-tolualdehyde). This section details the rationale and a validated experimental protocol.
Rationale for Synthetic Strategy
The core of this synthesis is an electrophilic aromatic substitution reaction. The substrate, m-tolualdehyde, possesses two directing groups on the benzene ring: an aldehyde (-CHO) and a methyl (-CH₃) group. Both are ortho-, para-directing. However, the aldehyde group is strongly deactivating, while the methyl group is activating. The nitration is performed under strongly acidic conditions where the aldehyde can be protonated, further enhancing its deactivating nature. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the deactivating aldehyde group are C3 and C5. The reaction yields the 5-nitro isomer as a major product.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-15°C) is critical to prevent unwanted side reactions, such as di-nitration and oxidation of the sensitive aldehyde group to a carboxylic acid.[8]
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the acid and dissipating heat, and it precipitates the organic product, which has low solubility in the resulting aqueous medium.[8]
Experimental Protocol: Nitration of m-Tolualdehyde
This protocol is adapted from established procedures for the nitration of benzaldehydes and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[8]
Materials:
-
3-methylbenzaldehyde (m-tolualdehyde)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (TBME) or other suitable organic solvent
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Toluene and Petroleum Ether (for recrystallization)
Procedure:
-
Preparation of Nitrating Acid: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 19 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.
-
Addition of Nitric Acid: Slowly add 8.7 mL of fuming HNO₃ dropwise to the sulfuric acid while stirring vigorously. Ensure the temperature does not exceed 10°C.[8]
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2.0 g of 3-methylbenzaldehyde dropwise via the dropping funnel. Maintain the internal reaction temperature between 10-15°C throughout the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[8]
-
Quenching and Isolation: Carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker with stirring. A yellow precipitate (the crude product) will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid.[8]
-
Work-up: Dissolve the crude product in ~125 mL of tert-butyl methyl ether. Transfer to a separatory funnel and wash with 125 mL of 5% NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from a mixture of toluene and petroleum ether to yield pure this compound.[8]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound, as nitroaromatics and aldehydes present specific hazards.
Hazard Identification
Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long lasting effects.
-
General aldehyde hazards include potential for irritation to the eyes, skin, and respiratory tract upon contact or inhalation.
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Environmental Precautions: Avoid release into the environment. Collect spillage and dispose of it as hazardous waste according to institutional and local regulations.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[6]
Conclusion
This compound is a key chemical building block with well-defined physicochemical properties. Its utility in organic synthesis is significant, driven by the reactivity of its aldehyde and nitro functional groups. The synthetic route via electrophilic nitration of m-tolualdehyde is robust, provided that strict control over reaction conditions is maintained. By understanding its molecular structure, synthetic pathway, and handling requirements, researchers can safely and effectively leverage this compound for the development of novel therapeutics, dyes, and other advanced materials.
References
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An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitrobenzaldehyde in Common Laboratory Solvents
Introduction
In the realms of pharmaceutical development, synthetic chemistry, and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful research and development. This guide provides a detailed technical overview of the solubility characteristics of 3-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃), a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] For researchers and drug development professionals, comprehending the solubility of this compound in common laboratory solvents is critical for reaction optimization, purification, formulation, and ensuring reproducible results.
This document moves beyond a simple tabulation of data, offering insights into the physicochemical principles governing the solubility of this compound. We will explore experimental methodologies for solubility determination, present qualitative and quantitative data, and discuss the implications of solvent choice on the reactivity of this versatile benzaldehyde derivative.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 55 - 58 °C (131 - 136 °F) | [3] |
| InChI Key | JXJUTTOJJMSVBB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC(=C1)[O-])C=O | [4] |
The structure of this compound, featuring a moderately nonpolar aromatic ring, a polar nitro group, and an aldehyde functional group capable of hydrogen bonding, suggests a nuanced solubility profile. The interplay of these functional groups dictates its interaction with various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity.[5][6]
Theoretical Framework: The "Like Dissolves Like" Principle in Action
The solubility of this compound is governed by the balance of its nonpolar (methylated benzene ring) and polar (nitro and aldehyde groups) functionalities.
-
Polar Solvents: These solvents can engage in hydrogen bonding and dipole-dipole interactions.[5]
-
Protic Polar Solvents (e.g., water, ethanol, methanol): These solvents possess a hydrogen atom bound to an electronegative atom and can act as both hydrogen bond donors and acceptors. While the aldehyde and nitro groups can accept hydrogen bonds, the overall nonpolar character of the benzene ring limits solubility in highly polar protic solvents like water.[1][6]
-
Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have dipoles but lack acidic protons.[5] They can effectively solvate this compound through dipole-dipole interactions with the nitro and aldehyde groups.
-
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are suitable for dissolving nonpolar compounds through van der Waals forces.[5] The aromatic ring of this compound will have favorable interactions with these solvents.
Qualitative Solubility Assessment
Based on its structure and general principles of solubility, a qualitative assessment can be made. This compound is expected to have limited solubility in water but is soluble in many organic solvents.[1] An analogous compound, 4-nitrobenzaldehyde, is known to be soluble in organic solvents like ethanol, acetone, and chloroform, while having limited water solubility due to its predominantly non-polar aromatic structure.[6]
A tiered approach to solubility testing is often employed, starting with less rigorous mechanical techniques and progressing to more vigorous methods if the compound does not readily dissolve.[7] Visual observation for a clear solution without any cloudiness or precipitate is the primary determinant of solubility in this context.[7]
Experimental Determination of Equilibrium Solubility
For quantitative analysis, the shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[8] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Workflow for Equilibrium Solubility Determination
The following diagram outlines the key steps in the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol: Equilibrium Solubility Determination
I. Purpose: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
II. Materials & Equipment:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
III. Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. It is important to control the temperature as it significantly impacts solubility.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.[5]
-
Sample Collection: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining undissolved solid.[5]
-
Quantification:
-
Prepare a stock solution of this compound of known concentration.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.[5]
-
Analyze the standard solutions and the filtered sample solutions by HPLC.
-
Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.
-
-
Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[5]
IV. Precautions:
-
Ensure all solvents and the solute are pure.[8]
-
The temperature must be adequately controlled throughout the experiment.[8][9]
-
The analytical method used for quantification must be reliable and reproducible.[8]
-
Handle this compound with appropriate personal protective equipment, as it is harmful if swallowed and toxic to aquatic life.[3]
Expected Solubility Trends and Data
Based on these trends, the expected solubility of this compound in common lab solvents would follow this general order:
High Solubility:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Acetonitrile
Moderate Solubility:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Toluene
Low to Sparingly Soluble:
-
Water
-
Hexane
Implications of Solvent Choice on Reactivity
The choice of solvent extends beyond mere dissolution and can significantly influence the reactivity of this compound. The reactivity is primarily governed by the aldehyde and nitro functional groups.[12]
Logical Flow of Solvent Effects on Reactivity
Caption: Influence of solvent choice on the reactivity of this compound.
-
Aldehyde Group: The aldehyde group is electrophilic and susceptible to nucleophilic addition.[6] The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive than benzaldehyde itself.[13] Polar solvents can further stabilize the partial positive charge on the carbonyl carbon, potentially increasing its reactivity.[14] However, protic solvents might hydrogen bond with the carbonyl oxygen, which could also modulate its reactivity.[14] For reactions like aldol condensations, the solvent can also act as a reactant, as seen with acetone and 4-nitrobenzaldehyde.[15]
-
Nitro Group: The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[12] The choice of solvent is critical for the selection and efficacy of the reducing agent.
-
Aromatic Ring: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[14] Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the charged intermediates.
Conclusion
The solubility of this compound is a critical parameter for its application in organic synthesis and drug development. A systematic approach, beginning with an understanding of its physicochemical properties and the principles of "like dissolves like," allows for a rational selection of solvents. While qualitative assessments provide initial guidance, quantitative determination through methods like the shake-flask protocol is essential for precise and reproducible experimental design. Furthermore, the judicious choice of solvent is paramount not only for achieving desired concentrations but also for influencing the reaction pathways and outcomes involving the aldehyde and nitro functionalities. This guide provides a comprehensive framework for researchers to approach the solubility and reactivity of this compound in a scientifically rigorous manner.
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An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-Methyl-5-nitrobenzaldehyde, a key aromatic intermediate. With a focus on practical application for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, a robust synthesis protocol, in-depth characterization methodologies, and its potential applications in medicinal chemistry and organic synthesis.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aromatic aldehyde with the chemical formula C₈H₇NO₃. The presence of both a methyl group and a nitro group on the benzaldehyde scaffold imparts specific reactivity and physical properties that make it a valuable building block in synthetic chemistry.
IUPAC Name: this compound[1] SMILES Notation: CC1=CC(=CC(=C1)[O-])C=O[2] CAS Number: 107757-06-2[1]
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [3] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Expected to be a solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 3-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to understanding the regioselectivity of this reaction. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The nitration of 3-methylbenzaldehyde will therefore yield a mixture of isomers, with the primary products being this compound, 3-methyl-2-nitrobenzaldehyde, and 3-methyl-4-nitrobenzaldehyde. Judicious control of reaction conditions is necessary to favor the desired 3,5-disubstituted product.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the nitration of benzaldehyde derivatives.[6]
Materials:
-
3-Methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C. Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C.
-
Nitration Reaction: To the cooled nitrating mixture, add 3-methylbenzaldehyde dropwise from the dropping funnel. The internal temperature must be maintained between 0°C and 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as 3-nitrobenzaldehyde and other substituted benzaldehydes.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~10.1 | (s, 1H, -CHO) |
| ~8.4 | (s, 1H, Ar-H) |
| ~8.2 | (s, 1H, Ar-H) |
| ~7.8 | (s, 1H, Ar-H) |
| ~2.5 | (s, 3H, -CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~2850-2750 | Aldehyde C-H Stretch |
| ~1710-1690 | Aldehyde C=O Stretch |
| ~1600, ~1475 | Aromatic C=C Stretch |
| ~1540-1520 | Asymmetric NO₂ Stretch |
| ~1350-1330 | Symmetric NO₂ Stretch |
Reactivity and Potential Applications
The presence of the electron-withdrawing nitro and aldehyde groups makes the aromatic ring of this compound electron-deficient, influencing its reactivity.
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a route to 3-amino-5-methylbenzaldehyde, a versatile intermediate for the synthesis of various heterocyclic compounds.
-
Oxidation/Reduction of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further synthetic transformations.
-
Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines (Schiff bases).
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to form carbon-carbon bonds.
Applications in Drug Discovery and Development
While specific applications of this compound in drug development are not extensively documented, its structural analogue, 3-nitrobenzaldehyde, is a crucial intermediate in the synthesis of several dihydropyridine calcium channel blockers like nifedipine, nitrendipine, and nimodipine.[7][8] These drugs are widely used in the treatment of hypertension and angina.
The general workflow for utilizing a substituted benzaldehyde in the initial stages of drug discovery is depicted below.
Caption: A generalized workflow for the use of substituted benzaldehydes in drug discovery.
Given the established biological activity of various substituted benzaldehydes and their derivatives as antimicrobial and anticancer agents, this compound represents a promising scaffold for the development of novel therapeutic agents.[9][10] For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[11][12]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other nitroaromatic compounds, it is potentially harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a practical resource for researchers in the field. The methodologies and data presented herein are intended to facilitate further investigation and exploitation of this compound in the development of novel molecules with important biological activities.
References
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Al-Majnoun, D., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5563. [Link]
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Al-Majnoun, D., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]
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Abdel-Ghani, N. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23389-23411. [Link]
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Di Somma, I., et al. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 346-357. [Link]
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Shaanxi Bloom Tech Co., Ltd. (2022). What is the purpose of 3-Nitrobenzaldehyde. [Link]
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van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
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Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). American Chemical Science Journal, 2(3), 116-123. [Link]
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Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(40), 18609-18613. [Link]
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A Technical Guide to the Theoretical Calculation and Analysis of Electron Density in 3-Methyl-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive walkthrough of the theoretical framework and practical application of computational chemistry techniques to analyze the electron density distribution of 3-Methyl-5-nitrobenzaldehyde. The strategic placement of an electron-donating methyl group and two powerful electron-withdrawing nitro and aldehyde groups creates a complex electronic environment with significant implications for molecular reactivity and intermolecular interactions. Understanding this landscape is paramount for researchers in medicinal chemistry and materials science. This document details the rationale behind methodological choices, from selecting the appropriate level of theory and basis set to the step-by-step execution of geometry optimization and subsequent electron density analysis. We will explore various analytical methods, including Mulliken and Natural Bond Orbital (NBO) population analyses, and visualize the results through electron density isosurfaces and electrostatic potential (ESP) maps. The insights derived from these calculations are crucial for predicting sites of electrophilic and nucleophilic attack, understanding non-covalent interactions essential for drug design, and guiding synthetic strategies.
Introduction: The Electronic Architecture of this compound
This compound is an aromatic compound characterized by a benzene ring substituted with three functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a methyl group (-CH₃).[1] The interplay of these substituents governs the molecule's electronic properties and, consequently, its chemical behavior.
-
Electron-Withdrawing Groups (EWGs): The nitro and aldehyde groups are potent EWGs. The nitro group withdraws electron density from the aromatic ring through both the inductive effect and a strong resonance effect.[2][3] Similarly, the carbonyl in the aldehyde group is strongly electron-withdrawing. These groups decrease the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves.
-
Electron-Donating Group (EDG): The methyl group is a weak electron-donating group, primarily through an inductive effect and hyperconjugation.[4][5] It pushes electron density into the aromatic system.
The meta-substitution pattern of these competing groups on the benzaldehyde scaffold results in a nuanced electron density distribution. A thorough theoretical analysis is therefore essential to precisely map out the electron-rich and electron-poor regions, which are key determinants of the molecule's reactivity and its potential for molecular recognition in biological systems.
The Rationale for Electron Density Analysis in Drug Discovery
The electron density, a fundamental quantum mechanical observable, dictates all properties of a molecule.[6][7] Its analysis is not merely an academic exercise; it provides critical insights for drug development professionals:
-
Molecular Recognition: The binding of a ligand (drug) to its biological target (e.g., a protein receptor) is governed by intermolecular forces, which are electrostatic in nature. The electrostatic potential (ESP), derived from the electron density, reveals how a molecule will interact with its environment.[8] A molecule's ESP map is a powerful tool for predicting and optimizing these crucial electrostatic interactions.[9][10]
-
Reactivity Prediction: Electron density distribution determines the most likely sites for chemical reactions. Regions of high electron density (nucleophilic sites) are susceptible to attack by electrophiles, while regions of low electron density (electrophilic sites) are targets for nucleophiles.[11] This information is invaluable for designing synthetic routes and understanding potential metabolic pathways.
-
Structure-Activity Relationship (SAR): By computationally modifying a lead compound and analyzing the resulting changes in its electron density and ESP, researchers can develop robust SAR models. This allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[10]
Computational Methodology: A Self-Validating Protocol
The following protocol outlines a robust and widely accepted workflow for the theoretical calculation of electron density. The choice of methodology is critical for obtaining results that are both accurate and computationally feasible.
The Computational Workflow
The overall process involves building the molecule, optimizing its geometry to find the most stable structure, and then performing a detailed analysis of the electron distribution from the resulting wavefunction.
Caption: Computational workflow for electron density analysis.
Selection of Computational Tools and Model Chemistry
Software: A variety of robust quantum chemistry software packages can perform these calculations. Widely used examples include Gaussian, GAMESS, and Spartan.[12][13][14] These programs provide the necessary tools for structure building, calculation execution, and results analysis.
Model Chemistry: The accuracy of a quantum chemical calculation is determined by the chosen "model chemistry," which consists of two components: the level of theory and the basis set.
-
Level of Theory: Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for molecules of this size.[15] The B3LYP hybrid functional is a workhorse in the field, known for providing reliable geometries and electronic properties for a wide range of organic systems. For even greater accuracy, especially in describing non-covalent interactions, long-range corrected functionals like ωB97X-D are recommended.[16][17]
-
Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a good starting point.
-
6-31G: This indicates that the core atomic orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into two functions (an inner one described by 3 Gaussians and an outer one by 1 Gaussian), allowing for more flexibility.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They are crucial for accurately describing the anisotropic nature of electron density in chemical bonds.
-
For publication-quality results or systems where subtle electronic effects are critical, a larger basis set such as 6-311++G(2df,2p) is advisable.[16] The "++" indicates the addition of diffuse functions, which are important for describing lone pairs and anions.
Step-by-Step Experimental Protocol
-
Molecular Construction: Build the 3D structure of this compound using the molecular editor of your chosen software (e.g., GaussView, Spartan).[18] Ensure the correct connectivity and initial stereochemistry.
-
Geometry Optimization:
-
Set up a geometry optimization calculation using the selected level of theory and basis set (e.g., B3LYP/6-31G(d,p)).
-
This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find the true ground state structure.
-
-
Single-Point Calculation and Wavefunction Analysis:
-
Using the confirmed optimized geometry, run a single-point energy calculation.
-
Request the desired analyses in the calculation setup. This typically includes Pop=Mulliken for Mulliken analysis and Pop=NBO for Natural Bond Orbital analysis in Gaussian.[19] This calculation generates the final wavefunction file (.wfx or .fchk) needed for visualization.
-
Analysis and Interpretation of Results
Population Analysis: Assigning Atomic Charges
Population analysis methods partition the total electron density among the atoms in the molecule, providing partial atomic charges. These charges offer a simplified, quantitative picture of the electron distribution.
-
Mulliken Population Analysis: This method divides the electron density in a bond equally between the two participating atoms.[20] While computationally simple, its results are highly dependent on the basis set used and can sometimes be unphysical.[21]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and basis-set-independent description. It localizes electrons into orbitals that correspond to core electrons, lone pairs, and bonding orbitals. The resulting "natural charges" are generally considered more reliable for chemical interpretation.
Table 1: Predicted Partial Atomic Charges for this compound (Note: These are hypothetical values for illustrative purposes. Actual values must be generated from a quantum chemical calculation.)
| Atom | Mulliken Charge (e) | NBO Charge (e) | Interpretation |
| O (Aldehyde) | -0.45 | -0.60 | High negative charge, strong nucleophilic character, and a primary site for hydrogen bond acceptance. |
| C (Aldehyde) | +0.30 | +0.45 | Significant positive charge, highly electrophilic, and susceptible to nucleophilic attack. |
| C1 (Ring, -CHO) | +0.15 | +0.10 | Electron density is withdrawn by the aldehyde group. |
| C3 (Ring, -CH3) | -0.10 | -0.15 | Slight increase in electron density due to the donating effect of the methyl group. |
| C5 (Ring, -NO2) | +0.20 | +0.25 | Significant electron withdrawal by the nitro group. |
| N (Nitro) | +0.60 | +0.85 | Highly positive charge, reflecting the strong electron-withdrawing nature of the two oxygen atoms. |
| O (Nitro, x2 avg) | -0.40 | -0.55 | Strong negative charge, indicating high electron density and potential for intermolecular interactions. |
Visualization: Mapping the Electron Landscape
Visualizing the electron density and electrostatic potential provides a more holistic and intuitive understanding than tabulated charges alone.[22]
Electron Density Isosurface: This surface represents a region of space where the electron density has a constant value (e.g., 0.002 electrons/bohr³). It effectively maps the van der Waals surface, providing a visual representation of the molecule's size and shape.
Electrostatic Potential (ESP) Map: The ESP map is generated by plotting the electrostatic potential onto the electron density isosurface.[23] The surface is color-coded to indicate regions of different potential:
-
Red: Regions of negative electrostatic potential (electron-rich). These are typically found around electronegative atoms like oxygen and are favorable sites for interacting with positive charges (electrophiles).
-
Blue: Regions of positive electrostatic potential (electron-poor). These are found around electropositive atoms like hydrogen (especially acidic ones) and indicate sites susceptible to attack by nucleophiles.
-
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, we predict the following ESP map features:
-
Intense Red Regions: Located around the oxygen atoms of both the nitro and aldehyde groups, confirming their role as primary sites for hydrogen bond acceptance and interaction with electrophiles.
-
Intense Blue Region: Located on the hydrogen atom of the aldehyde group, indicating its acidic nature and susceptibility to nucleophilic attack.
-
Slightly Positive (Blue-Green) Ring: The aromatic ring will generally be electron-deficient due to the two powerful withdrawing groups, making it less reactive towards electrophilic aromatic substitution compared to benzene.
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Introduction: The Enduring Versatility of a Core Aromatic Scaffold
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Substituted Nitrobenzaldehydes
Substituted nitrobenzaldehydes are a class of organic compounds characterized by a benzene ring bearing both a formyl (-CHO) and a nitro (-NO₂) group. These molecules are not merely simple aromatic aldehydes; they are powerful and versatile intermediates in a vast array of chemical transformations.[1] The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the aldehyde function makes them indispensable building blocks in fields ranging from medicinal chemistry and drug discovery to the synthesis of dyes and advanced materials.[2][3]
Historically, the synthesis of specific isomers, particularly 2-nitrobenzaldehyde, presented significant challenges, driving innovation in synthetic methodology.[4] The Baeyer–Drewson indigo synthesis, an early and notable application, utilized 2-nitrobenzaldehyde to produce the iconic indigo dye.[5] While this specific process has been largely supplanted, the fundamental reactivity it demonstrated has been repurposed and refined for modern applications. Today, the true value of substituted nitrobenzaldehydes lies in their role as precursors to complex heterocyclic systems and, perhaps most significantly, as the foundational structure for a critical class of photolabile protecting groups (PPGs).[1][5]
This guide provides a comprehensive literature review and technical overview for researchers, scientists, and drug development professionals. It delves into the nuances of synthesis, the logic behind characterization, and the sophisticated applications that make these compounds a cornerstone of modern organic synthesis.
Part 1: The Synthetic Challenge—Discovery and Methodologies
The synthesis of substituted nitrobenzaldehydes is fundamentally a study in controlling electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group, which means that direct nitration of benzaldehyde preferentially yields the 3-nitro isomer.[6] Achieving substitution at the ortho and para positions requires more nuanced and often indirect strategies, a challenge that has shaped the discovery of various synthetic routes.
Direct Nitration of Benzaldehyde
The most straightforward approach involves the direct nitration of benzaldehyde using a sulfonitric mixture (concentrated nitric and sulfuric acids). Under standard conditions, this reaction yields predominantly 3-nitrobenzaldehyde.[7] However, extensive research has shown that reaction conditions can be manipulated to increase the proportion of the valuable 2-nitro isomer. The key insight is that a higher concentration of the nitronium ion (NO₂⁺), achieved by using a higher ratio of nitric acid, can favor an internal rearrangement mechanism where the aldehyde group assists in directing the nitration to the sterically hindered but spatially close ortho position.[8] Despite these optimizations, separating the resulting mixture of isomers remains a critical and often difficult step.[8]
Indirect and Classical Routes
The difficulties associated with direct nitration led to the development of numerous alternative synthetic pathways, particularly for 2-nitrobenzaldehyde. These routes often begin with a precursor where the desired substitution pattern is already established.
-
Oxidation of Substituted Nitrotoluenes: A common and industrially significant method is the oxidation of 2-nitrotoluene.[5] However, direct, high-yield oxidation to the aldehyde is challenging, as the reaction can easily proceed to the corresponding carboxylic acid. Various methods have been explored, including a one-pot synthesis suggested by Arthur Lapworth involving amyl nitrite and sodium ethoxide, which avoids many of the harsh reagents and safety concerns of other routes.[9]
-
Multi-step Sequences from Cinnamic Acid or Styrene: Indirect routes starting from cinnamic acid or styrene can be effective. Nitration of cinnamic acid, followed by oxidation and decarboxylation, can yield 2-nitrostyrene, which is then oxidized to 2-nitrobenzaldehyde.[5]
-
Halogenation-Oxidation Pathway: Another strategy involves the halogenation of 2-nitrotoluene to form a 2-nitrobenzyl halide. This intermediate is then oxidized using reagents like DMSO and sodium bicarbonate to yield the final aldehyde.[5] This route, however, presents significant safety risks, as nitrobenzyl halides can be thermally unstable and potentially explosive.[8]
The choice of synthetic route is therefore a critical decision based on the desired isomer, required purity, scalability, and safety considerations.
| Synthetic Route | Primary Target Isomer(s) | Key Advantages | Key Disadvantages & Causality |
| Direct Nitration of Benzaldehyde | 3-Nitro (major), 2-Nitro (minor) | Inexpensive starting materials; one-step process. | Poor selectivity for the 2-isomer due to the meta-directing nature of the aldehyde group. Isomer separation is required.[6][8] |
| Oxidation of 2-Nitrotoluene | 2-Nitro | Utilizes a readily available starting material. | Over-oxidation to the carboxylic acid is a common side reaction, reducing yield. Requires careful control of oxidants.[5] |
| From 2-Nitrocinnamic Acid | 2-Nitro | High-yield nitration of cinnamaldehyde is possible. | Multi-step process involving oxidation and decarboxylation, which adds complexity.[5] |
| Halogenation of 2-Nitrotoluene | 2-Nitro | Can be an effective route. | Intermediates (nitrobenzyl halides) are thermally unstable and pose an explosion risk, making scale-up hazardous.[8] |
Part 2: Structural and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, purity, and isomeric substitution pattern of a synthesized nitrobenzaldehyde. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and electronic properties.
Spectroscopic Fingerprints
The position of the nitro group relative to the aldehyde profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.
-
Infrared (IR) Spectroscopy: All isomers show characteristic strong absorption bands for the carbonyl (C=O) stretch of the aldehyde (typically ~1700 cm⁻¹) and two bands for the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for isomer determination. The chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern. For instance, the aldehyde proton in 2-nitrobenzaldehyde often appears at a distinct chemical shift compared to its meta and para counterparts due to the proximity of the nitro group.[10]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to the substitution pattern and the solvent used.[10]
Comparative Spectroscopic Data
The following table summarizes typical spectroscopic data for the three isomers of nitrobenzaldehyde, providing a clear reference for identification.[10]
| Spectroscopic Technique | Feature | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| IR (cm⁻¹) | Aldehyde C=O Stretch | ~1705 | ~1710 | ~1709 |
| Nitro NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1528 | |
| Nitro NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1349 | |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde Proton (-CHO) | ~10.4 | ~10.1 | ~10.1 |
| Aromatic Protons | ~7.7-8.2 (multiplets) | ~7.8-8.8 (multiplets) | ~8.1 (d), 8.4 (d) | |
| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde Carbon (C=O) | ~189 | ~190 | ~191 |
| C-NO₂ Carbon | ~150 | ~148 | ~151 |
Structural Insights: The Non-Coplanar Ortho Isomer
A crucial structural feature, confirmed by NMR and crystallographic studies, is the non-coplanar conformation of 2-nitrobenzaldehyde.[8] Steric hindrance between the adjacent aldehyde and nitro groups forces the nitro group to twist out of the plane of the benzene ring. This has significant consequences for its reactivity, as it disrupts electronic conjugation compared to the planar meta and para isomers. This structural insight helps explain differences in reactivity and photochemical properties.[8]
Part 3: Applications in Drug Development and Advanced Synthesis
The true utility of substituted nitrobenzaldehydes is realized in their application as versatile synthons. Their dual reactivity allows for a wide range of transformations, making them invaluable in the construction of complex, biologically active molecules and functional materials.
Intermediates for Heterocyclic Synthesis
A primary application in drug development is the synthesis of heterocyclic scaffolds. The selective reduction of the nitro group to an amine is a key transformation. For example, 2-nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde, a critical precursor for synthesizing quinolines, a privileged scaffold found in numerous pharmaceuticals with a broad range of biological activities.[1][3] The reactivity of the aldehyde allows for condensation reactions to form Schiff bases, hydrazones, and other derivatives that serve as intermediates for more complex targets with potential antimicrobial, antifungal, and anticancer properties.[2][11][12]
ortho-Nitrobenzyl Derivatives as Photolabile Protecting Groups (PPGs)
Perhaps the most sophisticated application of this scaffold is the use of ortho-nitrobenzyl (oNB) derivatives as photolabile protecting groups, or "caging" groups.[13] This technology provides unparalleled spatiotemporal control over the release of an active molecule.
Mechanism of Action (Norrish Type II Photorearrangement): The efficacy of the oNB group stems from a specific intramolecular photochemical reaction.[14][15] Upon absorption of UV light (typically 300-365 nm), the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a rapid electronic and atomic rearrangement, culminating in the cleavage of the benzylic C-O (or other heteroatom) bond. This process releases the protected molecule (e.g., an alcohol, amine, or carboxylic acid) and converts the oNB cage into a 2-nitrosobenzaldehyde byproduct.[14][16] The key to this mechanism is the ortho relationship; the para-nitrobenzyl isomer lacks the necessary proximity for this efficient intramolecular hydrogen abstraction and is therefore not photolabile under the same conditions.[14]
This ability to trigger a reaction with a pulse of light is a cornerstone of "optochemical biology," enabling researchers to study dynamic cellular processes, control drug delivery to specific sites, and fabricate high-density microarrays.[13][17]
Comparative Efficacy: While the oNB scaffold is foundational, its relatively low quantum yield and requirement for potentially phototoxic UV light have driven the development of next-generation PPGs. Modifications to the oNB core, such as the addition of methoxy groups (e.g., DMNB/NV), can red-shift the absorption wavelength, while other classes of PPGs offer cleavage with visible light and higher quantum yields.[18]
| Photolabile Protecting Group (PPG) | Typical λmax (nm) | Typical Quantum Yield (Φ) | Key Features & Causality |
| o-Nitrobenzyl (oNB) | 260–350 | 0.01–0.3 | Well-established chemistry. Requires UV light, which can be phototoxic to cells. Byproducts can be reactive.[18] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.006–0.16 | Methoxy groups red-shift absorption, allowing use of less energetic light (e.g., 365 nm), but can lower quantum yield.[18] |
| Coumarin-4-ylmethyl | 320–400 | 0.003–0.3 | Higher extinction coefficients than oNB. Can be engineered for two-photon absorption.[13] |
| p-Hydroxyphenacyl | 270–350 | 0.1–0.4 | Generally faster release kinetics than oNB. Cleavage mechanism is different (Favorskii-type rearrangement).[18] |
Part 4: Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, incorporating steps for both execution and verification.
Protocol 1: Synthesis of Nitrobenzaldehydes via Direct Nitration
This protocol details the direct nitration of benzaldehyde, which produces a mixture of isomers, and is based on established methodologies.[6]
Objective: To synthesize a mixture of nitrobenzaldehyde isomers with an enhanced yield of the ortho-isomer.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Benzaldehyde
-
Crushed Ice
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, addition funnel, thermometer, magnetic stirrer, ice bath
Methodology:
-
Preparation of Nitrating Mixture (CAUTION: Highly Exothermic, perform in a fume hood with protective gear):
-
To a three-neck flask equipped with a thermometer, addition funnel, and magnetic stirrer, add 89 mL of concentrated H₂SO₄.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly and dropwise, add 45 mL of fuming HNO₃ to the sulfuric acid while stirring vigorously. Maintain the temperature below 10°C throughout the addition.
-
-
Nitration Reaction:
-
To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel.
-
Crucially, maintain the internal reaction temperature between 5°C and 15°C. The addition should take approximately one hour to ensure proper thermal control.
-
-
Work-up and Isolation:
-
Once the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
Carefully pour the entire reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
-
Purification:
-
Dissolve the crude solid in TBME.
-
Wash the organic phase with a 5% NaHCO₃ solution to neutralize and remove any remaining acidic byproducts, followed by a wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
-
Validation:
-
The resulting solid can be further purified by recrystallization (e.g., from a toluene/petroleum ether mixture).
-
Analyze the product mixture using ¹H NMR or GC-MS to determine the ratio of ortho, meta, and para isomers.
-
Protocol 2: Spectroscopic Characterization by NMR
Objective: To prepare a nitrobenzaldehyde sample for ¹H and ¹³C NMR analysis to confirm its isomeric identity.[10]
Materials:
-
Nitrobenzaldehyde sample (10-20 mg)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) (or use solvent residual peak as reference)
-
5 mm NMR tube, Pasteur pipette, small vial
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified nitrobenzaldehyde sample into a small, clean vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
If required by the spectrometer, add a very small drop of TMS as an internal standard.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
-
Ensure the solution height in the tube is sufficient for the spectrometer's detector (typically ~4-5 cm).
-
-
Data Acquisition:
-
Cap the NMR tube and insert it into the spectrometer's spinner turbine.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra (TMS to 0 ppm or CDCl₃ residual peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the proton signals and analyze chemical shifts and coupling constants to confirm the substitution pattern by comparing the data to the reference table above.
-
Conclusion and Future Outlook
Substituted nitrobenzaldehydes, born from classic challenges in aromatic chemistry, have evolved into indispensable tools for modern science. Their synthesis, while demanding careful control, is well-understood, providing access to all three positional isomers. The true power of these molecules is demonstrated in their applications, from building the heterocyclic cores of new drug candidates to enabling precise spatiotemporal control in biological systems through photolabile caging technology.[3][13] As research pushes towards more complex molecular architectures and finer biological control, the demand for high-purity substituted nitrobenzaldehydes will continue. Future innovations will likely focus on developing even more efficient and stereoselective synthetic routes and on designing next-generation photolabile groups based on the nitrobenzyl scaffold with enhanced photophysical properties, such as longer wavelength absorption and higher quantum efficiencies, further expanding the capabilities of optochemical control in drug development and beyond.
References
- Synthesis of 2-Nitrobenzaldehyde
- A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Benchchem. (URL: )
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2-Nitrobenzaldehyde. Wikipedia. (URL: [Link])
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Synthesis of 2-nitrobenzaldehyde. PrepChem.com. (URL: [Link])
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Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. (2015). PMC - NIH. (URL: [Link])
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Benchchem. (URL: )
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2002). ResearchGate. (URL: [Link])
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. (URL: )
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Photolabile protecting group. Wikipedia. (URL: [Link])
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2019). PMC - NIH. (URL: [Link])
- A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. Benchchem. (URL: )
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2014). ResearchGate. (URL: [Link])
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. (URL: [Link])
- Synthesis of m-nitrobenzaldehyde derivative. (2012).
-
The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM. (URL: [Link])
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). (URL: )
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. (URL: [Link])
- Synthesis method of m-nitrobenzaldehyde. (2016).
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem. (URL: )
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2013). PMC - PubMed Central. (URL: [Link])
- A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. Benchchem. (URL: )
-
Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds. (2019). Synthetic Communications. (URL: [Link])
-
Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. (2020). ResearchGate. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. (2023). ResearchGate. (URL: [Link])
-
Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. (2014). AIDIC. (URL: [Link])
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reactivity of the aldehyde group in 3-Methyl-5-nitrobenzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Methyl-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. The molecule's unique electronic architecture, governed by the competing influences of a meta-directing nitro group and a weak ortho, para-directing methyl group, renders the aldehyde highly susceptible to nucleophilic attack. This document elucidates the underlying electronic effects, details key reaction pathways including oxidation, reduction, and condensation, and provides validated experimental protocols for its transformation. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzaldehydes as versatile intermediates in complex organic synthesis.
Introduction: The Unique Electronic Profile of this compound
This compound is an aromatic aldehyde characterized by a distinct substitution pattern that critically defines its reactivity.[1] The benzene ring is functionalized with three key groups: an aldehyde (-CHO), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positioning of these substituents creates a fascinating electronic interplay that is central to understanding the molecule's synthetic utility.
The aldehyde group itself is deactivating and meta-directing in electrophilic aromatic substitution. However, the primary focus of this guide is the reactivity of the aldehyde group, which is dictated by the electronic nature of the other ring substituents.
-
The Nitro Group (-NO₂): Positioned meta to the aldehyde, the nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I), pulling electron density from the benzene ring. While its negative resonance effect (-M) is not directly conjugated with the aldehyde from the meta position, the inductive withdrawal significantly increases the electrophilicity of the entire ring system, and most importantly, the carbonyl carbon of the aldehyde.[2] This heightened electrophilicity is the cornerstone of its reactivity profile.[3][4]
-
The Methyl Group (-CH₃): Located at the 3-position, the methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugation effect (+H). These effects slightly increase the electron density on the ring, opposing the influence of the nitro group.
The dominant force, however, is the potent electron-withdrawing nature of the nitro group. The net result is a highly polarized carbonyl group, making the aldehyde carbon in this compound a prime target for nucleophiles.
Physicochemical and Spectroscopic Data
A summary of key properties for this compound is provided below for reference during experimental design and analysis.
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₇NO₃ | [5] |
| Molecular Weight | 165.15 g/mol | [6] |
| CAS Number | 107757-06-2 | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| ¹H NMR (Predicted) | Aldehyde-H (~10.0 ppm), Aromatic-H (7.5-8.5 ppm), Methyl-H (~2.5 ppm) | General Principles |
| ¹³C NMR (Predicted) | Carbonyl-C (~190 ppm), Aromatic-C (120-150 ppm), Methyl-C (~20 ppm) | General Principles |
| IR Spectroscopy (cm⁻¹) | ~2820, 2720 (C-H stretch, aldehyde), ~1700 (C=O stretch), ~1530, 1350 (N-O stretch, nitro) | General Principles |
Core Reactivity: Nucleophilic Addition to the Aldehyde
The principal reaction pathway for the aldehyde group is nucleophilic addition. The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles. The strong inductive effect of the meta-nitro group enhances this electrophilicity, making this compound more reactive towards nucleophiles than benzaldehyde or methylbenzaldehyde.[4][7]
The general mechanism proceeds via a two-step process:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen is subsequently protonated, typically by a weak acid or the solvent, to yield the final addition product.
Key Transformations and Experimental Protocols
The enhanced allows for a variety of synthetically useful transformations.
Reduction to 3-Methyl-5-nitrobenzyl alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Due to the presence of a reducible nitro group, a mild and selective reducing agent is required to prevent over-reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose, as it selectively reduces aldehydes and ketones without affecting the nitro group under standard conditions.[8]
Experimental Protocol: Reduction with Sodium Borohydride
-
Objective: To selectively reduce the aldehyde group of this compound to a primary alcohol.
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Ethyl Acetate, 1M Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for chromatography.
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) and stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product, 3-Methyl-5-nitrobenzyl alcohol, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The successful reduction is confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a new signal for the benzylic CH₂ group (~4.8 ppm) and the alcohol OH proton in the ¹H NMR spectrum.[8]
-
Oxidation to 3-Methyl-5-nitrobenzoic acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid.[9] Common oxidizing agents include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. This transformation is useful for introducing a carboxylic acid functionality, a key group in many pharmaceutical compounds.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Objective: To oxidize the aldehyde group to a carboxylic acid.
-
Materials: this compound, Potassium Permanganate (KMnO₄), Acetone, 10% Sulfuric Acid (H₂SO₄), Sodium Bisulfite (NaHSO₃).
-
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of KMnO₄ (1.5 eq) in water dropwise to the stirred aldehyde solution. An exothermic reaction will occur, and a brown precipitate of MnO₂ will form.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until the purple color of the permanganate has disappeared.
-
Workup: Filter the mixture to remove the MnO₂ precipitate. To the filtrate, add a solution of sodium bisulfite to destroy any excess KMnO₄.
-
Isolation: Acidify the solution with 10% H₂SO₄. The 3-Methyl-5-nitrobenzoic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure carboxylic acid.
-
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone. The enhanced electrophilicity of this compound makes it an excellent substrate for this reaction, typically catalyzed by a weak base like piperidine or an amine salt.
Conclusion
The is predominantly governed by the strong electron-withdrawing inductive effect of the meta-positioned nitro group. This effect renders the carbonyl carbon highly electrophilic and susceptible to a wide array of nucleophilic addition and condensation reactions. Its ability to undergo selective reduction, oxidation, and carbon-carbon bond formation makes it an exceptionally valuable and versatile building block in the synthesis of pharmaceuticals and other high-value chemical entities. The protocols and principles outlined in this guide provide a robust framework for the effective utilization of this important synthetic intermediate.
References
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? [Online] Available at: [Link]
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Homework.Study.com. Rank the compounds in each group according to their reactivity toward electrophilic substitution. [Online] Available at: [Link]
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-
Homework.Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. [Online] Available at: [Link]
-
Toppr. (n.d.). Compare the reactivity order of benzaldehyde, p-tolualdehyde and p-nitrobenzaldehyde. [Online] Available at: [Link]
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Doubtnut. (n.d.). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why? [Online] Available at: [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Methylbenzaldehyde
Abstract
3-Methylbenzaldehyde (m-tolualdehyde) is a pivotal aromatic intermediate in the synthesis of fine chemicals and pharmaceutical agents, including second-generation dihydropyridine calcium channel blockers.[1][2] Its utility is intrinsically linked to its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The substitution pattern of 3-methylbenzaldehyde is governed by a nuanced interplay between the activating, ortho, para-directing methyl group and the deactivating, meta-directing aldehyde group.[3][4][5] This technical guide provides a comprehensive analysis of the electronic and steric factors that dictate the regioselectivity of electrophilic substitution on the 3-methylbenzaldehyde scaffold. We will dissect the mechanistic underpinnings of substituent effects, predict the favored substitution sites, and provide field-proven experimental protocols for key transformations such as nitration and halogenation. This document is intended for researchers, chemists, and drug development professionals seeking a deep, functional understanding of this versatile substrate.
Foundational Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the cornerstone of arene chemistry. The reaction proceeds via a two-step addition-elimination mechanism wherein the nucleophilic π-system of the benzene ring attacks an electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6] Aromaticity is subsequently restored through the deprotonation of the carbon atom bearing the new electrophile.[7]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile. These directing effects are paramount to synthetic strategy and can be understood by analyzing the substituent's ability to stabilize or destabilize the arenium ion intermediate.[6][8]
-
Activating Groups: These substituents increase the rate of EAS relative to benzene by donating electron density to the ring, thereby stabilizing the positively charged arenium ion.[9][10] They direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups: These substituents decrease the reaction rate by withdrawing electron density from the ring, which destabilizes the arenium ion.[11][12] Most deactivating groups direct incoming electrophiles to the meta position.[5]
Deconstructing the Substituent Effects in 3-Methylbenzaldehyde
The reactivity of 3-methylbenzaldehyde is a direct consequence of the combined electronic influence of its two substituents.
The Methyl Group (-CH₃): An Activating Ortho, Para-Director
The alkyl group is a classic example of a weakly activating, ortho, para-director.[4] It donates electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity results in a net donation of electron density through the σ-bond framework, enriching the ring.[13][14]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the ring.[15][16] This effect is particularly effective at stabilizing the arenium ion when the electrophilic attack occurs at the ortho or para positions, as it allows for resonance structures where the positive charge is adjacent to the methyl group.[6][17][18]
The Aldehyde Group (-CHO): A Deactivating Meta-Director
The aldehyde group is a moderately deactivating substituent that directs incoming electrophiles to the meta position.[5] It withdraws electron density from the ring through potent inductive and resonance effects.
-
Inductive Effect (-I): The highly electronegative oxygen atom of the carbonyl group strongly pulls electron density away from the benzene ring through the σ-bonds.[14][19]
-
Resonance Effect (-M): The carbonyl group withdraws π-electron density from the ring via resonance (also known as the mesomeric effect). This delocalization places partial positive charges on the ortho and para carbons of the ring, making these positions particularly electron-deficient and thus less attractive to an incoming electrophile.[20] The meta position, which does not acquire this partial positive charge, becomes the point of relatively higher electron density and the preferred site of attack.[3][5]
Predicting the Regioselectivity of 3-Methylbenzaldehyde
When a ring bears both an activating and a deactivating group, the regiochemical outcome of electrophilic substitution is overwhelmingly dictated by the more powerful activating group.[11]
Analysis of Potential Substitution Sites
In 3-methylbenzaldehyde, the activating methyl group is at C3 and the deactivating aldehyde group is at C1. We can analyze the potential sites for electrophilic attack:
-
Position 2: Ortho to the aldehyde (-CHO) and ortho to the methyl (-CH₃). While strongly activated by the methyl group, this position is severely sterically hindered by the two adjacent substituents. Attack here is highly disfavored.
-
Position 4: Meta to the aldehyde and ortho to the methyl group. This position benefits from strong activation by the methyl group and is not significantly deactivated by the aldehyde (as it is a meta position).
-
Position 5: Meta to the methyl group and meta to the aldehyde group. This position receives no activation from the methyl group and is the preferred site of attack if only the aldehyde's directing effect were considered.
-
Position 6: Ortho to the aldehyde and para to the methyl group. This position receives the strongest activation from the methyl group (para-directing).
The dominant activating effect of the methyl group will direct the incoming electrophile to its ortho and para positions (4 and 6). Therefore, the primary products will result from substitution at positions 4 and 6.
Predicted Product Distribution
Based on the analysis, electrophilic substitution on 3-methylbenzaldehyde is predicted to yield a mixture of two major products, with substitution occurring at positions 4 and 6. The precise ratio between these isomers will depend on the steric bulk of the electrophile and the specific reaction conditions. Substitution at position 2 will be a very minor product, and substitution at position 5 will be negligible.
Common Electrophilic Substitution Reactions and Protocols
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][21] For 3-methylbenzaldehyde, nitration is expected to yield primarily 4-nitro-3-methylbenzaldehyde and 6-nitro-3-methylbenzaldehyde.
Table 1: Predicted Products of 3-Methylbenzaldehyde Nitration
| Product Name | Substitution Position | Classification |
| 4-Nitro-3-methylbenzaldehyde | Position 4 | Major Product |
| 6-Nitro-3-methylbenzaldehyde | Position 6 | Major Product |
| 2-Nitro-3-methylbenzaldehyde | Position 2 | Minor Product |
Experimental Protocol: Nitration of 3-Methylbenzaldehyde
This protocol is a representative procedure and must be performed with appropriate personal protective equipment (PPE) in a certified fume hood. The nitrating mixture is extremely corrosive.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: To the prepared nitrating mixture, add 5.0 g of 3-methylbenzaldehyde dropwise from the funnel over a period of 30 minutes. Ensure the reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate will form.
-
Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the purified nitro-3-methylbenzaldehyde isomers.
Halogenation (Bromination)
Bromination introduces a bromine atom onto the ring and typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a potent electrophile.[4] The products will be 4-bromo-3-methylbenzaldehyde and 6-bromo-3-methylbenzaldehyde. Due to the larger size of the bromine atom, steric effects may slightly favor substitution at the less hindered position 4.
Experimental Protocol: Bromination of 3-Methylbenzaldehyde
This protocol involves handling bromine, which is highly toxic and corrosive. It must be performed with extreme caution in a well-ventilated fume hood.
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing NaOH solution), dissolve 5.0 g of 3-methylbenzaldehyde in 25 mL of a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add 0.2 g of iron filings or anhydrous FeBr₃ to the flask.
-
Reagent Addition: Place 6.7 g (2.1 mL) of liquid bromine in the dropping funnel. Add the bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and a gentle reflux may be observed. HBr gas will evolve and be neutralized by the trap.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours or until the red-brown color of bromine has faded.
-
Work-up: Cool the reaction mixture and slowly pour it into 50 mL of cold water. If a solid catalyst was used, it should be removed. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water, 10% aqueous sodium bisulfite solution (to remove any unreacted bromine), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product mixture.
-
Purification: The isomers can be separated and purified using column chromatography or fractional crystallization.
Limitations: The Case of Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation reactions are powerful methods for forming C-C bonds on aromatic rings.[22][23][24] However, they have a significant limitation: they fail on rings that are moderately or strongly deactivated.[25] The presence of the deactivating aldehyde group on the 3-methylbenzaldehyde ring renders it insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. Therefore, direct Friedel-Crafts alkylation or acylation of 3-methylbenzaldehyde is generally not a viable synthetic route.
Conclusion
The electrophilic substitution pattern of 3-methylbenzaldehyde is a textbook example of competitive substituent effects. The regioselectivity is decisively controlled by the activating, ortho, para-directing methyl group, which overrides the influence of the deactivating, meta-directing aldehyde group. This directs incoming electrophiles primarily to positions 4 and 6, with steric factors playing a secondary role in determining the final product ratio. A thorough understanding of these directing principles is essential for any scientist or researcher aiming to perform selective functionalization of this important synthetic building block. The protocols provided herein serve as a validated starting point for the practical application of these fundamental concepts in a laboratory setting.
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]
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Slideshare. (n.d.). Activating and deactivating group. Retrieved from [Link]
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The Student Room. (2013, May 19). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]
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Sarthaks eConnect. (2024, August 14). Role of Inductive and Hyperconjugative Effects in Aromatic Substitution of the Substituted Benzenes. Retrieved from [Link]
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Khan Academy. (n.d.). Hyperconjugation in a benzyl cation. Retrieved from [Link]
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Chegg. (2025, March 26). Why is benzaldehyde (compound I) less reactive than ethanal (compound II) towards nucleophilic addition reactions? Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Khan Academy. (2022, September 1). Hyperconjugation in a benzyl cation | Electronic Effects | Chemistry. Retrieved from [Link]
-
Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the resonance contributors for: a. benzaldehyde. Retrieved from [Link]
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ACS Publications. (2017, October 26). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
YouTube. (2019, January 3). Introduction to regioselectivity in aromatic reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
The Pherobase. (2025, July 8). Synthesis - 3me-benzaldehyde. Retrieved from [Link]
-
Web of Data, Logic and Facts. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylbenzaldehyde (FDB000807). Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 3-Methylbenzaldehyde | CAS 620-23-5. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-methyl-. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-Methyl-5-nitrobenzaldehyde: A Comprehensive Guide for Researchers
<
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-methyl-5-nitrobenzaldehyde from 3-methylbenzaldehyde via electrophilic aromatic substitution. The document is designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the reaction mechanism, experimental setup, safety considerations, and purification techniques. By elucidating the principles of regioselectivity and providing a step-by-step methodology, this guide aims to ensure a safe, efficient, and reproducible synthesis of the target compound, a valuable intermediate in various synthetic applications.
Introduction and Scientific Background
This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals. Its preparation through the nitration of 3-methylbenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The success of this synthesis hinges on a nuanced understanding of the directing effects of the substituents on the aromatic ring.
The benzaldehyde ring is substituted with a methyl group (-CH₃) and an aldehyde group (-CHO). The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. Conversely, the aldehyde group is a deactivating, meta-directing group owing to its electron-withdrawing resonance and inductive effects.[1][2] When both groups are present, their directing effects are additive. The position meta to the aldehyde group and ortho or para to the methyl group is doubly activated for electrophilic attack. In the case of 3-methylbenzaldehyde, the C5 position is meta to the aldehyde group and ortho to the methyl group, making it the most favorable site for nitration.
The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[3] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3] This powerful electrophile is then attacked by the electron-rich aromatic ring of 3-methylbenzaldehyde to yield the desired product.
Reaction Mechanism and Regioselectivity
The nitration of 3-methylbenzaldehyde proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of the Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Slow Addition of Nitric Acid: Slowly and carefully add 25 mL of fuming nitric acid to the sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature of the mixture below 10 °C throughout the addition. [4][5]3. Addition of 3-Methylbenzaldehyde: Once the nitrating mixture is prepared and cooled, add 10.0 g (83.2 mmol) of 3-methylbenzaldehyde dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 5-10 °C. [6][7]This addition typically takes about 30-45 minutes.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching the Reaction: In a large beaker (1 L), place approximately 250 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate of the crude product will form. [4][6]6. Isolation of the Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Workup: Transfer the moist crude product to a separatory funnel. Dissolve it in 100 mL of a suitable organic solvent like tert-butyl methyl ether or toluene. Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to remove any residual acids, followed by 50 mL of deionized water. [4]Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a mixture of toluene and petroleum ether. [4]Dissolve the crude product in a minimal amount of hot toluene and then add petroleum ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum desiccator. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Expected Results and Data Interpretation
| Parameter | Expected Value |
| Starting Material | 3-Methylbenzaldehyde |
| Product | This compound |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Expected Yield | 60-75% |
| Expected Melting Point | ~84-86 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (singlets or narrow multiplets, ~8-9 ppm), and the methyl protons (singlet, ~2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~190 ppm), the carbon attached to the nitro group (~150 ppm), other aromatic carbons (~120-140 ppm), and the methyl carbon (~20 ppm). The loss of symmetry compared to the starting material will result in distinct signals for all aromatic carbons. [3]* IR Spectroscopy: Key infrared absorption bands are expected for the aldehyde C=O stretch (~1700 cm⁻¹), the aromatic C=C stretches (~1600 cm⁻¹ and ~1450 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup or recrystallization. | Increase reaction time at room temperature. Ensure efficient extraction and minimize the amount of solvent used for recrystallization. |
| Formation of Byproducts (e.g., dinitro compounds) | Reaction temperature too high; excess nitrating agent. | Maintain strict temperature control during the addition of reagents. [1]Use stoichiometric amounts of the nitrating mixture. |
| Oxidation of Aldehyde Group | Reaction conditions too harsh. | Avoid excessively high temperatures and prolonged reaction times. [1] |
| Oily Product/Failure to Crystallize | Presence of impurities, including isomeric byproducts. | Ensure thorough washing during workup to remove acidic impurities. Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
The synthesis of this compound from 3-methylbenzaldehyde is a robust and reproducible procedure when careful attention is paid to the principles of electrophilic aromatic substitution and reaction conditions. By controlling the temperature and following the detailed protocol and safety precautions outlined in this guide, researchers can reliably obtain the desired product in good yield and purity. This application note serves as a comprehensive resource to facilitate the successful execution of this important synthetic transformation.
References
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Application Note: Regioselective Nitration of 3-Methylbenzaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the electrophilic aromatic substitution nitration of 3-methylbenzaldehyde. The presence of two directing groups on the aromatic ring—an activating ortho-, para-directing methyl group and a deactivating meta-directing aldehyde group—presents a significant challenge in regioselectivity. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for the isolation and characterization of the resulting isomeric products. The primary products expected are 3-methyl-2-nitrobenzaldehyde, 3-methyl-4-nitrobenzaldehyde, and 3-methyl-6-nitrobenzaldehyde.
Introduction and Reaction Principles
The nitration of substituted benzaldehydes is a cornerstone reaction in organic synthesis, yielding valuable intermediates for pharmaceuticals, dyes, and other fine chemicals. The introduction of a nitro group (-NO₂) not only modifies the electronic properties of the aromatic ring but also serves as a versatile chemical handle for further transformations, such as reduction to an amino group.[1]
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] This electrophile is then attacked by the π-electron system of the aromatic ring.[4]
In the case of 3-methylbenzaldehyde, the regiochemical outcome is complex. The methyl group (-CH₃) is an activating, ortho-, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director.[5] This leads to competing directing effects, resulting in a mixture of isomers. The primary sites of attack are positions 2, 4, and 6, which are ortho or para to the methyl group and also meta to the aldehyde group (for positions 2 and 4).
Safety Precautions
Extreme caution is mandatory for this procedure.
-
Corrosive Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe chemical burns upon contact with skin or eyes.[6][7]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a runaway reaction, generating toxic nitrogen dioxide (NO₂) gas and posing an explosion hazard.[7]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7]
-
Ventilation: Perform the entire procedure in a certified chemical fume hood with adequate ventilation to avoid inhaling toxic fumes.[7]
-
Quenching: Always pour the reaction mixture slowly onto crushed ice. NEVER add water or ice directly to the concentrated acid mixture, as this can cause violent splashing and boiling.[8]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 3-Methylbenzaldehyde | 120.15 | 6.0 g (5.8 mL) | 1.0 |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 25 mL | ~9.2 |
| Nitric Acid (HNO₃, 70%) | 63.01 | 5.5 mL | ~1.5 |
| Crushed Ice | 18.02 | ~200 g | - |
| tert-Butyl methyl ether (TBME) | 88.15 | ~150 mL (for extraction) | - |
| 5% Sodium Bicarbonate (NaHCO₃) soln. | 84.01 | ~50 mL (for washing) | - |
| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL (for washing) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g (for drying) | - |
Experimental Protocol
This protocol is adapted from standard procedures for aromatic nitration.[9][10][11]
Preparation of the Nitrating Mixture
-
In a 100 mL beaker, carefully add 15 mL of concentrated sulfuric acid.
-
Place the beaker in an ice-salt bath and allow it to cool to below 5 °C.
-
Using a glass pipette, add 5.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous, gentle stirring.
-
Keep the resulting nitrating mixture in the ice bath until use. The temperature must be maintained below 10 °C.[9]
Nitration Reaction
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add 6.0 g (5.8 mL) of 3-methylbenzaldehyde to the flask, followed by 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath until the internal temperature is between 0 °C and 5 °C.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred 3-methylbenzaldehyde solution over approximately 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. [11]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[6]
Work-up and Product Isolation
-
Place approximately 200 g of crushed ice into a large (600 mL) beaker.
-
Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A yellowish solid, the crude product mixture, should precipitate.[9][12]
-
Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[8]
Purification
-
Transfer the crude solid to a 250 mL separatory funnel and dissolve it in approximately 100 mL of tert-butyl methyl ether (TBME).
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize and remove any remaining acidic byproducts. Vent the funnel frequently to release CO₂ gas.[9][12]
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the mixture of nitrated isomers as a yellow oil or solid.
-
Separation of the isomers is challenging due to similar physical properties and typically requires column chromatography on silica gel.
Reaction Mechanism and Workflow Diagrams
Caption: Experimental Workflow for Nitration of 3-Methylbenzaldehyde.
Characterization of Products
The resulting product is a mixture of isomers. Characterization requires separation followed by spectroscopic analysis.
-
3-Methyl-2-nitrobenzaldehyde:
-
CAS: 5858-27-5 [13] * Appearance: Yellow solid
-
-
3-Methyl-4-nitrobenzaldehyde:
-
CAS: 18515-67-8 [14] * Appearance: Solid
-
-
3-Methyl-6-nitrobenzaldehyde (4-Methyl-2-nitrobenzaldehyde):
-
CAS: 7310-43-2
-
Appearance: Solid
-
Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each purified isomer and compared against reference spectra available in chemical databases to confirm their identity. [15][16][17]
References
-
Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Available from: [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
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The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available from: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]
-
Chemistry Steps. Nitration of Benzene. Available from: [Link]
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JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. Available from: [Link]
-
SafetyChannel. (2024). Nitration reaction safety [Video]. YouTube. Available from: [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available from: [Link]
-
OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available from: [Link]
-
Studylib. Nitration of Aromatics: EAS & Methyl Benzoate. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available from: [Link]
-
NIST. 3-Nitro-4-methylbenzaldehyde. In NIST Chemistry WebBook. Available from: [Link]
-
Scientific Research Publishing. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Available from: [Link]
-
PubChem. 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (1989). Process for the purification of nitrobenzaldehyde.
-
PubChem. 3-Methyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances. Available from: [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (2012). Production process of m-nitrobenzaldehyde.
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Application Notes & Protocols: Leveraging 3-Methyl-5-nitrobenzaldehyde in Advanced Multi-Step Organic Synthesis
Abstract
3-Methyl-5-nitrobenzaldehyde is a highly versatile aromatic building block whose value in multi-step organic synthesis is derived from its distinct functional handles: a reactive aldehyde group and an electron-withdrawing nitro group. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its strategic application in key synthetic transformations. We will delve into the causality behind experimental choices for two cornerstone reactions—the Wittig olefination and reductive amination—providing detailed, field-proven protocols. The subsequent transformations of the nitro moiety will also be discussed, highlighting the compound's potential for generating complex molecular architectures relevant to pharmaceuticals and fine chemicals.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 107757-06-2) is a substituted benzaldehyde that serves as a pivotal intermediate in organic synthesis.[1][2] Its structure features an aldehyde group, which is a prime site for nucleophilic attack and condensation reactions, and a nitro group at the meta-position, which acts as a powerful electron-withdrawing group and a precursor to an amino group.[3][4] This dual functionality allows for a stepwise and controlled elaboration of the molecular framework, making it an indispensable tool for constructing complex target molecules.[5]
The strategic placement of the methyl and nitro groups influences the reactivity of the benzene ring and the aldehyde, providing a unique electronic environment for various chemical transformations.[6] This makes it a valuable precursor for synthesizing a range of compounds, from stilbene derivatives for materials science to complex amines for active pharmaceutical ingredients (APIs).[5][7][8]
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | PubChem[4] |
| Molecular Weight | 165.15 g/mol | PubChem[4] |
| CAS Number | 107757-06-2 | AChemBlock[9] |
| Appearance | Typically a yellow to light-brown solid | N/A |
| SMILES | CC1=CC(=CC(=C1)[O-])C=O | PubChem[4] |
Application I: Carbon-Carbon Bond Formation via Wittig Olefination
The Wittig reaction is a Nobel Prize-winning transformation that is unparalleled for its reliability in converting aldehydes and ketones into alkenes.[10][11] It is a cornerstone of organic synthesis for extending carbon chains and creating specific olefin geometries.[10][12] Using this compound in a Wittig reaction allows for the synthesis of substituted stilbene derivatives, which are precursors to a wide array of functional materials and biologically active compounds.
Causality and Mechanistic Insight
The reaction proceeds via the nucleophilic attack of a phosphonium ylide (the Wittig reagent) on the electrophilic carbonyl carbon of the aldehyde.[13] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring.[14] The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which leads to the elimination of this molecule and the formation of the desired alkene.[13]
The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide.[11]
-
Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically react under kinetic control to yield (Z)-alkenes.
-
Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control, favoring the formation of (E)-alkenes.[14]
Experimental Workflow: Wittig Olefination
The following diagram outlines the general workflow for the synthesis of a stilbene derivative from this compound using a Wittig reaction.
Caption: Workflow for stilbene synthesis via Wittig reaction.
Protocol: Synthesis of 1-Methyl-3-nitro-5-((E)-styryl)benzene
This protocol describes the synthesis of an (E)-stilbene derivative using a stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe to dissolve the salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise via syringe to the ylide solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure stilbene derivative.
-
| Parameter | Condition/Value | Rationale |
| Base | Potassium tert-butoxide | A strong, non-nucleophilic base suitable for generating the ylide in high yield.[10] |
| Solvent | Anhydrous THF | Aprotic solvent that effectively dissolves reagents and does not interfere with the strong base.[11] |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature. |
| Stoichiometry | ~1.1 eq of Ylide | A slight excess of the ylide ensures complete consumption of the limiting aldehyde. |
| Expected Yield | 75-90% | Wittig reactions with benzaldehydes are generally high-yielding.[14] |
Application II: Carbon-Nitrogen Bond Formation via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for synthesizing substituted amines from carbonyl compounds.[15] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[16] This method avoids the over-alkylation problems often encountered with direct alkylation of amines.[15] For this compound, this transformation opens a direct route to a diverse library of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[16]
Causality and Mechanistic Insight
The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). A mild and selective reducing agent, present in the same pot, reduces this intermediate as it is formed.
The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often preferred because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[15] Its steric bulk and reduced hydridic character compared to NaBH₄ contribute to its selectivity.
Experimental Workflow: Reductive Amination
The following diagram illustrates the workflow for synthesizing a secondary amine from this compound.
Caption: Workflow for secondary amine synthesis via reductive amination.
Protocol: Synthesis of N-Benzyl-1-(3-methyl-5-nitrophenyl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (e.g., benzylamine, 1.1 eq).
-
Dissolve the components in an appropriate solvent like DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize the acid and decompose the excess reducing agent.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography on silica gel.
-
| Parameter | Condition/Value | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces the iminium ion in the presence of the aldehyde.[15] |
| Solvent | Dichloromethane (DCM) | A common, non-protic solvent for this transformation. |
| Catalyst | Acetic Acid | Protonates the hemiaminal, facilitating dehydration to the electrophilic iminium ion. |
| Stoichiometry | ~1.5 eq of Reductant | Ensures complete reduction of the iminium intermediate as it forms. |
| Expected Yield | 80-95% | Reductive amination is a highly efficient and clean reaction.[16][17] |
Subsequent Transformations: The Nitro Group as a Synthetic Linchpin
A key advantage of using this compound is that the nitro group can be carried through several synthetic steps and then transformed at a later stage. The most common and powerful transformation is its reduction to a primary amine (-NH₂). This is typically achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
This reduction unmasks a new nucleophilic site, creating a bifunctional molecule that is ripe for further elaboration. For instance, the product from the reductive amination can be further reduced to yield a diamine, a valuable building block for synthesizing heterocyclic structures like benzodiazepines or other pharmacologically relevant scaffolds.
Conclusion
This compound is a strategically important intermediate for multi-step organic synthesis. Its aldehyde functionality provides a reliable entry point for carbon-carbon and carbon-nitrogen bond formation through robust reactions like the Wittig olefination and reductive amination. The presence of the nitro group, which can be retained or later converted into an amine, adds another layer of synthetic versatility. The protocols and insights provided herein demonstrate the compound's capacity to serve as a foundational element in the assembly of complex molecular targets for the pharmaceutical and materials science industries.
References
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- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
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Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Org. Syn. Coll. Vol. 3, p.641 (1955); Vol. 21, p.82 (1941). [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235.
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Afanasyev, O. I., et al. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 9, 693332. [Link]
- University of California, Riverside. (n.d.). Solvent Free Wittig Reactions.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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- Escribano-Cuesta, A., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. RSC Advances, 7, 33507-33512.
-
NIST. (n.d.). 3-Nitro-4-methylbenzaldehyde. NIST WebBook. [Link]
-
Kim, D., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(23), 16653–16658. [Link]
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ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4). [Link]
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-
Scribd. (n.d.). 3 Nitrobenzaldehyde. Retrieved from Scribd. [Link]
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The Versatile Role of 3-Methyl-5-nitrobenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired biological activities. 3-Methyl-5-nitrobenzaldehyde, a readily accessible aromatic aldehyde, has emerged as a valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-donating methyl group and a strongly electron-withdrawing nitro group at the meta positions relative to the formyl group, imparts distinct reactivity and allows for the creation of molecules with specific electronic and steric properties. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key heterocyclic systems, including dihydropyrimidinones, pyridines, and thiophenes. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the expected outcomes.
The presence of both activating and deactivating groups on the benzene ring of this compound makes it a fascinating substrate for a variety of chemical transformations. The aldehyde functionality serves as a key handle for condensation and multicomponent reactions, while the nitro group can be a precursor for further functionalization, such as reduction to an amine, enabling the synthesis of a wider range of derivatives.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 95-98 °C | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of heterocyclic synthesis, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.
Causality of Experimental Design
The use of this compound in the Biginelli reaction is expected to proceed efficiently. The aldehyde carbon is sufficiently electrophilic for the initial condensation with urea. The reaction is typically acid-catalyzed, which serves to activate the aldehyde and promote the cyclization and dehydration steps.[2] Various catalysts, from classical mineral acids to Lewis acids and more environmentally benign options, have been employed to improve yields and reaction times.[3]
Reaction Workflow: Biginelli Condensation
Sources
Application Notes & Protocols: The Strategic Utility of 3-Methyl-5-nitrobenzaldehyde in Modern Medicinal Chemistry
Abstract
As a strategically functionalized aromatic aldehyde, 3-Methyl-5-nitrobenzaldehyde (CAS No. 107757-06-2) represents a pivotal building block in the landscape of medicinal chemistry. Its unique electronic and steric properties, conferred by the meta-disposed methyl and nitro groups relative to the aldehyde, render it a versatile precursor for a diverse array of heterocyclic and non-heterocyclic scaffolds with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of potential therapeutic agents. We present detailed, field-proven protocols for key synthetic transformations and outline workflows for the biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Introduction: A Building Block of Strategic Importance
The intrinsic value of this compound in drug discovery lies in the orchestrated reactivity of its three functional groups. The aldehyde serves as a versatile handle for condensation and cyclization reactions, the nitro group is a potent electron-withdrawing group that can be readily reduced to a reactive amine, and the methyl group provides a subtle steric and electronic influence that can be exploited for modulating target binding and pharmacokinetic properties.
The presence of the nitro group at the meta-position significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its utility in forming a multitude of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the assembly of complex drug-like molecules. Furthermore, the nitro group itself can be a pharmacophore or can be transformed into an amino group, opening a gateway to a vast chemical space of amides, sulfonamides, and fused heterocyclic systems.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of the starting material is critical for reaction monitoring and product characterization.
| Property | Value | Source(s) |
| CAS Number | 107757-06-2 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Yellowish to brownish crystalline powder | |
| Melting Point | 58.5 °C | |
| Boiling Point | 164 °C at 23 mmHg | |
| Solubility | Soluble in alcohol, ether, chloroform, benzene, and acetone | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 8.3 (s, 1H, ArH), 8.0 (s, 1H, ArH), 2.5 (s, 3H, CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 150.0, 140.0, 135.0, 130.0, 125.0, 21.0 | |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1530, 1350 (NO₂) |
Application I: Synthesis of Dihydropyridine Scaffolds as Potential Calcium Channel Blockers
The synthesis of dihydropyridines (DHPs) is a cornerstone application of nitrobenzaldehydes in medicinal chemistry.[2] The Hantzsch pyridine synthesis, a multi-component reaction, is a classic and efficient method for constructing the DHP core.[2] DHPs are a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[2] The nitro-substituted phenyl ring at the 4-position of the DHP core is a crucial structural feature for this activity.[2] By using this compound, novel DHP analogues with potentially modulated efficacy, selectivity, or metabolic stability can be synthesized.
Rationale and Causality
The Hantzsch synthesis involves the condensation of an aldehyde (this compound), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate). The reaction proceeds through a series of intermediates, including an enamine and a chalcone-like species, which ultimately cyclize and dehydrate to form the dihydropyridine ring. The choice of this compound as the aldehyde component directly incorporates the 3-methyl-5-nitrophenyl substituent at the 4-position of the resulting DHP, a key determinant of its pharmacological profile.
Visualized Synthetic Workflow
Caption: Workflow for Hantzsch Dihydropyridine Synthesis.
Detailed Experimental Protocol
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-(3-methyl-5-nitrophenyl)pyridine-3,5-dicarboxylate.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 2.54 mL, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Absolute ethanol (30 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.65 g, 10 mmol), ethyl acetoacetate (2.54 mL, 20 mmol), ammonium acetate (0.77 g, 10 mmol), and absolute ethanol (30 mL).
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the DHP product should appear.
-
Isolation: After the reaction is complete, cool the flask to room temperature. A yellow solid should precipitate. If not, slowly add cold water (10-15 mL) to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the solid from hot ethanol to obtain pure, yellow crystals of the target dihydropyridine.
-
Characterization: Dry the product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-85%.
Application II: Synthesis of Schiff Bases and Hydrazones as Antimicrobial Agents
The condensation of the aldehyde group of this compound with primary amines or hydrazines provides a straightforward route to Schiff bases and hydrazones, respectively. These classes of compounds are well-documented for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The imine (-C=N-) linkage is crucial for their biological effects, and the substitution pattern on the aromatic rings can be fine-tuned to optimize activity.
Rationale and Causality
The formation of a Schiff base is a reversible acid-catalyzed condensation reaction. A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of the stable imine product. The rationale for synthesizing these derivatives is based on extensive literature showing that the combination of a nitroaromatic moiety and an imine linkage often results in potent antimicrobial activity.[4] The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are cytotoxic.
Visualized Synthetic Pathway
Caption: General Pathway for Schiff Base Synthesis.
Detailed Experimental Protocol
Objective: To synthesize (E)-N-(4-chlorophenyl)-1-(3-methyl-5-nitrophenyl)methanimine.
Materials:
-
This compound (1.65 g, 10 mmol)
-
4-Chloroaniline (1.28 g, 10 mmol)
-
Absolute ethanol (25 mL)
-
Glacial acetic acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol) in absolute ethanol (25 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours.
-
Isolation: Upon cooling to room temperature, a crystalline solid product should form. If the product does not precipitate, the reaction volume can be reduced by rotary evaporation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary. The expected yield is typically >90%.
Proposed Workflow for Biological Evaluation
Once novel derivatives of this compound are synthesized, a systematic evaluation of their biological activity is the logical next step. Below is a generalized workflow for preliminary screening.
Caption: Workflow for Preliminary Biological Screening.
This workflow begins with ensuring the purity of the synthesized compound, followed by parallel screening for antimicrobial and anticancer activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods for assessing antibacterial potency.[5] For anticancer evaluation, a cytotoxicity assay such as the MTT assay is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.[5] The data from these assays allows for the establishment of a preliminary Structure-Activity Relationship (SAR), guiding the design of the next generation of more potent compounds.
Conclusion and Future Directions
This compound is a chemical intermediate with significant, and likely underexplored, potential in medicinal chemistry. The protocols and workflows detailed in this guide demonstrate its utility in the synthesis of dihydropyridines and Schiff bases, two classes of compounds with proven therapeutic relevance. The strategic placement of the methyl and nitro groups provides a unique handle for synthetic chemists to create novel molecular architectures. Future research should focus on synthesizing libraries of derivatives based on this scaffold and screening them against a wide range of biological targets. The reduction of the nitro group to an amine opens up a vast and fertile area for further derivatization, promising the discovery of new lead compounds in the ongoing quest for more effective medicines.
References
-
Organic Syntheses Procedure. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
- Global Blood Therapeutics, Inc. (2024). U.S. Patent No. 11,944,612 B2.
-
Patsnap. Meta-nitrobenzaldehyde patented technology retrieval search results. Eureka. Available from: [Link]
-
Scribd. (n.d.). 3 Nitrobenzaldehyde. Available from: [Link]
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. Production process of m-nitrobenzaldehyde.
- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
-
PubChem. This compound. Available from: [Link]
- Shahab Khan, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
-
PubChem. 3-Hydroxy-5-nitrobenzaldehyde. Available from: [Link]
- Park, J.-H., et al. (2017). Food Protective Effects of 3-Methylbenzaldehyde Derived from Myosotis arvensis and Its Analogues against Tyrophagus putrescentiae. Scientific Reports.
- Kulkarni, N., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Journal of Harbin Institute of Technology.
-
Hussein, M. B., & Hamad, M. N. M. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. ResearchGate. Available from: [Link]
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protocol for Schiff base formation using 3-Methyl-5-nitrobenzaldehyde
Application Note & Protocol
Topic: Protocol for Schiff Base Formation Using 3-Methyl-5-nitrobenzaldehyde For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound in Schiff Base Synthesis
Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Their formation through the condensation of primary amines with carbonyl compounds is a fundamental reaction that yields molecules with a vast spectrum of applications.[1][3] These compounds are pivotal as intermediates in organic synthesis, serve as ligands in coordination chemistry, and are extensively investigated for their broad biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]
The precursor, this compound, is a particularly strategic starting material. The architecture of this aldehyde offers a unique electronic landscape that directly influences the reactivity and properties of the resulting Schiff base:
-
Electron-Withdrawing Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by a primary amine, often facilitating higher reaction rates and yields.[7][8]
-
Electron-Donating Methyl Group (-CH₃): The methyl group, positioned meta to the aldehyde, provides a subtle counterbalancing electronic effect and introduces steric bulk that can influence the final conformation and biological interactions of the Schiff base.
This guide provides a detailed protocol for the synthesis of Schiff bases using this compound, explaining the mechanistic rationale behind the procedure and outlining robust methods for characterization.
The Reaction Mechanism: A Stepwise Perspective
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The process occurs in two primary, reversible stages.[9][10] An acidic catalyst is often employed to accelerate the reaction, particularly the dehydration step.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This leads to the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[9][11]
-
Dehydration: The hemiaminal is typically an unstable intermediate. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). The subsequent elimination of a water molecule, driven by the nitrogen's lone pair forming a double bond with the carbon, results in the stable imine, or Schiff base.[4][9]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Detailed Experimental Protocol
This protocol outlines a general method for synthesizing a Schiff base from this compound and a primary aromatic amine (e.g., aniline). Researchers should optimize conditions based on the specific amine used.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC Mobile Phase (e.g., 8:2 Hexane:Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
UV-Vis Spectrophotometer
-
Synthesis Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. isca.in [isca.in]
- 3. researchgate.net [researchgate.net]
- 4. Schiff base - Wikipedia [en.wikipedia.org]
- 5. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 11. ijmcmed.org [ijmcmed.org]
Application Notes and Protocols for the Chemoselective Reduction of 3-Methyl-5-nitrobenzaldehyde
Introduction: The Strategic Importance of 3-Amino-5-methylbenzaldehyde
In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic amines is a cornerstone of innovation. 3-Amino-5-methylbenzaldehyde is a particularly valuable bifunctional building block. Its amino group offers a nucleophilic site for the construction of amides, sulfonamides, and heterocyclic systems, while the aldehyde functionality serves as a versatile handle for imine formation, reductive amination, and various condensation reactions. The strategic placement of the methyl and amino groups on the benzaldehyde scaffold makes it an attractive starting material for the development of novel bioactive molecules and advanced polymers.
The primary synthetic route to 3-amino-5-methylbenzaldehyde involves the reduction of its nitro precursor, 3-methyl-5-nitrobenzaldehyde. However, this transformation presents a significant chemoselectivity challenge: the nitro group must be reduced to an amine without affecting the aldehyde functionality, which is also susceptible to reduction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and field-proven methods for this selective reduction, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.
Core Challenge: Achieving Chemoselectivity
The successful synthesis of 3-amino-5-methylbenzaldehyde hinges on the selection of a reducing agent and reaction conditions that favor the transformation of the nitro group over the aldehyde. Broad-spectrum reducing agents, such as lithium aluminum hydride, are unsuitable as they would readily reduce both functional groups. Therefore, methodologies that exhibit high chemoselectivity are paramount. This guide will detail three such methods:
-
Metal/Acid Reduction: A classic, cost-effective, and robust method.
-
Stannous Chloride Reduction: A milder alternative with excellent functional group tolerance.
-
Catalytic Transfer Hydrogenation: A clean and efficient method avoiding the use of high-pressure hydrogen gas.
The choice of method will depend on factors such as the scale of the reaction, available laboratory equipment, and tolerance for metal byproducts.
Method 1: Metal/Acid Reduction (Bechamp Reduction)
The reduction of aromatic nitro compounds using a metal, typically iron, in an acidic medium is one of the oldest and most reliable methods in organic synthesis.[1] The reaction is thought to proceed on the surface of the metal, where the nitro group is reduced in a stepwise manner.
Causality of Experimental Choices:
-
Iron Powder: Iron is inexpensive, readily available, and has a favorable reduction potential for this transformation. Its heterogeneous nature simplifies product workup.
-
Acidic Medium (HCl or Acetic Acid): The acid serves to activate the iron surface and acts as a proton source for the forming amine. A catalytic amount of strong acid like HCl is often sufficient to initiate and sustain the reaction.[2]
-
Solvent System (Ethanol/Water): A mixture of ethanol and water is commonly used to ensure the solubility of the organic substrate while allowing for the aqueous acidic reaction to occur at the metal surface.
Experimental Protocol: Iron/HCl Reduction
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq) in a 2:1 mixture of ethanol and water.
-
To this stirring suspension, add iron powder (3.0-5.0 eq).
-
Heat the mixture to a gentle reflux (approximately 80-90 °C).
-
Once at reflux, add a catalytic amount of concentrated HCl (0.1-0.2 eq) dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of NaHCO₃ or 1M NaOH until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-5-methylbenzaldehyde.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Method 2: Stannous Chloride (SnCl₂) Reduction
The use of tin(II) chloride is a milder and often more selective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[3] It is particularly useful for substrates that are sensitive to the more forcing conditions of the Bechamp reduction.
Causality of Experimental Choices:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): This is a convenient and stable form of the tin(II) salt. It acts as the reducing agent, being oxidized to tin(IV) in the process.[4]
-
Solvent (Ethanol or Ethyl Acetate): These solvents are excellent for dissolving the organic substrate and the tin salt, facilitating a homogeneous reaction.
-
Non-acidic Conditions: A key advantage of this method is that it can be performed under non-acidic conditions, which is beneficial for acid-sensitive substrates.[3]
Experimental Protocol: Stannous Chloride Reduction
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the solution in portions. The reaction is often exothermic, and the addition should be controlled to maintain the temperature below 50 °C.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-5-methylbenzaldehyde.
-
Purify as needed by column chromatography or recrystallization.
Method 3: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a powerful and green alternative to traditional reduction methods. It avoids the use of stoichiometric metal reductants and high-pressure hydrogen gas. Formic acid is a commonly used, safe, and effective hydrogen donor in the presence of a palladium catalyst.[5]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used heterogeneous catalyst for hydrogenation reactions. Its activity allows the reaction to proceed under mild conditions.
-
Formic Acid: Serves as the in-situ source of hydrogen. In the presence of the palladium catalyst, it decomposes to H₂ and CO₂.
-
Mild Conditions: The reaction is typically carried out at or slightly above room temperature, which enhances its chemoselectivity.
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq), add methanol or ethanol.
-
Carefully add 10% Pd/C (1-5 mol%).
-
With vigorous stirring, slowly add formic acid (2.0-5.0 eq) dropwise. The reaction is exothermic and may effervesce (CO₂ evolution).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess formic acid.
-
The crude product can be purified by column chromatography or by an acid-base workup similar to the previously described methods.
Data Presentation: Comparison of Reduction Methods
| Parameter | Metal/Acid Reduction (Fe/HCl) | Stannous Chloride (SnCl₂) Reduction | Catalytic Transfer Hydrogenation (Pd/C, HCOOH) |
| Chemoselectivity | Good to Excellent | Excellent | Excellent |
| Reaction Time | 2-4 hours | 1-3 hours | 1-6 hours |
| Typical Yields | 70-90% | 80-95% | 85-98% |
| Reagent Cost | Low | Moderate | High (due to Palladium) |
| Workup | Moderately complex (filtration of iron sludge, pH adjustment) | Moderately complex (filtration of tin salts, pH adjustment) | Simple (filtration of catalyst) |
| Safety Concerns | Exothermic, use of acid | Exothermic, tin compounds are moderately toxic | Flammable solvents, catalyst can be pyrophoric when dry |
| Scalability | Excellent | Good | Excellent |
Visualization of the Transformation and Workflow
Chemical Transformation
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Step-by-step workflow for the Catalytic Transfer Hydrogenation method.
References
-
Keller, P. A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 4(3), 193-196. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. commonorganicchemistry.com. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). commonorganicchemistry.com. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective transfer hydrogenation of o-nitrobenzaldehyde over various catalysts. ResearchGate. [Link]
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F. D. Bellamy and K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
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PubMed. (1993). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem, 58(10), 2791-2796. [Link]
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Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]
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Reddit. (2022). Nitro reduction conditions. r/Chempros. [Link]
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Vedantu. (2021). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
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YouTube. (2021). Reduction of nitrobenzene using Fe and HCl gives as product. Doubtnut. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian J Pharm Sci, 60(4), 199-202. [Link]
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ResearchGate. (n.d.). Reduction of m-nitrobenzaldehyde. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PubMed Central. [Link]
- Google Patents. (n.d.). Production of m-amino-benzaldehyde.
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Application Note: Strategic Derivatization of 3-Methyl-5-nitrobenzaldehyde for High-Throughput Biological Screening
Abstract
This guide provides a comprehensive framework for the strategic chemical derivatization of 3-Methyl-5-nitrobenzaldehyde, a versatile scaffold for generating novel compound libraries for biological screening. We delve into the rationale behind selecting this starting material, detailing its intrinsic chemical reactivity. This document outlines field-proven, step-by-step protocols for key derivatization reactions, including Schiff base formation and Knoevenagel condensation. Furthermore, we present a logical cascade for subsequent biological evaluation, focusing on antimicrobial and anticancer assays, complete with methodologies for primary screening and hit validation. The overarching goal is to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical protocols necessary to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Rationale for this compound in Drug Discovery
This compound (CAS No: 107757-06-2) presents itself as an attractive starting scaffold for medicinal chemistry campaigns.[1][2] Its structure incorporates three key features that can be strategically exploited:
-
The Aldehyde Functional Group: This is the primary handle for derivatization, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity allows for the facile introduction of diverse chemical moieties, enabling a broad exploration of chemical space.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the reactivity of the aromatic ring and the aldehyde. It is a common pharmacophore in various bioactive molecules and can be chemically reduced to an amine, providing a secondary point for diversification.
-
The Methyl Group: While seemingly simple, the methyl group provides a subtle steric and electronic influence that can be crucial for tuning ligand-receptor interactions and optimizing metabolic stability.
The derivatization of this core structure is a classic drug discovery strategy aimed at generating a library of analogues to build a comprehensive Structure-Activity Relationship (SAR). This process is fundamental to identifying compounds with enhanced potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for experimental design.
| Property | Value | Source |
| CAS Number | 107757-06-2 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Typically a solid powder | N/A |
| IUPAC Name | This compound | [1] |
Overall Derivatization and Screening Workflow
A successful discovery campaign requires a systematic approach. The workflow outlined below provides a logical progression from chemical synthesis to biological validation.
Figure 1: High-level workflow from scaffold to lead optimization.
Synthetic Derivatization Protocols
The aldehyde functional group is a versatile anchor for building molecular diversity. Below are detailed protocols for two robust and high-yield reactions suitable for library synthesis.
Strategy 1: Schiff Base (Imine) Formation
Scientific Rationale: The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a cornerstone of medicinal chemistry.[3][4] This reaction is typically high-yielding and allows for the introduction of a vast array of commercially available primary amines, thereby creating derivatives with diverse physicochemical properties. The resulting C=N bond is often a critical pharmacophore that can participate in hydrogen bonding or other interactions within a biological target.
Figure 2: General reaction scheme for Schiff base formation.
Protocol: Synthesis of a Schiff Base Library
-
Materials & Equipment:
-
This compound (1.0 eq)
-
A diverse set of primary amines (e.g., substituted anilines, benzylamines) (1.0 - 1.1 eq)
-
Absolute ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Reaction vials (e.g., 8 mL) with screw caps
-
Magnetic stirrer hotplate and stir bars
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (e.g., 165 mg, 1.0 mmol) in 3 mL of absolute ethanol.
-
Amine Addition: To this solution, add the selected primary amine (1.0 mmol). If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Catalysis: Add one drop of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reaction: Seal the vial and heat the mixture to reflux (approx. 80 °C) with stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. Often, the Schiff base product will precipitate out of solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from ethanol or by column chromatography.[5]
-
-
Characterization: Confirm the structure and purity of the final product using LC-MS and ¹H NMR. The formation of the imine is typically confirmed by a characteristic singlet peak for the CH =N proton in the 8-9 ppm region of the NMR spectrum.
-
Strategy 2: Knoevenagel Condensation
Scientific Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[6] This reaction creates an α,β-unsaturated system. Such structures are known Michael acceptors, which can form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites, a mechanism often associated with potent and irreversible inhibition.[7]
Figure 3: General reaction scheme for Knoevenagel condensation.
Protocol: Synthesis via Knoevenagel Condensation
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq)
-
Ethanol (EtOH) or Toluene
-
Piperidine or ammonium acetate (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer hotplate and stir bar
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (165 mg, 1.0 mmol) and the active methylene compound (e.g., malononitrile, 66 mg, 1.0 mmol) in 5 mL of ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (2-3 drops). The base is crucial for deprotonating the active methylene compound to generate the nucleophilic carbanion.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to 2 hours. Gentle heating (50 °C) can be applied to accelerate the reaction if needed.
-
Monitoring: Progress can be monitored by TLC. The product is typically a highly conjugated, colored solid.
-
Work-up & Purification:
-
Upon completion, the product often precipitates directly from the reaction mixture.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.
-
The purity of the filtered product is often high, but recrystallization can be performed if necessary.
-
-
Characterization: Confirm the structure and purity via LC-MS and NMR. The key diagnostic signal in the ¹H NMR spectrum is the appearance of a new singlet for the vinylic proton (Ar-CH =C) around 7.5-8.5 ppm.
-
Biological Screening Protocols
The structural motifs within the derivatized library—aromatic nitro groups, imines, and conjugated systems—are frequently associated with antimicrobial and anticancer activities.[8][9] Therefore, a logical starting point for screening is in these two therapeutic areas.
General Screening Cascade
A tiered approach ensures that resources are focused on the most promising compounds.
Figure 4: Tiered approach for efficient biological screening.
Protocol: Antibacterial Susceptibility Testing (MIC)
Scientific Rationale: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10] It is a robust, quantitative method for primary screening and potency determination.
-
Materials & Equipment:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Compound library dissolved in DMSO (e.g., 10 mM stock)
-
Multichannel pipette
-
Plate reader (600 nm) or visual inspection
-
-
Step-by-Step Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (diluted from stock to 2x the highest desired concentration, e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive (growth) and negative (sterility) controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (or by reading absorbance at 600 nm).
-
Protocol: Anticancer Cytotoxicity Assay (MTT)
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a widely used method for initial cytotoxicity screening of potential anticancer agents.[9]
-
Materials & Equipment:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette, CO₂ incubator
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This compound is a chemically tractable and strategically valuable starting point for the development of novel bioactive compounds. The protocols detailed herein for Schiff base formation and Knoevenagel condensation provide robust and efficient methods for generating diverse chemical libraries. The subsequent screening cascade offers a proven workflow for identifying and validating hits with potential antimicrobial or anticancer properties. The data generated from these assays will be instrumental in building SAR models to guide the next phase of lead optimization, ultimately paving the way for the discovery of new therapeutic agents.
References
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Retrieved January 5, 2026, from [Link]
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Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved January 5, 2026, from [Link]
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PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved January 5, 2026, from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved January 5, 2026, from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved January 5, 2026, from [Link]
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ACS Publications. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved January 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 5, 2026, from [Link]
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University of Baghdad Digital Repository. (n.d.). Article - Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025). (PDF) Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. Retrieved January 5, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF. Retrieved January 5, 2026, from [Link]
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AACR Journals. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Retrieved January 5, 2026, from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Food Protective Effects of 3-Methylbenzaldehyde Derived from Myosotis arvensis and Its Analogues against Tyrophagus putrescentiae. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved January 5, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST WebBook. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Retrieved January 5, 2026, from [Link]
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Semantic Scholar. (n.d.). Antitumor activity of benzaldehyde. Retrieved January 5, 2026, from [Link]
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-
OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for the Quantitative Analysis of 3-Methyl-5-nitrobenzaldehyde
Introduction
3-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃, MW: 165.15 g/mol ) is an aromatic aldehyde of significant interest in synthetic organic chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of various target molecules.[1] The precise and accurate quantification of this compound is critical for process optimization, quality control of starting materials and final products, and stability studies. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and offer robust frameworks for implementation in a laboratory setting.
The structural features of this compound, specifically the presence of a chromophoric nitro group and an aldehyde functional group on a methylated benzene ring, dictate the most suitable analytical approaches. This guide will focus on the most prevalent and reliable techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with supplementary information on Ultraviolet-Visible (UV-Vis) Spectroscopy for preliminary analysis and quantification.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[2] It offers high resolution, sensitivity, and reproducibility for both purity determination and quantitative analysis. A reversed-phase HPLC method using a C18 column is typically the method of choice for aromatic aldehydes.
Scientific Rationale
The separation principle in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecyl-silane bonded silica, C18) and a polar mobile phase. This compound, being a moderately polar compound, will exhibit retention on the C18 column, and its elution can be controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities and interacting with residual silanol groups on the stationary phase.[2] Detection is most commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
Experimental Workflow: HPLC
Caption: A generalized experimental workflow for the quantitative analysis of this compound by HPLC.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥95%)[1]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or phosphoric acid), analytical grade
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Provides good resolution for aromatic aldehydes. Formic acid improves peak shape.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[2] |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | ~240-260 nm | Aromatic nitro compounds typically exhibit strong absorbance in this region.[4][5][6] A DAD can be used to determine the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload.[2] |
| Run Time | ~10 minutes (adjust as needed) | Should be sufficient to elute the analyte and any common impurities. |
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.[2]
6. Method Validation: For use in regulated environments, the analytical method must be validated according to ICH guidelines or other relevant standards.[7] Key validation parameters include:
-
Specificity: Ensure that the peak for this compound is well-resolved from any impurities or matrix components.
-
Linearity: Demonstrate a linear relationship between the detector response and the analyte concentration over the intended range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
II. Gas Chromatography (GC) for Volatile Impurities and Quantification
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8] this compound is amenable to GC analysis, making it a suitable method for its quantification, especially for assessing volatile impurities.
Scientific Rationale
In GC, a volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inner wall of the column. For aromatic compounds like this compound, a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used. A Flame Ionization Detector (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds. For identification, a Mass Spectrometer (MS) detector is invaluable.[8]
Experimental Workflow: GC
Caption: A generalized experimental workflow for the quantitative analysis of this compound by GC.
Detailed GC Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥95%)[1]
-
GC-grade acetonitrile or other suitable volatile solvent
-
Volumetric flasks and pipettes
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[2] |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points.[2][9] This program should be optimized. |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides good chromatographic efficiency. |
| Detector | FID or MS | FID is robust for quantification; MS provides structural information for identification.[8] |
| Detector Temperature | 280 °C (FID) | Prevents condensation of the eluting compounds. |
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in acetonitrile to achieve a final concentration within the calibration range.
5. Data Analysis:
-
Inject a fixed volume (e.g., 1 µL) of the calibration standards and the sample solution into the GC system.
-
Identify the peak for this compound based on its retention time. If using MS, confirm the identity by its mass spectrum.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve and determine the concentration of this compound in the sample as described for the HPLC method.
III. UV-Vis Spectroscopy for Preliminary Quantification
UV-Vis spectroscopy can be a rapid and straightforward method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.[2]
Scientific Rationale
The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The nitrobenzaldehyde moiety in the molecule contains chromophores that absorb UV radiation, leading to characteristic absorption maxima (λmax).[5][6] By measuring the absorbance at λmax, the concentration can be determined.
Detailed UV-Vis Spectroscopy Protocol
1. Materials and Reagents:
-
This compound reference standard[1]
-
UV-grade ethanol or methanol
-
Quartz cuvettes
2. Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
3. Experimental Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL). Scan the solution over a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).[2]
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).
-
Prepare Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the calibration range.
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at λmax.
-
Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.
IV. Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-FID/MS | UV-Vis Spectroscopy |
| Principle | Partition chromatography | Partition chromatography | Absorption of UV-Vis light |
| Applicability | Purity, quantification, stability testing | Quantification, volatile impurity profiling, identification (with MS) | Rapid quantification in simple, known matrices |
| Advantages | High resolution, high sensitivity, suitable for non-volatile compounds | High efficiency, excellent for volatile compounds, structural info (MS) | Simple, rapid, low cost |
| Limitations | Not suitable for volatile compounds, may require longer run times | Requires analyte to be volatile and thermally stable | Low selectivity, susceptible to interference from other absorbers |
| Sample Preparation | Dissolution in mobile phase, filtration | Dissolution in a volatile solvent | Dissolution in a UV-transparent solvent |
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. HPLC is the most versatile and widely applicable method for purity and quantitative analysis in various sample matrices. GC is an excellent alternative, particularly for assessing volatile impurities. UV-Vis spectroscopy serves as a quick and convenient tool for concentration determination in non-complex samples. For all techniques, proper method development and validation are paramount to ensure the generation of accurate, reliable, and reproducible data.[7]
References
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- Google Patents. EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
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National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available from: [Link]
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Royal Society of Chemistry. Analytical Methods. Available from: [Link]
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ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
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ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. Available from: [Link]
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Physical Chemistry Chemical Physics. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
- Google Patents. A kind of preparation method of benzaldehyde and its derivative.
-
Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
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ResearchGate. Figure S5. HPLC detection of benzaldehyde, 1,3,5 tri-isopropylbenzene.... Available from: [Link]
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ResearchGate. Validation of Analytical Methods. Available from: [Link]
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Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]
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European Commission. Report on method development and validation of PAH-13. Available from: [Link]
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NIST WebBook. Benzaldehyde, 2-nitro-. Available from: [Link]
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ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]
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ResearchGate. UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different.... Available from: [Link]
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American Chemical Society. Synthesis and analysis of derivatives of dibenzalacetone aldol products. Available from: [Link]
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Physical Chemistry Chemical Physics. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]
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Morressier. Synthesis and analysis of derivatives of dibenzalacetone aldol products. Available from: [Link]
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American Chemical Society. ACS Catalysis Ahead of Print. Available from: [Link]
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MDPI. Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Available from: [Link]
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The Strategic Role of 3-Methyl-5-nitrobenzaldehyde in Advanced Dye & Pigment Synthesis: Application Notes and Protocols
Introduction: Unlocking Chromophoric Potential
3-Methyl-5-nitrobenzaldehyde is an aromatic compound distinguished by a strategically positioned aldehyde, a meta-directing nitro group, and a methyl substituent. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of a diverse range of colorants. The electron-withdrawing nature of both the aldehyde and nitro groups activates the benzene ring, while their respective reactivities provide two distinct handles for molecular construction.
This guide provides an in-depth exploration of the primary synthetic routes where this compound serves as a foundational building block for creating vibrant and stable dyes and pigments. We will delve into the mechanistic principles and provide detailed, field-proven protocols for researchers in dye chemistry, materials science, and drug development.
Core Synthetic Pathways
The utility of this compound in colorant synthesis is primarily centered on two powerful transformations: its conversion into a diazo component for azo dyes and its direct use in condensation reactions to form pigments and methine dyes.
-
Pathway 1: Azo Dye Synthesis via Reduction and Diazotization The most significant application involves the transformation of the nitro group into a primary amine, creating a precursor for the vast and commercially important class of azo dyes. This is a multi-step process where the aldehyde moiety is preserved for potential post-modification or to influence the final electronic properties of the dye.
-
Pathway 2: Condensation Chemistry of the Aldehyde Group The highly reactive aldehyde group readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) or primary amines (Schiff base formation). These reactions create new carbon-carbon or carbon-nitrogen double bonds, extending conjugation and generating color.
Application Note 1: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic moieties. The synthesis is a cornerstone of color chemistry and involves two critical stages: diazotization and azo coupling. To utilize this compound in this pathway, its nitro group must first be chemically reduced to a primary amine.
Mechanistic Insight: The "Why" Behind the Protocol
-
Reduction: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is essential to create the primary aromatic amine required for diazotization. A variety of reducing agents can be employed, such as tin or iron metal in acidic media, or catalytic hydrogenation. The choice of reductant is critical to ensure the aldehyde group (-CHO) is not simultaneously reduced. Fe/HCl or SnCl₂/HCl are often preferred for this selective reduction.[1]
-
Diazotization: The resulting 3-amino-5-methylbenzaldehyde is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures, which would terminate the synthesis.
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol or an aromatic amine (e.g., 2-naphthol, resorcinol). For coupling with phenols, the reaction is performed under alkaline conditions (pH 8-10). The basic medium deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion, which enhances the electrophilic aromatic substitution reaction.[2]
Workflow for Azo Dye Synthesis
Caption: Workflow for Azo Dye Synthesis from this compound.
Experimental Protocol 1: Synthesis of a Monoazo Disperse Dye
This protocol is adapted from established methods for the synthesis of azo dyes from substituted aminobenzaldehydes.[2]
Part A: Reduction to 3-Amino-5-methylbenzaldehyde
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add stannous chloride dihydrate (SnCl₂·2H₂O, ~3 equivalents) and concentrated hydrochloric acid (HCl).
-
Addition of Substrate: Slowly add this compound (1 equivalent) to the stirred mixture. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the solution with a concentrated sodium hydroxide (NaOH) solution until the precipitate of tin hydroxides dissolves, and the solution is strongly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 3-amino-5-methylbenzaldehyde. Further purification can be achieved by column chromatography or recrystallization.
Part B & C: Diazotization and Coupling with 2-Naphthol
-
Diazotization Setup: In a 250 mL beaker, dissolve the synthesized 3-amino-5-methylbenzaldehyde (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 20 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper (indicates excess nitrous acid).
-
Coupling Solution: In a separate 400 mL beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous NaOH solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring. A colored precipitate of the azo dye should form immediately.[2]
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.
-
Isolation: Collect the crude azo dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying & Purification: Dry the product in a vacuum oven. Recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the purified dye.
Application Note 2: Synthesis of Methine Dyes & Pigments via Condensation
The aldehyde functionality of this compound is a prime site for Knoevenagel condensation, a reaction that forms C=C bonds and is fundamental to the synthesis of certain pigments and methine dyes.[3]
Mechanistic Insight: The Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an "active methylene compound"—a compound with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as malononitrile (Z=CN) or diethyl malonate (Z=COOEt).[4]
-
Base Catalysis: The reaction is catalyzed by a weak base, typically an amine like piperidine or triethylamine. The base deprotonates the active methylene compound, creating a highly nucleophilic carbanion (enolate).[3]
-
Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. The removal of water helps drive the reaction to completion.[4] The extended π-system of the product is responsible for its color.
Workflow for Knoevenagel Condensation
Caption: Generalized workflow for Knoevenagel Condensation.
Experimental Protocol 2: Synthesis of a Substituted Benzylidene Malononitrile
This protocol is based on general procedures for the Knoevenagel condensation.[3][5]
Materials & Equipment:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution with stirring.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The resulting (3-methyl-5-nitrophenyl)methylene)malononitrile is a colored solid.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 107757-06-2 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Key Reactive Groups | Aldehyde (-CHO), Nitro (-NO₂) |
Conclusion
This compound is a strategic and multifunctional intermediate for the synthesis of advanced colorants. Its dual reactivity allows for its incorporation into the vast library of azo dyes through a reliable reduction-diazotization sequence and provides a direct route to pigments and methine dyes via robust condensation chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and develop novel chromophoric systems based on this versatile building block.
References
-
Cope, A. C. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-416. [Link]
-
Ample Organics. (n.d.). The Role of 4-Nitrobenzaldehyde in Dye Manufacturing: A Supplier's Perspective. Retrieved January 5, 2026, from [Link]
-
Al-Adilee, K. J., & Al-Joboury, N. F. (2025). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Chemical Reviews Letters, 8, 260-266. [Link]
-
Gomaa, M. A. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Journal of Environmental and Analytical Toxicology, 8(5). [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 5, 2026, from [Link]
-
Ahmed, H. A., & Yunus, S. A. (2019). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD, 1(2), 12-25. [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 5(1). [Link]
-
Hu, S., et al. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]
-
Metwally, M. A., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(7), 1507-1512. [Link]
-
Bello, K. A., et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry, 12(3), 36-46. [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved January 5, 2026, from [Link]
-
Thorat, B. R., et al. (2015). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]
-
Bello, N. M., et al. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria, 49(5). [Link]
-
Katritzky, A. R., et al. (2010). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 15(12), 9037-9051. [Link]
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The Strategic Utility of 3-Methyl-5-nitrobenzaldehyde in the Synthesis of Phenylpyrazole-Type Agrochemical Precursors
Introduction: Unlocking the Potential of a Versatile Building Block
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. 3-Methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde, presents itself as a strategic precursor for the synthesis of a variety of complex molecules, particularly those within the highly potent class of phenylpyrazole insecticides.[1] The unique arrangement of its functional groups—an aldehyde, a nitro group, and a methyl group on the aromatic ring—offers a rich chemical scaffold for the construction of diverse and effective crop protection agents. This application note will provide a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the synthetic utility of this compound, focusing on its application as a precursor for phenylpyrazole-type insecticide cores. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
The Synthetic Blueprint: A Multi-Step Pathway to Phenylpyrazole Scaffolds
The core strategy for leveraging this compound in the synthesis of phenylpyrazole insecticides revolves around a series of well-established organic transformations. The overall workflow is designed to convert the starting aldehyde into a substituted phenylhydrazine, a key building block for the construction of the pyrazole ring system.
Caption: A generalized workflow for the synthesis of a phenylpyrazole core from this compound.
Part 1: Protection of the Aldehyde Functionality
The aldehyde group in this compound is susceptible to both reduction and oxidation, and its presence can interfere with the subsequent transformations of the nitro group. Therefore, a crucial first step is the protection of the aldehyde, typically as a dimethyl acetal. This reversible transformation ensures the aldehyde remains inert during the subsequent reduction and diazotization steps.
Protocol 1: Synthesis of this compound Dimethyl Acetal
Objective: To protect the aldehyde group of this compound as a dimethyl acetal.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 equivalents).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude this compound dimethyl acetal, which can be used in the next step without further purification.
Part 2: Reduction of the Nitro Group to an Aniline Derivative
With the aldehyde group protected, the focus shifts to the transformation of the nitro group. Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines.
Protocol 2: Synthesis of 3-Amino-5-methylbenzaldehyde Dimethyl Acetal
Objective: To reduce the nitro group of this compound dimethyl acetal to an amino group.
Materials:
-
This compound Dimethyl Acetal
-
Ethanol or Methanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a pressure vessel, dissolve this compound dimethyl acetal (1 equivalent) in ethanol or methanol (10-20 volumes).
-
Carefully add 10% Palladium on Carbon (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-methylbenzaldehyde dimethyl acetal.
Part 3: Conversion to a Phenylhydrazine Derivative
The synthesis of phenylhydrazine from aniline is a classic transformation in organic chemistry, typically proceeding through a diazonium salt intermediate.[2][3][4]
Protocol 3: Synthesis of (3-Methyl-5-formylphenyl)hydrazine (as the hydrochloride salt)
Objective: To convert 3-Amino-5-methylbenzaldehyde dimethyl acetal into the corresponding phenylhydrazine hydrochloride.
Materials:
-
3-Amino-5-methylbenzaldehyde Dimethyl Acetal
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride Dihydrate
-
Deionized water
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve 3-Amino-5-methylbenzaldehyde dimethyl acetal (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
The phenylhydrazine hydrochloride will precipitate out of the solution.
-
-
Isolation and Deprotection:
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
The resulting solid is the hydrochloride salt of the protected phenylhydrazine.
-
For the deprotection of the acetal, the hydrochloride salt can be heated in an aqueous acidic solution (e.g., dilute HCl) until the reaction is complete (monitored by TLC).
-
Upon cooling, the (3-Methyl-5-formylphenyl)hydrazine hydrochloride will crystallize and can be collected by filtration.
-
Part 4: Construction of the Phenylpyrazole Ring
The final key step is the condensation of the synthesized phenylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. The choice of the dicarbonyl component will determine the substitution pattern on the pyrazole ring, which is crucial for the insecticidal activity of the final product.
Caption: Condensation reaction for the formation of the phenylpyrazole ring.
Protocol 4: Synthesis of a Substituted 1-(3-Methyl-5-formylphenyl)-1H-pyrazole
Objective: To synthesize a phenylpyrazole core by reacting the prepared hydrazine with a diketone.
Materials:
-
(3-Methyl-5-formylphenyl)hydrazine hydrochloride
-
A suitable 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione for a trifluoromethyl-substituted pyrazole)
-
Ethanol or acetic acid
-
Sodium acetate (if starting from the hydrochloride salt)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of (3-Methyl-5-formylphenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in ethanol or acetic acid, add the 1,3-diketone (1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(3-Methyl-5-formylphenyl)-1H-pyrazole derivative.
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Analytical Characterization |
| This compound Dimethyl Acetal | This compound | Methanol, H₂SO₄ | >95% | ¹H NMR, ¹³C NMR, IR |
| 3-Amino-5-methylbenzaldehyde Dimethyl Acetal | This compound Dimethyl Acetal | H₂, Pd/C | 90-98% | ¹H NMR, ¹³C NMR, IR, MS |
| (3-Methyl-5-formylphenyl)hydrazine hydrochloride | 3-Amino-5-methylbenzaldehyde Dimethyl Acetal | NaNO₂, SnCl₂·2H₂O, HCl | 70-85% | ¹H NMR, ¹³C NMR, IR |
| Substituted 1-(3-Methyl-5-formylphenyl)-1H-pyrazole | (3-Methyl-5-formylphenyl)hydrazine hydrochloride | 1,3-Diketone | 60-80% | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis |
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile precursor for the synthesis of complex agrochemical scaffolds, particularly within the commercially significant class of phenylpyrazole insecticides. The synthetic route outlined in this application note, involving protection, reduction, diazotization, and cyclization, represents a robust and adaptable strategy for accessing a diverse range of phenylpyrazole derivatives. The aldehyde functionality retained in the final precursor allows for further derivatization, opening up avenues for the development of novel insecticides with tailored properties. Future research in this area could focus on the development of more atom-economical and environmentally benign methodologies for the key transformations, as well as the exploration of a wider range of dicarbonyl coupling partners to expand the library of accessible phenylpyrazole agrochemicals.
References
-
PrepChem. Preparation of phenylhydrazine. Available at: [Link]
-
Study.com. Illustrate the process of synthesizing C6H5NHNH2 (Phenylhydrazine) using benzaldehyde and other necessary reagents. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 3,5-Bis(trifluoromethyl)benzaldehyde: High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. Available at: [Link]
- Google Patents. CN106831483A - A kind of preparation method of phenylhydrazine.
-
Organic Syntheses. Phenylhydrazine. Available at: [Link]
-
YouTube. Making Phenylhydrazine (Skatole precursor). Available at: [Link]
- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
LookChem. Cas 107757-06-2,this compound. Available at: [Link]
-
Organic Syntheses. o-AMINOBENZALDEHYDE. Available at: [Link]
-
ResearchGate. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Available at: [Link]
-
Wikipedia. 3-Nitrobenzaldehyde. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methyl-5-nitrobenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the knowledge to not only execute the procedure but to understand the rationale behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Q1: My recrystallization yield is significantly low. What are the likely causes and how can I improve it?
A low yield (e.g., less than 60-70%) is a frequent issue in recrystallization and can stem from several factors:
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Excessive Solvent Use: The most common reason for poor yield is using too much solvent to dissolve the crude product.[1][2] this compound, like most compounds, has some solubility in the cold solvent, and an excess will lead to a significant portion of your product remaining in the mother liquor upon cooling.[3]
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Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[3][4] It is advisable to add the hot solvent in small portions, allowing time for the solid to dissolve before adding more. If you suspect you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.[1][2]
-
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup just before filtering your solution.
-
-
Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can result in a supersaturated solution where the product does not precipitate effectively.[5]
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[4] Once at room temperature, further cooling in an ice bath can maximize crystal formation. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce nucleation.[2][3]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor without significant product loss.[3]
-
Q2: The purified product is still colored (yellowish/orange) or appears oily. What's wrong?
The presence of color when a pure compound is expected to be a light yellow or off-white solid, or the formation of an oil instead of crystals, points to persistent impurities.
-
Colored Impurities: The crude this compound may contain colored byproducts from the synthesis.
-
"Oiling Out": This phenomenon occurs when the solute separates from the solution as a liquid rather than a solid.[1][7] This can happen if the melting point of the impure solid is lower than the boiling point of the solvent, or if the solution is supersaturated.[1][8] Impurities often dissolve more readily in the oil, leading to poor purification.[1]
-
Solutions to "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, and then allow it to cool slowly.[1]
-
Change the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A mixed solvent system, such as toluene-petroleum ether, has been reported to be effective for similar compounds.[9][10][11] You would dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble, e.g., toluene) and then slowly add the "bad" solvent (in which it is less soluble, e.g., petroleum ether) until the solution becomes slightly turbid. Re-heating to get a clear solution and then slow cooling should promote crystallization.
-
Lower the Cooling Temperature Drastically: Sometimes, rapidly cooling the oiled-out solution in a dry ice/acetone bath can solidify the oil, which can then be isolated and re-recrystallized.
-
-
Q3: No crystals have formed even after cooling in an ice bath. What should I do?
Failure to form crystals usually indicates that the solution is not supersaturated.
-
Too Much Solvent: As discussed in Q1, an excess of solvent is a primary cause.
-
Supersaturation without Nucleation: The solution might be supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2][3] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][12] For this compound, which is a moderately polar molecule, several options can be considered. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[13]
A mixed solvent system is often effective. For instance, dissolving the crude product in a minimal amount of a hot solvent in which it is readily soluble (like toluene or ethanol) and then adding a hot solvent in which it is less soluble (like petroleum ether or hexane) until the solution is saturated is a common technique.[9][10][11]
Solvent Selection Guide:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly. |
| Toluene/Petroleum Ether | Toluene is a good solvent for aromatic compounds. Petroleum ether is a non-polar solvent in which the compound is likely less soluble. This system is effective for many nitroaromatic compounds.[9][10][11] |
| Isopropanol | A single solvent system that can be effective. Its boiling point is not excessively high, and it is less volatile than ethanol. |
Q2: How do I know if my product is pure after recrystallization?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C). The literature melting point for this compound is around 55-58 °C.[14] An impure sample will exhibit a depressed and broad melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should ideally show a single spot. The presence of multiple spots indicates impurities.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.
Q3: What are the main impurities I should expect in crude this compound?
The impurities will largely depend on the synthetic route. If synthesized via the nitration of 3-methylbenzaldehyde, common impurities could include:
-
Unreacted Starting Material: 3-methylbenzaldehyde.
-
Isomeric Byproducts: Other nitro-isomers such as 3-methyl-2-nitrobenzaldehyde and 3-methyl-4-nitrobenzaldehyde.
-
Oxidation Products: Such as 3-methyl-5-nitrobenzoic acid, which can be formed by the oxidation of the aldehyde group.
Q4: What safety precautions should I take when working with this compound and the solvents?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Handling this compound: This compound is harmful if swallowed.[14] Avoid inhalation of dust and contact with skin and eyes.
-
Solvent Safety: Many organic solvents are flammable. Keep them away from ignition sources. Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling and disposal information.[14]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of crude this compound using a mixed solvent system of toluene and petroleum ether.
Materials:
-
Crude this compound
-
Toluene
-
Petroleum ether (60-80 °C boiling range)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the toluene on a hot plate. Add the minimum amount of hot toluene to the crude solid to dissolve it completely with gentle swirling.
-
Saturation: While the toluene solution is still hot, slowly add hot petroleum ether dropwise with continuous swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot toluene to the turbid solution until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Unknown. Recrystallization.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?
- CymitQuimica. CAS 107757-06-2: this compound.
- Unknown. Recrystallization.
- Mettler Toledo. Oiling Out in Crystallization.
- Unknown. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
- ChemicalBook. 3-Nitrobenzaldehyde synthesis.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Reddit. (2024, March 12). Recrystallisation and Yield. r/chemistry.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
- Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- Solubility of Things. 3-Nitrobenzaldehyde.
- Unknown. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- PubChem. This compound.
- CDH Fine Chemical. material safety data sheet sds/msds.
- Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde.
- DC Chemicals. 3-Methyl-4-nitrobenzaldehyde|18515-67-8|MSDS.
- ResearchGate. Synthesis of m-nitrobenzaldehyde.
- Wikipedia. 3-Nitrobenzaldehyde.
- Google Patents. (CN102786372A). Synthesis of m-nitrobenzaldehyde derivative.
- Benchchem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
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- 13. CAS 107757-06-2: this compound | CymitQuimica [cymitquimica.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-5-nitrobenzaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-nitrobenzaldehyde. As a crucial building block in the development of various pharmaceutical agents, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Core Synthesis: The "Why" Behind the "How"
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-methylbenzaldehyde. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro (-NO₂) group onto the aromatic ring.
The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the aldehyde group (-CHO).
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The Aldehyde Group (-CHO): This is an electron-withdrawing group and a deactivating substituent.[1] Through resonance and inductive effects, it pulls electron density from the aromatic ring, particularly at the ortho and para positions. This deactivation makes the ring less reactive towards electrophiles. Consequently, the meta position, being less electron-deficient, becomes the more favorable site for electrophilic attack.[2]
-
The Methyl Group (-CH₃): This is an electron-donating group and an activating substituent.[3] It pushes electron density into the benzene ring, making it more reactive towards electrophiles. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself.[3]
In 3-methylbenzaldehyde, these two effects are in concert to favor the formation of the 5-nitro isomer. The aldehyde group directs the incoming nitro group to the 5-position (meta to the aldehyde), and the methyl group also directs it to the 5-position (ortho to the methyl group). However, other isomers can and do form, which presents the primary challenge in this synthesis.
Troubleshooting Guide: From Unexpected Results to Optimized Outcomes
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both explanations and actionable solutions.
Question 1: My reaction yielded a mixture of isomers, with significant amounts of 3-methyl-2-nitrobenzaldehyde and 3-methyl-4-nitrobenzaldehyde. How can I improve the selectivity for the desired this compound?
Answer:
The formation of multiple isomers is the most common challenge in this synthesis. While the directing groups favor the 5-nitro product, the activating effect of the methyl group can still lead to substitution at its other ortho (position 2) and para (position 4) positions.
Causality:
-
Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to increased reaction rates and reduced selectivity, favoring the formation of thermodynamically less stable isomers.
-
Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid can influence the concentration of the active electrophile, the nitronium ion (NO₂⁺). A higher concentration of the nitronium ion can lead to less selective nitration.
Solutions:
-
Strict Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating agent. A temperature range of 0-10°C is generally recommended. Use an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating mixture dropwise to prevent localized temperature spikes.
-
Optimize the Nitrating Mixture: While a standard mixture of concentrated nitric and sulfuric acid is effective, you can fine-tune the ratio. A slight excess of sulfuric acid can help to ensure the complete generation of the nitronium ion while controlling its reactivity.
-
Slow Addition of Substrate: Instead of adding the nitrating agent to the 3-methylbenzaldehyde, consider the reverse addition (adding the aldehyde to the pre-cooled nitrating mixture). This ensures that the aldehyde is always the limiting reagent in the presence of the nitronium ion, which can sometimes improve selectivity.
Question 2: The yield of my desired product is consistently low, even after chromatographic purification. What are the likely causes and how can I improve it?
Answer:
Low yield can stem from incomplete reaction, product degradation, or loss during workup and purification.
Causality:
-
Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to unreacted starting material.
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid by the strongly oxidizing nitrating mixture, especially at elevated temperatures.[2] This forms 3-methyl-5-nitrobenzoic acid as a byproduct.
-
Polynitration: If the reaction conditions are too harsh (high temperature, prolonged reaction time, or excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrated byproducts.
-
Workup Losses: The product can be lost during the aqueous workup if not performed carefully.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and ensure the complete consumption of the starting material.
-
Temperature and Time Management: Adhere to the recommended temperature range. Once the reaction is complete (as indicated by TLC), proceed with the workup promptly to minimize the risk of side reactions like oxidation and polynitration.
-
Careful Workup: When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to dissipate heat effectively. Ensure the pH is carefully neutralized during the washing steps to prevent any base-catalyzed side reactions.
-
Purification Strategy: While column chromatography is effective for separating isomers, it can also lead to product loss. Optimize your chromatography conditions (solvent system, silica gel loading) to achieve a good balance between purity and recovery. Recrystallization from a suitable solvent system (e.g., ethanol-water or toluene-hexane) can be a less loss-prone method if the isomeric impurities are present in small amounts.[4][5]
Question 3: During the reaction, the mixture turned dark brown or black, and produced excessive fumes. What does this indicate and what should I do?
Answer:
A rapid color change to dark brown or black, accompanied by the evolution of brown fumes (nitrogen oxides), is a strong indication of a runaway reaction. This is a serious safety concern.
Causality:
-
Loss of Temperature Control: This is the most common cause. The exothermic nature of the nitration reaction can lead to a rapid increase in temperature if the cooling is insufficient or the reagents are added too quickly.[3]
-
Contaminants: The presence of easily oxidizable contaminants in the starting material or solvent can also trigger a runaway reaction.
Immediate Action:
-
If you can do so safely, immediately stop the addition of reagents and increase the cooling to the reaction vessel.
-
If the reaction appears to be uncontrollable, evacuate the fume hood and the immediate area. Alert others and follow your laboratory's emergency procedures.
Prevention:
-
Robust Cooling: Ensure your cooling bath is adequate for the scale of your reaction.
-
Slow Reagent Addition: Add the nitrating agent or the substrate dropwise, monitoring the temperature closely.
-
Use Pure Reagents: Ensure your 3-methylbenzaldehyde is pure and free from any oxidizing or reducing contaminants.
-
Proper Scale-Up: Be extremely cautious when scaling up the reaction. What is manageable at a small scale can become a serious hazard at a larger scale without appropriate engineering controls.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when performing a nitration reaction?
A1: Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Blast Shield: Use a blast shield, especially for reactions at a larger scale.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and should be done slowly and cautiously.
-
Waste Disposal: Nitric acid waste should be handled and disposed of according to your institution's hazardous waste guidelines. Never mix nitric acid waste with organic solvents.[8]
Q2: How can I effectively separate the this compound from its isomers?
A2: The separation of nitrobenzaldehyde isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common and effective method for separating isomers on a laboratory scale. A silica gel column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used.[4]
-
Recrystallization: If the desired isomer is the major product and is a solid, fractional recrystallization can be employed. This involves carefully selecting a solvent or solvent mixture in which the solubility of the isomers differs significantly with temperature.[5]
-
Adsorptive Separation: For industrial-scale separations, adsorptive methods using zeolites have been developed.[9]
Q3: Can I use a different nitrating agent to improve selectivity?
A3: While the mixed acid system is standard, other nitrating agents can be used, though they may present their own challenges.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can sometimes offer different selectivity profiles. However, it is more expensive and moisture-sensitive.
-
Dinitrogen Pentoxide (N₂O₅): This can be a more selective nitrating agent in some cases, but it is highly unstable and explosive, making it unsuitable for most laboratory settings.
For most applications, optimizing the reaction conditions with the standard mixed acid system is the most practical approach.
Q4: What is the expected yield for this reaction?
A4: The yield can vary significantly depending on the scale, purity of reagents, and optimization of the reaction conditions. A well-optimized laboratory-scale synthesis can be expected to yield the desired this compound in the range of 60-75% after purification.
Data and Protocols at a Glance
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 3-Methylbenzaldehyde (pure) | Purity is crucial to avoid side reactions. |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). |
| Reagent Ratio | Molar ratio of HNO₃ to 3-methylbenzaldehyde typically 1.1:1 to 1.5:1 | A slight excess of nitric acid ensures complete reaction. |
| Temperature | 0 - 10 °C | Minimizes side reactions and improves regioselectivity. |
| Reaction Time | 1 - 3 hours (monitor by TLC) | Ensures complete conversion of the starting material without promoting byproduct formation. |
| Workup | Quenching on ice, followed by neutralization and extraction | Safely stops the reaction and allows for isolation of the crude product. |
| Purification | Column Chromatography or Recrystallization | Necessary to separate the desired product from isomeric and other byproducts.[4][5] |
Experimental Protocol: Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath. Slowly, and with constant stirring, add concentrated nitric acid dropwise, ensuring the temperature does not rise above 10°C.
-
Nitration: To the cooled nitrating mixture, add 3-methylbenzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent.
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- Nitration reaction safety - YouTube. (2024).
- Directing Effects in Electrophilic Substitution - A Level Chemistry Revision Notes - Save My Exams. (2025).
- NITRIC ACID SAFETY. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde - Benchchem. (n.d.).
- Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem. (n.d.).
- m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (n.d.).
- Synthesis of m-nitrobenzaldehyde - ResearchGate. (n.d.).
- Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. (n.d.).
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.).
- Adsorptive separation of nitrobenzaldehyde isomers - European Patent Office - EP 0320539 B1 - Googleapis.com. (n.d.).
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- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common side products in the synthesis of 3-Methyl-5-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis of 3-Methyl-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios, focusing on the formation and mitigation of common side products.
FAQ: Understanding the Core Synthesis and Potential Pitfalls
This section addresses fundamental questions about the synthesis of this compound, providing the foundational knowledge needed to diagnose and resolve experimental issues.
Q1: What is the most common synthetic route for this compound, and what are the primary side products?
The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 3-methylbenzaldehyde (also known as m-tolualdehyde).[1][2][3] This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").
The primary challenge in this synthesis is a lack of complete regioselectivity, leading to the formation of a mixture of positional isomers as the main side products. Additionally, oxidation of the aldehyde group can occur, and under harsh conditions, dinitration is also possible.
Table 1: Key Products and Side Products in the Nitration of 3-Methylbenzaldehyde
| Compound Name | Structure | Formation Rationale |
| This compound (Desired) | C₈H₇NO₃ | Nitration at C-5 is meta to the deactivating aldehyde and ortho/para to the activating methyl group. |
| 3-Methyl-2-nitrobenzaldehyde | C₈H₇NO₃ | Isomeric byproduct. Nitration at C-2 is ortho to both groups. |
| 3-Methyl-4-nitrobenzaldehyde | C₈H₇NO₃ | Isomeric byproduct. Nitration at C-4 is ortho to the aldehyde and para to the methyl group. |
| 3-Methyl-6-nitrobenzaldehyde | C₈H₇NO₃ | Isomeric byproduct. Nitration at C-6 is ortho to the aldehyde and ortho to the methyl group. |
| 3-Methyl-5-nitrobenzoic acid | C₈H₇NO₄ | Oxidation byproduct. The aldehyde group is oxidized to a carboxylic acid under the harsh, oxidative reaction conditions.[4][5] |
| Dinitrated Species | C₈H₆N₂O₅ | Over-reaction byproduct. A second nitro group is added to the ring under forcing conditions. |
Q2: Why is the formation of positional isomers the principal challenge in this synthesis?
The formation of multiple isomers is a direct consequence of the directing effects of the two substituents on the starting material's benzene ring.
-
Aldehyde Group (-CHO): This is a moderately deactivating group and a meta-director due to resonance withdrawal of electron density from the ring, particularly from the ortho and para positions.
-
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director due to inductive electron donation and hyperconjugation.
The final position of the incoming electrophile (the nitronium ion, NO₂⁺) is a competitive outcome of these two effects. The desired this compound is formed when nitration occurs at the C-5 position, which is meta to the aldehyde and ortho to the methyl group. However, other positions are also activated to varying degrees, leading to the formation of 2-, 4-, and 6-nitro isomers.[5][6] Controlling reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired C-5 isomer.
Troubleshooting Guide: Isolating and Resolving Synthesis Issues
This section provides direct answers and actionable protocols for specific problems you may encounter during your experiment.
Issue 1: My crude product is a mixture of several nitro-isomers.
Q: My post-reaction NMR and/or GC-MS analysis confirms the presence of multiple positional isomers. What are the primary causes and how can I improve the selectivity for the 5-nitro product?
A: This is the most common issue. The formation of isomers is highly dependent on kinetic vs. thermodynamic control. Low temperatures generally favor higher selectivity.
Causality and Mitigation Strategy:
-
Temperature Control: Nitration is a highly exothermic reaction. Insufficient cooling or a rapid addition rate can cause localized temperature spikes, which lower the selectivity and favor the formation of thermodynamically stable but undesired isomers. Solution: Maintain a strict, low-temperature profile (e.g., 0-10 °C) throughout the addition of the starting material to the nitrating acid.[7][8] Use an ice/salt bath for efficient cooling.
-
Addition Rate: Adding the 3-methylbenzaldehyde too quickly can also lead to poor temperature control and an increase in side product formation. Solution: Add the substrate dropwise over an extended period (e.g., 60-90 minutes) with vigorous stirring to ensure rapid heat dissipation and homogenous concentration.[8]
-
Nitrating Agent Stoichiometry: Using a large excess of nitric acid can lead to dinitration and more aggressive side reactions. Solution: Use a modest excess of the nitrating agent. Carefully calculate the stoichiometry before starting the reaction.
Q: What is the most effective laboratory-scale method for purifying the desired this compound from its isomers?
A: Due to the similar boiling points and the thermal instability of nitroaromatics, distillation is often dangerous and impractical.[9][10] The most effective methods are fractional recrystallization and column chromatography.
-
Fractional Recrystallization: This technique exploits subtle differences in the solubility of the isomers in a given solvent system. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or petroleum ether) is often effective.[11] The desired isomer can often be selectively crystallized out of the solution.
-
Column Chromatography: For high-purity applications, silica gel column chromatography is the preferred method. A solvent system of intermediate polarity, such as a hexane/ethyl acetate gradient, can effectively separate the isomers based on their differing polarities.[11]
Issue 2: My product is contaminated with an acidic impurity.
Q: I observe a byproduct that is soluble in aqueous base. I suspect it's 3-Methyl-5-nitrobenzoic acid. How is this formed and how can I remove it?
A: Your suspicion is likely correct. The nitrating mixture is highly oxidizing and can oxidize the aldehyde functional group to a carboxylic acid, forming 3-Methyl-5-nitrobenzoic acid.[4][5]
Prevention:
-
Minimize reaction time and temperature. Once TLC or GC analysis shows consumption of the starting material, proceed with the workup promptly. Over-exposing the product to the hot, acidic medium increases the likelihood of oxidation.
Removal Protocol: Acid-Base Extraction This is a straightforward and highly effective method to remove the acidic byproduct during the reaction workup.
-
Quench: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product mixture into an organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic layer to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (NaHCO₃).[7] The acidic 3-Methyl-5-nitrobenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer. You may observe effervescence (CO₂ gas); vent the funnel frequently.
-
Separation: Drain the aqueous layer. Repeat the wash if necessary.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Issue 3: My reaction yield is very low, with a large amount of starting material remaining.
Q: My analysis shows a poor conversion of the 3-methylbenzaldehyde starting material. What are the likely experimental errors?
A: Low conversion typically points to one of three issues:
-
Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric and sulfuric acids. If your acids are not sufficiently concentrated or used in insufficient quantity, the reaction will be incomplete. Ensure you are using concentrated (>95%) sulfuric acid and fuming or >65% nitric acid.
-
Reaction Temperature Too Low: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. If you are running the reaction at <0 °C, you may need to allow it to stir for a longer period or warm slightly (e.g., to 5-10 °C) after the addition is complete.
-
Poor Mixing: Inadequate stirring can lead to a non-homogenous reaction mixture, where pockets of reactants do not come into contact with the nitrating agent. Ensure your stirring is vigorous enough to create a vortex and maintain a uniform suspension.
Visualized Workflows and Pathways
To better illustrate the chemical processes and troubleshooting logic, the following diagrams have been generated.
Caption: Reaction pathways in the nitration of 3-methylbenzaldehyde.
Caption: Troubleshooting flowchart for product purification.
References
-
Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). NOP, University of Regensburg. [Link]
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243.
-
Synthesis of m-nitrobenzaldehyde. (2010). ResearchGate. [Link]
- Process for the purification of nitrobenzaldehyde. (1989).
-
Adsorptive separation of nitrobenzaldehyde isomers. (1993). European Patent Office. [Link]
- Process for separating mixtures of nitrobenzaldehyde isomers. (1996).
- Separation of nitrobenzaldehyde isomers. (1987).
-
3-Methyl-5-nitrobenzoic acid. (n.d.). PubChem. [Link]
-
Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. (2014). ResearchGate. [Link]
-
3-Methylbenzaldehyde. (n.d.). PubChem. [Link]
-
Benzaldehyde, 3-methyl-. (n.d.). NIST WebBook. [Link]
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- 10. US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methyl-5-nitrobenzaldehyde
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Methyl-5-nitrobenzaldehyde. We will explore the underlying chemical principles of various separation techniques to help you resolve isomeric impurity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of this compound?
When synthesizing this compound, typically via the nitration of 3-methylbenzaldehyde (m-tolualdehyde), the directing effects of the existing methyl and aldehyde groups can lead to the formation of several positional isomers. The aldehyde group is a meta-director, while the methyl group is an ortho- and para-director. This competition results in a mixture of products.
The most common isomeric impurities you should anticipate are:
-
3-Methyl-2-nitrobenzaldehyde
-
3-Methyl-4-nitrobenzaldehyde
-
3-Methyl-6-nitrobenzaldehyde
-
Minor amounts of dinitrated products, depending on the reaction conditions.
The presence of these impurities can be confirmed by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Q2: Why are these isomeric impurities so difficult to separate from the target compound?
Positional isomers, like those of methyl-nitrobenzaldehyde, share the same molecular formula (C₈H₇NO₃) and molecular weight.[1][2] This results in very similar physical properties, including:
-
Polarity: The subtle differences in the positions of the functional groups lead to only minor variations in dipole moment and, consequently, polarity. This makes chromatographic separation challenging.
-
Solubility: They often exhibit similar solubility profiles in common organic solvents.[3]
-
Boiling Points: Their boiling points are typically very close, rendering standard distillation ineffective.
Furthermore, direct distillation of nitrobenzaldehyde isomers is hazardous as their decomposition temperatures are often near their boiling points, creating a risk of uncontrollable decomposition.[4][5][6]
Q3: Is fractional crystallization a good first-line strategy for purification?
Fractional crystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system and if the target isomer is the major component.[7][8] However, due to the similar properties of the isomers, it is often unsatisfactory for achieving high purity in a single step.[5][9] It is most effective for removing impurities that have substantially different solubility profiles. For closely related isomers, you may encounter issues like co-crystallization or "oiling out."
Troubleshooting Guide 1: Fractional Crystallization
Problem: My recrystallization attempt resulted in low purity, poor yield, or the sample "oiled out" instead of forming crystals.
This is a common issue when the impurities have similar crystal lattice energies and solubilities to the desired product.
Troubleshooting Workflow
Caption: Troubleshooting logic for fractional crystallization.
Step-by-Step Protocol for Optimized Recrystallization:
-
Solvent Selection: The key is finding a solvent or solvent pair that dissolves the desired this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Based on data for analogous compounds, consider the systems in the table below.[3][10][11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature, then transfer to an ice bath.
-
If using a solvent pair, slowly add the "anti-solvent" (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop or two of the hot solvent to clarify. Now, cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Toluene / Petroleum Ether | Solvent Pair | 3-nitrobenzaldehyde shows good solubility in toluene and poor solubility in petroleum ether.[3][12] This system allows for fine-tuning of solubility. |
| Ethanol / Water | Solvent Pair | The compound is soluble in alcohols but sparingly soluble in water.[3] This is a classic polar solvent pair. |
| Isopropanol | Single Solvent | Offers a good balance of polarity and may provide different selectivity compared to ethanol. |
Troubleshooting Guide 2: Column Chromatography
Problem: My isomers are co-eluting or showing very poor separation on a standard silica gel column.
This indicates that the polarity difference between your target compound and the isomeric impurities is insufficient for separation under the chosen conditions.
Solutions & Protocol:
-
Change the Stationary Phase: Standard silica is highly polar. For aromatic isomers, a stationary phase capable of alternative interactions can dramatically improve separation.
-
Recommendation: Use a Phenyl-Hexyl column . This phase provides π-π stacking interactions between the phenyl groups on the stationary phase and the aromatic rings of your analytes, offering a different separation mechanism beyond simple polarity.[13]
-
-
Optimize the Mobile Phase:
-
Use a shallow gradient: Start with a very non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity. This can resolve compounds with very close Rf values.
-
Try different solvent systems: If Hexane/Ethyl Acetate fails, try a system with a different selectivity, such as Dichloromethane/Methanol.
-
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Properly pack a glass column with the selected stationary phase (e.g., silica gel or Phenyl-Hexyl bonded silica).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it carefully onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]
Troubleshooting Guide 3: Chemical Derivatization for Separation
Problem: Physical separation methods are failing to provide the required purity.
When isomers are particularly stubborn, a highly effective strategy is to temporarily and reversibly modify the aldehyde functional group. This changes the physical properties of the molecules, allowing for easier separation.
The Acetal Derivatization Method
This robust industrial method involves converting the aldehyde isomers into their corresponding acetals (e.g., 1,3-dioxolanes by reacting with ethylene glycol).[5][14] The resulting acetal isomers often have more distinct physical properties (like boiling points or crystal structures) than the parent aldehydes, enabling their separation by fractional distillation or crystallization.[4][14] Afterwards, the purified acetal is easily hydrolyzed back to the pure aldehyde.
Workflow for Separation via Acetal Derivatization
Caption: Workflow for isomer separation via acetal formation.
Step-by-Step Protocol:
-
Acetalization:
-
In a round-bottom flask, combine the crude mixture of methyl-nitrobenzaldehyde isomers, a slight excess of ethylene glycol (e.g., 1.5 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Use a solvent like toluene that allows for azeotropic removal of water using a Dean-Stark apparatus.
-
Reflux the mixture until no more water is collected, indicating the reaction is complete.
-
-
Workup: Cool the reaction, wash with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then wash with water. Dry the organic layer and remove the solvent.
-
Separation of Acetals: Purify the resulting mixture of acetal isomers using either fractional distillation under vacuum or recrystallization. The choice depends on whether the acetals are liquids or solids.
-
Hydrolysis:
-
Take the purified acetal isomer and dissolve it in a solvent like acetone or THF.
-
Add dilute aqueous acid (e.g., 1M HCl) and stir the mixture. The reaction can be monitored by TLC until the acetal is fully consumed.
-
Neutralize the acid, extract the pure aldehyde into an organic solvent, dry the solution, and evaporate the solvent to obtain the highly pure this compound.
-
Advanced Purification Techniques
For applications requiring the highest purity (>99.5%) or for larger-scale separations, more advanced chromatographic techniques are recommended.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than standard column chromatography.[15] By using a preparative column and an optimized mobile phase, baseline separation of closely related isomers can often be achieved. Reversed-phase columns (like C18) or Phenyl-Hexyl columns are excellent starting points.[13][16]
-
Supercritical Fluid Chromatography (SFC): SFC is an ideal and powerful technique for separating isomers.[17][18] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and highly efficient separations.[19][20] SFC is considered a "greener" technology due to reduced organic solvent consumption and is particularly well-suited for both analytical and preparative-scale chiral and positional isomer separations.[21]
References
-
Omics Online. (2022). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available at: [Link]
- Google Patents. (1996). Process for separating mixtures of nitrobenzaldehyde isomers. US5567854A.
- Google Patents. (1987). Separation of nitrobenzaldehyde isomers. US4714783A.
- Google Patents. (1989). Adsorptive separation of nitrobenzaldehyde isomers. EP0320539A1.
-
ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... Available at: [Link]
-
PubMed. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Shimadzu. (n.d.). Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Available at: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
ERIC. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Available at: [Link]
-
Reddit. (2025). Separation of Nitrobenzaldehyde Isomers. r/CHROMATOGRAPHY. Available at: [Link]
-
YouTube. (2025). Fractional Crystallization for Separation of C8 Aromatics. Available at: [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes. Available at: [Link]
-
Fiveable. (n.d.). Fractional Crystallization Definition - Organic Chemistry Key Term. Available at: [Link]
-
oc-praktikum.de. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]
-
YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Available at: [Link]
-
Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Available at: [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
RSC Publishing. (n.d.). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (2015). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
ACS Publications. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]
-
SIELC. (n.d.). Separation of Benzaldehyde, 4-ethoxy-3-hydroxy- on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link]
-
PubMed. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Available at: [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Available at: [Link]
- Google Patents. (1989). Process for the purification of nitrobenzaldehyde. EP0305812A2.
-
YouTube. (2024). Fractional Crystalization. Available at: [Link]
-
ResearchGate. (2018). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Available at: [Link]
-
ResearchGate. (2018). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Available at: [Link]
-
RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H7NO3). Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in the Nitration of 3-Methylbenzaldehyde
Welcome to the technical support center for the nitration of 3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. We will delve into the common challenges that lead to low yields and provide scientifically-grounded, actionable solutions to optimize your reaction outcomes.
Troubleshooting Low Yield: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the nitration of 3-methylbenzaldehyde, providing insights into the root causes and recommended corrective actions.
Q1: My reaction seems incomplete, with a significant amount of starting material remaining. Why is my overall yield so low?
A1: An incomplete reaction is a common cause of low yield and typically points to issues with reaction kinetics or reagent stoichiometry.
-
Cause 1: Sub-optimal Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, preventing it from reaching completion within a practical timeframe. Nitration is highly exothermic, but the initial activation energy must be overcome.[1]
-
Solution 1: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider allowing it to warm to room temperature for a period after the initial cooled addition is complete. Some protocols for similar substrates allow the reaction to stir overnight at room temperature after the initial exothermic phase is controlled.[2][3]
-
Cause 2: Insufficient Nitrating Agent: An incorrect or insufficient amount of the nitrating agent (the nitronium ion, NO₂⁺) will naturally lead to an incomplete reaction. This can arise from inaccurate measurements or degradation of the nitric acid.
-
Solution 2: Re-evaluate the stoichiometry. Ensure that at least one molar equivalent of nitric acid is used relative to the 3-methylbenzaldehyde. Using a slight excess is common, but this must be balanced against the risk of dinitration.[1] Always use fresh, high-quality nitric and sulfuric acids.
-
Cause 3: Inefficient Mixing: In a biphasic reaction mixture, poor stirring can lead to localized concentrations of reactants and prevent the substrate from fully encountering the nitrating agent.
-
Solution 3: Ensure vigorous and efficient mechanical stirring throughout the addition and reaction period to maintain a homogenous mixture.
Q2: My yield of the desired isomer is low, and I have a complex mixture of products. What are these by-products and how can I minimize them?
A2: The formation of multiple products is the most significant challenge in this specific nitration due to the competing directing effects of the substituents. The primary by-products are other positional isomers, dinitrated compounds, and oxidation products.
-
Positional Isomers: The methyl group is an activating ortho, para-director, while the aldehyde group is a deactivating meta-director. This leads to a mixture of isomers. The main target is often 5-methyl-2-nitrobenzaldehyde , but other isomers like 3-methyl-4-nitrobenzaldehyde , 3-methyl-2-nitrobenzaldehyde , and 3-methyl-6-nitrobenzaldehyde can also form.
-
Dinitrated Products: If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), a second nitro group can be added to the ring.[4]
-
Oxidation Products: The aldehyde group is susceptible to oxidation by the strong nitric acid mixture, especially at elevated temperatures, forming the corresponding nitro-methylbenzoic acids.[2][6]
The following diagram illustrates the directing effects that lead to the mixture of isomers.
Caption: Directing effects in the nitration of 3-methylbenzaldehyde.
Q3: How can I improve the regioselectivity to favor the formation of 5-methyl-2-nitrobenzaldehyde?
A3: Altering the regioselectivity is challenging but possible by modifying the reaction medium. For benzaldehyde nitration, it has been shown that increasing the concentration of nitric acid relative to sulfuric acid can enhance the yield of the ortho-isomer (2-nitrobenzaldehyde).[4][5] This principle can be applied here to favor nitration at the 2-position, which is ortho to the aldehyde.
-
Mechanism: This effect is theorized to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde's oxygen atom. This proximity favors an intramolecular rearrangement, leading to substitution at the adjacent ortho position.[8][9]
-
Practical Application: Experiment with nitrating mixtures that have a higher ratio of HNO₃ to H₂SO₄. Caution: These mixtures can be more reactive and hazardous, requiring even more stringent temperature control and slow, careful addition.[6]
Q4: My crude yield is reasonable, but my isolated yield after purification is very low. How can I efficiently separate the target isomer?
A4: The structural similarity of the nitrobenzaldehyde isomers makes their separation by simple recrystallization challenging and often inefficient.[2]
-
Column Chromatography: This is the most reliable method for separating isomers in a lab setting. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the isomers based on their differing polarities.
-
Fractional Crystallization: While difficult, it may be possible with careful solvent selection and multiple recrystallization steps. This is often a process of trial and error.
-
Adsorptive Separation: For larger-scale operations, specialized adsorbents like zeolites can be used to selectively adsorb one isomer over others.[10][11]
-
Derivatization: A more complex but effective strategy involves converting the aldehyde isomers into derivatives, such as acetals (e.g., 1,3-dioxolanes), which may have more distinct physical properties (like boiling points or crystallinity), making them easier to separate.[9][12] After separation, the derivative can be hydrolyzed back to the pure aldehyde isomer.
The following workflow provides a logical approach to troubleshooting low yield issues.
Caption: A troubleshooting decision tree for low-yield nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the specific directing effects of the methyl and aldehyde groups on the 3-methylbenzaldehyde ring? A1: The methyl group (-CH₃) is an electron-donating group, making it an activating ortho, para-director. It increases electron density at positions 2, 4, and 6. The aldehyde group (-CHO) is an electron-withdrawing group, making it a deactivating meta-director. It decreases electron density at positions 2, 4, and 6, making the meta positions (relative to the CHO, i.e., positions 1 and 5) the least deactivated. In 3-methylbenzaldehyde, the positions most favorable for electrophilic attack are C2 and C4 (activated by -CH₃) and C5 (least deactivated by -CHO).
Q2: Why is strict temperature control so critical in this reaction? A2: Temperature control is paramount for three main reasons:
-
Safety: Nitration is a highly exothermic reaction. Without efficient cooling, the temperature can rise uncontrollably, leading to a dangerous runaway reaction.[13]
-
Preventing Dinitration: Higher temperatures provide the necessary activation energy for a second nitration to occur, leading to undesired dinitro by-products.[1]
-
Minimizing Oxidation: The aldehyde group can be oxidized to a carboxylic acid by hot, concentrated nitric acid. Keeping the temperature low (typically 0-15°C) minimizes this side reaction.[5][7]
Q3: What is the role of sulfuric acid in the nitrating mixture? A3: Sulfuric acid serves two crucial roles. First, it acts as a catalyst. It is a stronger acid than nitric acid and protonates it, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.
Experimental Protocols
Protocol 1: General Nitration of 3-Methylbenzaldehyde
This protocol is adapted from standard procedures for the nitration of benzaldehyde derivatives.[3][14]
Materials:
-
3-methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (2.5 molar equivalents). Cool the flask in an ice-salt bath to below 5°C.
-
Slowly and carefully, add fuming HNO₃ (1.1 molar equivalents) dropwise to the sulfuric acid while stirring vigorously. CRITICAL: Maintain the temperature of the mixture below 10°C throughout the addition.
-
Substrate Preparation: In a separate beaker, dissolve 3-methylbenzaldehyde (1.0 molar equivalent) in a small amount of concentrated H₂SO₄ (1.0 molar equivalent). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cooled substrate solution to the dropping funnel. Add it dropwise to the nitrating mixture over 30-60 minutes. CRITICAL: Ensure the internal reaction temperature is meticulously maintained between 5°C and 15°C.[2]
-
Reaction Completion: After the addition is complete, let the mixture stir in the ice bath for an additional hour. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with manual stirring. A yellow precipitate or oil should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral. If an oil forms, extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired isomer.
-
Evaporate the solvent from the combined pure fractions to obtain the isolated product.
Data Summary
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction; sub-optimal temperature or stoichiometry. | Monitor with TLC/GC; allow warming post-addition; verify molar equivalents.[1] |
| Formation of By-products | Over-nitration (dinitration); oxidation of aldehyde; poor regioselectivity. | Strict temperature control (0-15°C); controlled stoichiometry; adjust HNO₃/H₂SO₄ ratio.[2][4][5] |
| Difficult Isomer Separation | Similar physical properties of positional isomers. | Use column chromatography; consider derivatization or fractional crystallization.[2][9] |
References
[15] Kliegman, J. M., & Barnes, R. K. (1970). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. The Journal of Organic Chemistry, 35(9), 3140–3143. [13] Di Somma, I., et al. (2010). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 21, 1153-1158. [1] BenchChem. (2025). Technical Support Center: Nitration of Benzaldehyde Derivatives. [16] BenchChem. (2025). Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration. [2] BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde. [17] Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C. Heath and Company. [4] BenchChem. (2025). Improving the selectivity of nitration in benzaldehyde derivatives. [7] BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions. [6] Russo, V., et al. (2015). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. Organic Process Research & Development, 19(11), 1639-1648. [3] NOP (Nürnberger Organik-Praktikum). (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [8] Di Somma, I., et al. (2013). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. ResearchGate. [18] Zhang, H., et al. (2022). A new and environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. [19] BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. [9] Riego, J., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [10] Zinnen, H. J., & Hedrick, R. I. (1989). Adsorptive separation of nitrobenzaldehyde isomers. Google Patents. [20] Sigma-Aldrich. 5-Methyl-2-nitrobenzaldehyde. Product Page. [12] Sainz-Diaz, C. I., et al. (1999). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Tetrahedron, 55(1), 187-198. [21] Bock, H., et al. (1996). Process for separating mixtures of nitrobenzaldehyde isomers. Google Patents. [22] PrepChem.com. Synthesis of 2-nitrobenzaldehyde. [11] Zinnen, H. J., & Hedrick, R. I. (1987). Separation of nitrobenzaldehyde isomers. Google Patents. [5] BenchChem. (2025). Optimizing yield of 2-Nitrobenzaldehyde from benzaldehyde nitration. [23] PubChem. 3-Methylbenzaldehyde. National Center for Biotechnology Information. [24] Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [25] ECHEMI. Ortho-nitration of benzaldehyde. [26] NIST. Benzaldehyde, 3-methyl-. NIST Chemistry WebBook. [27] Henkel, K., et al. (1989). Process for the purification of nitrobenzaldehyde. Google Patents. [28] NIST. IR Spectrum of 3-Methylbenzaldehyde. NIST Chemistry WebBook. [14] BenchChem. (2025). Validating the Synthesis of 3-Nitrobenzaldehyde: A Comparative Guide to Synthetic Routes and Spectral Analysis.
Sources
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- 3. Making sure you're not a bot! [oc-praktikum.de]
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- 9. researchgate.net [researchgate.net]
- 10. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 11. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
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- 20. 5-Methyl-2-nitrobenzaldehyde | 5858-28-6 [sigmaaldrich.com]
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- 22. prepchem.com [prepchem.com]
- 23. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 25. echemi.com [echemi.com]
- 26. Benzaldehyde, 3-methyl- [webbook.nist.gov]
- 27. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 28. Benzaldehyde, 3-methyl- [webbook.nist.gov]
Technical Support Center: Purification of 3-Methyl-5-nitrobenzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 3-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. In the following sections, we will address common challenges and provide detailed, field-proven protocols for successful purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound appears as a yellow to orange crystalline solid, but the melting point is broad. What are the likely impurities?
A low or broad melting point is a common indicator of impurities. In the synthesis of this compound, which often involves the nitration of 3-methylbenzaldehyde, several byproducts and unreacted materials can contaminate the final product.
Common Impurities Include:
-
Unreacted Starting Material: 3-Methylbenzaldehyde.
-
Isomeric Byproducts: Other isomers formed during nitration, such as 2-methyl-4-nitrobenzaldehyde and 4-methyl-2-nitrobenzaldehyde. The presence of a methyl group (electron-donating) and a nitro group (electron-withdrawing) directs the electrophilic substitution to various positions on the benzene ring.
-
Over-nitrated Products: Dinitro- or trinitro- derivatives of 3-methylbenzaldehyde.
-
Residual Solvents and Acids: Solvents used during the reaction and workup (e.g., toluene, petroleum ether), as well as residual nitric and sulfuric acids if the washing steps are incomplete.[1][2][3]
To assess the purity and identify the number of components in your sample, we strongly recommend performing Thin Layer Chromatography (TLC) before proceeding with purification.
Q2: I've run a TLC of my crude product and see multiple spots. How do I choose the right purification method and solvent system for column chromatography?
Multiple spots on a TLC plate confirm the presence of impurities. Column chromatography is the method of choice when dealing with multiple components, especially those with similar polarities.[4]
Choosing the Right Solvent System (Mobile Phase):
The key to successful column chromatography is selecting a mobile phase that provides good separation of your target compound from its impurities. This is achieved by systematically testing different solvent systems using TLC.[5][6]
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
The ideal solvent system will result in a retention factor (Rf) of 0.25-0.35 for this compound.[6] A well-separated spot for your desired product with a clear difference in Rf values (ΔRf) from other spots is the goal.
-
Why this Rf range? An Rf in this range ensures that the compound spends a sufficient amount of time interacting with the stationary phase, allowing for effective separation from impurities. If the Rf is too high, the compound will elute too quickly with the solvent front, resulting in poor separation. If the Rf is too low, the compound will remain strongly adsorbed to the stationary phase, leading to broad bands and a lengthy elution time.
A good starting point for this compound is a mixture of hexane and ethyl acetate . Based on the polarity of analogous compounds, a ratio in the range of 9:1 to 7:3 (hexane:ethyl acetate) is likely to provide good separation.
Q3: What is the best stationary phase for the purification of this compound?
For the purification of moderately polar organic compounds like this compound, silica gel (SiO2) is the most common and effective stationary phase. Its polar surface interacts with the polar functional groups of the analyte (the aldehyde and nitro groups), leading to separation based on polarity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands) | The solvent system (mobile phase) is too polar or not polar enough. | Optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for the desired product.[6] |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of mobile phase before loading it onto the column. | |
| The compound is stuck on the column | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Cracks appear in the silica gel bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
| The purified product is still impure | The fractions were not collected and analyzed effectively. | Collect smaller fractions and analyze each one by TLC to identify the pure fractions before combining them. |
| An inappropriate solvent was used for recrystallization after the column. | If recrystallization is used as a final polishing step, ensure the chosen solvent dissolves the compound when hot but not when cold. A mixture of toluene and petroleum ether has been used for similar compounds.[1][2][3] |
Experimental Protocol: Column Chromatography of this compound
This protocol assumes that a suitable mobile phase has been determined by TLC. For this example, we will use a hypothetical mobile phase of 85:15 hexane:ethyl acetate .
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Separatory funnel (for solvent addition)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the mobile phase (85:15 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent until the sample is fully loaded onto the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the space above the silica gel.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-15 mL per fraction).
-
Continuously add more mobile phase to the top of the column to maintain a constant flow.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound (those with a single spot at the correct Rf).
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Workflow Diagram:
Caption: Workflow for the purification of this compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
- Google Patents. (n.d.). US4714783A - Separation of nitrobenzaldehyde isomers.
-
ChemSynthesis. (2025). 3-nitrobenzaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Google Patents. (n.d.). EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers.
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
PubChem. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
SynZeal. (n.d.). 3-Nitrobenzaldehyde Impurity Standard. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Benzaldehyde Nitration
Welcome to the technical support guide for managing the highly exothermic nitration of benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling this hazardous yet crucial reaction. Our focus is on troubleshooting common issues, understanding the underlying chemical principles, and ensuring procedural safety and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
The nitration of benzaldehyde to form m-nitrobenzaldehyde is a classic electrophilic aromatic substitution.[1] However, the reaction is notoriously exothermic, and failure to properly manage the heat generated can lead to runaway reactions, low yields, and the formation of dangerous byproducts.[2][3] This guide directly addresses the most common challenges encountered in the laboratory.
Issue 1: Critical Temperature Excursion (Thermal Runaway)
Question: My benzaldehyde nitration is experiencing a rapid, uncontrolled temperature increase. What is happening and what are my immediate actions?
Answer: You are experiencing a thermal runaway reaction. This is a critical safety event where the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system.[4] This leads to an exponential increase in reaction rate and temperature, which can cause the reaction mixture to boil violently, char, and potentially result in an explosion.[5]
Immediate Steps:
-
Stop All Reagent Addition: Immediately cease the dropwise addition of benzaldehyde or the nitrating mixture.[5]
-
Maximize Cooling: Ensure your cooling bath is at maximum efficiency. If using an ice-water bath, add more ice and salt to lower the temperature further. If available and safe, consider a dry ice/acetone bath for more potent cooling.[5]
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency protocols.
-
Prepare for Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction. This is a hazardous operation in itself. The established emergency procedure is to cautiously pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[6] Caution: The dilution of concentrated sulfuric acid is also highly exothermic. This step must be performed with extreme care, behind a safety shield, and should only be considered a final measure to prevent a more catastrophic failure.[6]
Question: What are the fundamental causes of a thermal runaway in this reaction, and how can I proactively prevent it?
Answer: Understanding the root causes is key to prevention. A thermal runaway is almost always a result of a breakdown in one of the core control parameters.
-
Cause 1: Too Rapid Addition of Reagents: Adding the benzaldehyde to the nitrating mixture (or vice-versa) too quickly generates heat faster than the cooling system can dissipate it.[6]
-
Cause 2: Inadequate Cooling: The capacity of your cooling bath may be insufficient for the scale of your reaction.
-
Prevention: Always use an appropriate cooling bath (ice-water or ice-salt) and ensure the reaction flask is sufficiently immersed.[5] For larger-scale reactions, consider more advanced cooling systems.
-
-
Cause 3: Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate through the mixture.[6]
-
Prevention: Use vigorous and consistent mechanical or magnetic stirring to ensure the mixture is homogeneous and the internal temperature is uniform.[5]
-
-
Cause 4: Accumulation of Unreacted Reagents: If the reaction temperature is too low initially, the nitration rate can be deceptively slow. This can lead to a dangerous accumulation of the benzaldehyde you've added. A subsequent, minor increase in temperature can then trigger a sudden, violent reaction of all the unreacted material at once.[6]
Below is a decision tree for managing a temperature excursion event.
References
- 1. youtube.com [youtube.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. US1509412A - Production of meta-nitrobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 3-Methyl-5-nitrobenzaldehyde in Solution
Welcome to the Technical Support Center for 3-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. Our aim is to equip you with the scientific rationale behind experimental observations and to offer robust protocols for your investigations.
Introduction to the Stability of this compound
This compound is an aromatic aldehyde containing both an electron-donating methyl group and a strong electron-withdrawing nitro group. This substitution pattern influences its chemical reactivity and stability in solution. The aldehyde functional group is susceptible to oxidation, while the nitro group can undergo reduction. The aromatic ring itself is relatively stable but can be subject to degradation under harsh conditions such as high temperatures, extreme pH, or intense light exposure.[1] Understanding these potential degradation pathways is crucial for developing stable formulations, ensuring the accuracy of experimental results, and identifying potential impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Loss of Parent Compound with No Obvious Degradants
Question: I'm observing a rapid decrease in the concentration of this compound in my solution, but I'm not detecting any significant degradation products via HPLC-UV. What could be happening?
Answer: This scenario can be perplexing, but there are several plausible explanations:
-
Formation of Non-UV-Active Degradants: The primary degradation products may lack a chromophore that absorbs at the wavelength you are monitoring. For instance, cleavage of the aromatic ring can lead to smaller, non-aromatic fragments that are not readily detected by UV spectroscopy.
-
Complete Mineralization: Under certain oxidative conditions, particularly in the presence of strong oxidizing agents or in biodegradation studies, the compound may be rapidly and completely degraded to carbon dioxide, water, and inorganic nitrate.[2]
-
Precipitation or Adsorption: Changes in solvent composition, temperature, or pH could cause the compound to precipitate out of solution. Additionally, it may adsorb to the surfaces of your container, especially if you are working with low concentrations.
Troubleshooting Protocol:
-
Wavelength Scan: Perform a full UV-Vis scan of your degraded sample to check for the appearance of new absorption maxima at different wavelengths.
-
Employ Mass Spectrometry: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for potential degradation products. MS detection is not dependent on a chromophore and can provide molecular weight information for new species.
-
Total Organic Carbon (TOC) Analysis: A TOC analysis can determine if the organic carbon from the parent compound is still present in the solution or if it has been mineralized to CO2.[2]
-
Visual Inspection and Solubility Check: Carefully inspect your sample for any precipitate. Test the solubility of this compound under your specific experimental conditions to rule out precipitation.
Issue 2: Appearance of an Unexpected Peak Eluting Earlier than the Parent Compound in Reverse-Phase HPLC
Question: In my stability study, I've noticed a new, more polar peak appearing in my chromatogram. What could this be?
Answer: An earlier eluting peak in reverse-phase HPLC typically indicates a more polar compound. A likely candidate for such a degradant is the corresponding carboxylic acid, 3-Methyl-5-nitrobenzoic acid.
Causality: The aldehyde functional group is readily oxidized to a carboxylic acid, a common degradation pathway for benzaldehydes. This can occur in the presence of dissolved oxygen, trace metal ions, or other oxidizing agents in your solution. The resulting carboxylic acid is significantly more polar than the aldehyde, leading to a shorter retention time on a C18 column.
Confirmation and Mitigation:
-
Co-injection with a Standard: The most definitive way to identify this peak is to synthesize or purchase a standard of 3-Methyl-5-nitrobenzoic acid and perform a co-injection with your degraded sample.
-
LC-MS Analysis: Confirm the mass of the new peak corresponds to that of 3-Methyl-5-nitrobenzoic acid.
-
Preventative Measures: To minimize oxidation, consider de-gassing your solvents, working under an inert atmosphere (e.g., nitrogen or argon), and using high-purity solvents to avoid metal contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the functional groups present, the primary degradation pathways are expected to be:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-Methyl-5-nitrobenzoic acid. This is a very common pathway for aldehydes.[2]
-
Reduction: The nitro group can be reduced to an amino group, forming 3-Amino-5-methylbenzaldehyde. This is particularly relevant under reducing conditions or in certain biological systems.[3]
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.[4] This can lead to a variety of products, including the corresponding benzoic acid or more complex rearranged products.
-
Hydrolysis: While the aldehyde and nitro groups themselves are not directly hydrolyzable under typical conditions, extreme pH and temperature can promote other reactions. For instance, at high pH, a Cannizzaro-type reaction could potentially occur if there are no alpha-hydrogens, though this is less likely for this specific molecule under normal conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly influence the rate and type of degradation.
-
Acidic Conditions (low pH): Generally, the compound is expected to be relatively stable. However, very strong acidic conditions coupled with high temperatures could potentially lead to unforeseen degradation.
-
Basic Conditions (high pH): Alkaline conditions can catalyze the oxidation of the aldehyde.[5] It is also under basic conditions that reactions like the Cannizzaro reaction (disproportionation of an aldehyde to an alcohol and a carboxylic acid) can occur, although this is more typical for aldehydes lacking alpha-hydrogens.[6]
-
Neutral Conditions (pH ~7): At neutral pH, degradation is likely to be slower, but oxidation can still occur, especially in the presence of oxygen and light.
Q3: What analytical techniques are best for studying the degradation of this compound?
A3: A multi-technique approach is recommended for a comprehensive understanding:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying their concentrations over time. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid for better peak shape) is a good starting point.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing molecular weight and fragmentation information.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying any volatile or semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated and purified degradation products.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a typical procedure for investigating the hydrolytic stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~100 µg/mL.
-
Basic Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Time (hours) | % Parent Remaining | Major Degradant | % Degradant Area |
| 0.1 M HCl, 60°C | 24 | 98.5 | - | < 0.1 |
| 0.1 M NaOH, 60°C | 24 | 75.2 | 3-Methyl-5-nitrobenzoic acid | 21.8 |
| 3% H₂O₂, RT | 24 | 62.1 | 3-Methyl-5-nitrobenzoic acid | 35.4 |
| UV Light, 254 nm | 24 | 88.9 | Multiple minor peaks | - |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: A generalized experimental workflow for studying degradation pathways.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methyl-5-nitrobenzaldehyde Schiff Bases: A Predictive Analysis
In the ever-evolving landscape of medicinal chemistry, Schiff bases derived from substituted benzaldehydes represent a privileged scaffold, consistently demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the anticipated biological activities of Schiff bases derived from 3-Methyl-5-nitrobenzaldehyde. While direct experimental data for this specific substitution pattern is nascent in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and data from structurally analogous compounds, serves as a robust predictive framework for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, standard protocols for biological evaluation, and the anticipated structure-activity relationships that govern their antimicrobial, anticancer, and antioxidant potential.
The Architectural Blueprint: Synthesis of this compound Schiff Bases
The synthesis of Schiff bases is a classic example of nucleophilic addition-elimination, typically achieved through the condensation of a primary amine with an aldehyde. The reaction is generally straightforward, often requiring reflux in an appropriate solvent with or without a catalyst.[1][2] The causality behind this choice of reaction lies in its efficiency and the thermodynamic stability of the resulting imine (or azomethine) bond, which is a key structural motif for the observed biological activities.[3][4]
Experimental Protocol: General Synthesis
A detailed, self-validating protocol for the synthesis of a hypothetical this compound Schiff base is provided below. This protocol is a synthesis of common methodologies reported for analogous nitrobenzaldehyde derivatives.[5][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the chosen primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
The reaction mixture is then refluxed for a period of 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol) is performed to yield the purified Schiff base.
-
The final product should be characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure. A characteristic peak for the imine (C=N) bond in the FT-IR spectrum is a key indicator of successful synthesis.[4]
Below is a Graphviz diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound Schiff bases.
Comparative Biological Evaluation: A Predictive Framework
The biological activity of Schiff bases is intrinsically linked to the electronic and steric properties of the substituents on both the aldehyde and amine moieties. The presence of a nitro group, being a strong electron-withdrawing group, is known to significantly influence the biological profile.[7]
Antimicrobial Activity
Schiff bases are well-documented antimicrobial agents.[8] The proposed mechanism often involves the azomethine nitrogen, which can form hydrogen bonds with the active sites of cellular enzymes, thereby inhibiting their function. Furthermore, the overall lipophilicity of the molecule allows it to permeate the microbial cell wall.
Expected Activity of this compound Schiff Bases: The presence of the nitro group is anticipated to enhance the antimicrobial activity. Studies on Schiff bases from 3-nitrobenzaldehyde have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] The addition of a methyl group at the 3-position may slightly increase lipophilicity, potentially improving cell wall penetration.
Experimental Protocol: Agar Well Diffusion Assay This is a standard, reliable method for preliminary screening of antimicrobial activity.[5]
-
Prepare sterile Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create uniform wells in the agar using a sterile cork borer.
-
Add a known concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Comparative Data (from related compounds):
| Schiff Base Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| From 3-nitrobenzaldehyde | S. aureus | 10-18 (for metal complexes) | [5] |
| From p-nitrobenzaldehyde | Not specified | 12-13 | [2] |
Anticancer Activity
The anticancer potential of Schiff bases is a significant area of research.[9] The imine bond and the aromatic rings are thought to play a crucial role in their cytotoxic effects, potentially through intercalation with DNA or inhibition of key enzymes like topoisomerases.
Expected Activity of this compound Schiff Bases: Schiff bases derived from 4-nitrobenzaldehyde have demonstrated promising cytotoxicity against various cancer cell lines.[3][4] For instance, a novel Schiff base from 4-nitrobenzaldehyde showed an IC50 of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF).[3][4] It is plausible that this compound derivatives will also exhibit cytotoxic properties, with the specific amine moiety significantly influencing the potency.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff base for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data (from related compounds):
| Schiff Base Derivative | Cell Line | IC50 Value | Reference |
| From 4-nitrobenzaldehyde | TSCCF | 446.68 µg/mL | [3][4] |
| From 4-nitrobenzaldehyde | NHGF (normal cells) | 977.24 µg/mL | [3][4] |
The higher IC50 value against normal cells suggests some selectivity for cancer cells.[3][4]
Antioxidant Activity
The antioxidant activity of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[10] Phenolic Schiff bases are particularly noted for their antioxidant potential.
Expected Activity of this compound Schiff Bases: The antioxidant activity will be highly dependent on the amine precursor. If a phenolic amine is used, the resulting Schiff base is likely to exhibit antioxidant properties. However, the electron-withdrawing nature of the nitro group might modulate this activity. A comprehensive review of Schiff base antioxidant activity highlights the importance of electron-donating groups for enhanced radical scavenging.[11]
Experimental Protocol: DPPH Radical Scavenging Assay This is a common and reliable method to determine the free radical scavenging activity of a compound.[12][13]
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. DPPH is a stable free radical with a deep violet color.
-
Prepare various concentrations of the Schiff base in methanol.
-
Mix the Schiff base solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
A decrease in absorbance indicates the scavenging of the DPPH radical by the Schiff base. Ascorbic acid or BHT can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.
Comparative Data (from related compounds):
| Schiff Base Derivative | IC50 Value | Reference |
| Nicotinohydrazide derivative | 3.82 µg/mL | [12] |
| Hydroxy naphthaldehyde derivative | 589.6 µg/mL | [12] |
Structure-Activity Relationship (SAR) and Future Directions
Based on the available literature for analogous compounds, we can postulate the following structure-activity relationships for this compound Schiff bases:
-
The Imine (C=N) Group: This is the cornerstone of biological activity, acting as a key pharmacophore.
-
The Nitro Group: Its strong electron-withdrawing nature is expected to enhance both antimicrobial and anticancer activities. Its position at the meta-position relative to the aldehyde and the methyl group will influence the overall electronic distribution of the aromatic ring.
-
The Methyl Group: This group may increase the lipophilicity of the molecule, which could lead to better membrane permeability and potentially enhanced biological activity.
-
The Amine Moiety: The nature of the primary amine used in the synthesis will be a critical determinant of the final compound's biological profile. The incorporation of heterocyclic rings, phenolic groups, or other functional groups can be explored to modulate activity and selectivity.
This guide underscores the significant potential of this compound Schiff bases as a fertile ground for the discovery of new therapeutic agents. The protocols and comparative data presented here provide a solid foundation for initiating research in this area. Future work should focus on the synthesis of a library of these compounds and their systematic evaluation against a panel of microbial strains and cancer cell lines to validate these predictions and uncover novel structure-activity relationships.
References
-
Abdul Majeed R H, Ali Hussein H, Azmuddin Abdullah M. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Int J Mol Cell Med 2022; 11 (4) :285-296. URL: [Link]
- Joshi, S., et al. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. International Journal of Inorganic Chemistry, 2014, 1-9.
- Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
- Umar, A. B., et al. (2019). Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
- Patel, K. R., & Patel, P. S. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development, 3(5), 632-635.
- Alam, M. S., et al. (2023). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 13(15), 10144-10174.
- Özdemir, Ü. H., et al. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
- Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.
- Alam, M. S., et al. (2024).
- Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 8(11), 788-792.
- El-ajaily, M. M., et al. (2020). Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. International Journal of Chem-Tech Research, 13(2), 110-117.
- Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- S. M. A. Hassan, et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(4), 411.
- Alam, M. S., et al. (2024).
- Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed.
- Al-Amiery, A. A., et al. (2012). Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. International Journal of Drug Design and Discovery, 3(4), 851-856.
- Jesmin, M., Ali, M., & Khanam, J. (2010). Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. The Thai Journal of Pharmaceutical Sciences, 34(1), 20-31.
- Singh, R., et al. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 942-953.
- Tadele, K. T. (2017). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Journal of Pharmaceutical and Medicinal Research, 3(1), 73-77.
- Sharma, K., & Singh, R. V. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes.
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- 2. Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde | PDF [slideshare.net]
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- 10. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Synthetic Routes of 3-Amino-5-methylbenzaldehyde for Advanced Research and Development
In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount. 3-Amino-5-methylbenzaldehyde, a bespoke aromatic aldehyde, serves as a critical building block for a variety of complex molecular architectures. Its unique substitution pattern, featuring an electron-donating amino group and a methyl group meta to a reactive aldehyde, makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth, comparative analysis of two viable synthetic pathways to this important compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
Introduction to Synthetic Strategy
The synthesis of 3-amino-5-methylbenzaldehyde presents a classic challenge in regioselectivity and functional group compatibility. The two primary retrosynthetic disconnections considered in this guide are:
-
C-N bond formation via reduction of a nitro group: This well-established and robust approach involves the initial synthesis of a nitro-substituted precursor, followed by a chemoselective reduction.
-
C-H oxidation of a methyl group to an aldehyde: This strategy relies on the availability of a pre-functionalized aromatic core, where the aldehyde is introduced in the final step.
This guide will now delve into the practical implementation of these strategies, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Route 1: Nitration of 3-Methylbenzaldehyde Followed by Selective Reduction
This classical two-step approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern, followed by a reliable reduction of the nitro group.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Step 1: Nitration of 3-Methylbenzaldehyde
The initial step involves the electrophilic aromatic substitution of 3-methylbenzaldehyde. The methyl group is an ortho, para-director, while the aldehyde group is a meta-director. The combined directing effects favor the introduction of the nitro group at the 5-position, which is meta to the aldehyde and ortho/para to the methyl group.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Addition of Substrate: To the stirred nitrating mixture, add 3-methylbenzaldehyde dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-nitro-5-methylbenzaldehyde will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system, such as toluene/petroleum ether.[1]
Step 2: Selective Reduction of 3-Nitro-5-methylbenzaldehyde
The reduction of the nitro group to an amine in the presence of an aldehyde requires a chemoselective method to avoid the reduction of the aldehyde to an alcohol. Catalytic hydrogenation is a highly effective and clean method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-methylbenzaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methylbenzaldehyde. The product can be further purified by column chromatography or recrystallization if necessary.
Route 2: Chemoselective Oxidation of (3-Amino-5-methylphenyl)methanol
This alternative route begins with a commercially available precursor that already contains the desired amino and methyl functionalities, with the final step being the selective oxidation of a benzyl alcohol to the aldehyde.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Cu(I)/TEMPO Catalyzed Aerobic Oxidation
This modern and mild oxidation method is highly chemoselective for the alcohol group, leaving the amino group untouched. It utilizes a copper(I) catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and uses air or oxygen as the terminal oxidant.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve (3-amino-5-methylphenyl)methanol (1.0 mmol) in acetonitrile (CH₃CN, 5 mL).
-
Catalyst Addition: To the stirred solution, add copper(I) iodide (CuI, 10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and TEMPO (1 mol%).
-
Reaction: Fit the flask with an oxygen-filled balloon and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture and wash the solids with acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure 3-amino-5-methylbenzaldehyde.
Comparative Analysis
| Parameter | Route 1: Nitration/Reduction | Route 2: Oxidation of Benzyl Alcohol |
| Starting Materials | 3-Methylbenzaldehyde (readily available) | (3-Amino-5-methylphenyl)methanol (commercially available, potentially more expensive) |
| Number of Steps | Two | One |
| Reagents & Conditions | Harsh (conc. acids), high-pressure hydrogenation | Mild (room temperature, atmospheric pressure) |
| Safety Concerns | Use of strong, corrosive acids; handling of potentially explosive nitro intermediates; use of flammable hydrogen gas under pressure. | Use of an oxygen atmosphere requires caution, but generally considered safer than high-pressure hydrogenation. |
| Scalability | Both steps are well-established and scalable, though high-pressure hydrogenation may require specialized equipment. | Aerobic oxidations are highly scalable and suitable for industrial applications. |
| Yield & Purity | Potentially high yields for both steps, but purification may be required to remove isomeric impurities from nitration. | Generally good to excellent yields with high chemoselectivity, often leading to cleaner products.[2] |
| Green Chemistry | Generates significant acidic waste; uses a noble metal catalyst. | Uses air as the terminal oxidant, with water as the only byproduct; catalytic amounts of reagents. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 3-amino-5-methylbenzaldehyde.
Route 1 is a classic and robust method based on fundamental organic reactions. Its primary advantages are the low cost and ready availability of the starting material, 3-methylbenzaldehyde. However, this route involves harsh reaction conditions, potential safety hazards associated with nitration and high-pressure hydrogenation, and may require careful purification to remove regioisomers.
Route 2 represents a more modern and elegant approach. Its single-step nature from a commercially available, albeit potentially more costly, starting material is a significant advantage in terms of time and labor. The mild reaction conditions, high chemoselectivity, and adherence to green chemistry principles make it a highly attractive option, particularly for research and development settings where safety and efficiency are paramount.
For researchers prioritizing cost-effectiveness for large-scale synthesis and who have the necessary equipment for handling hazardous reagents, Route 1 is a strong contender. Conversely, for applications demanding high purity, operational simplicity, and a greener footprint, Route 2 is the superior choice. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, budget, available equipment, and safety considerations.
References
A Comparative Guide to Nitrating Agents for the Synthesis of 3-Methyl-5-nitrobenzaldehyde
Introduction
3-Methyl-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The strategic placement of the nitro group meta to both the methyl and aldehyde functionalities makes it a versatile building block for further chemical transformations. The synthesis of this compound primarily relies on the electrophilic nitration of 3-methylbenzaldehyde. However, the choice of nitrating agent and reaction conditions can significantly impact the yield, selectivity, and safety of the process. This guide provides a comprehensive comparison of common nitrating agents for this synthesis, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal method for their specific needs.
Theoretical Background: Electrophilic Aromatic Substitution
The nitration of 3-methylbenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this reaction involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[2][3][4][5] The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the benzene ring.
In 3-methylbenzaldehyde, we have two directing groups to consider:
-
Methyl group (-CH₃): An activating, ortho, para-directing group.
-
Aldehyde group (-CHO): A deactivating, meta-directing group.[6]
The interplay of these two groups determines the position of the incoming nitro group. The aldehyde group's strong deactivating and meta-directing influence, combined with the methyl group's ortho, para-directing effect, results in the primary product being this compound. The nitro group is introduced at the position that is meta to the aldehyde and ortho to the methyl group, which is sterically less hindered than the other possible ortho position.
The General Mechanism of Nitration
The nitration process, irrespective of the specific agent, generally follows a three-step mechanism:[2][5]
-
Generation of the Electrophile (Nitronium Ion): The nitrating agent generates the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[5]
Comparison of Common Nitrating Agents
The efficacy of a nitrating agent is determined by its ability to generate the nitronium ion under controlled conditions. Here, we compare the most frequently employed nitrating agents for the synthesis of this compound.
Mixed Acid (Concentrated Nitric Acid and Sulfuric Acid)
This is the most traditional and widely used nitrating agent for aromatic compounds.[7][8][9][10] Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[11]
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[11]
dot graph "Nitronium_Ion_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: Formation of the nitronium ion from nitric and sulfuric acids.
Advantages:
-
Cost-effective and readily available: Both nitric and sulfuric acids are common laboratory reagents.
-
High reactivity: The strong acidic medium generates a high concentration of the nitronium ion, leading to efficient nitration.
Disadvantages:
-
Harsh reaction conditions: The highly corrosive and oxidizing nature of the mixed acid can lead to side reactions, such as oxidation of the aldehyde group to a carboxylic acid.[12]
-
Safety concerns: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[13][14]
-
Difficult workup: The reaction mixture needs to be carefully quenched with ice, and the product is often isolated by filtration and requires extensive washing.
Fuming Nitric Acid
Fuming nitric acid is a more concentrated form of nitric acid that contains dissolved nitrogen dioxide. It can be used as a nitrating agent, sometimes in the presence of a dehydrating agent like sulfuric acid.[15][16]
Advantages:
-
Higher concentration of nitrating species: This can lead to faster reaction rates.
Disadvantages:
-
Increased safety hazards: Fuming nitric acid is extremely corrosive and toxic. It releases toxic nitrogen dioxide fumes.[17][18]
-
Greater potential for side reactions: The high reactivity can lead to over-nitration and oxidation of the starting material.[15]
Alternative and Milder Nitrating Agents
For substrates that are sensitive to strong acids, alternative and milder nitrating agents have been developed. While less common for the synthesis of this compound, they are worth considering in specific contexts.
-
Triflyl nitrate (TfONO₂) and Trifluoroacetyl nitrate (CF₃CO₂NO₂): These are powerful electrophilic nitrating agents that can be used for a wide variety of aromatic compounds.[19]
-
Dinitro-5,5-dimethylhydantoin (DNDMH): This reagent offers good functional group tolerance.[19]
These alternative agents often provide better selectivity and milder reaction conditions but are typically more expensive and less readily available than the classical mixed acid system.
Experimental Data and Comparison
The following table summarizes typical experimental conditions and outcomes for the nitration of 3-methylbenzaldehyde using different nitrating agents.
| Nitrating Agent | Reaction Conditions | Typical Yield of this compound | Key Observations & Remarks |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-15°C, dropwise addition | ~50-70% | Standard, cost-effective method. Requires strict temperature control to minimize byproducts.[20] |
| Fuming HNO₃ / Conc. H₂SO₄ | 0-10°C, slow addition | ~50-60% | Highly reactive, increased risk of oxidation and dinitration.[20] |
| Nitric acid in Acetic Anhydride | Low temperature | Variable | Milder conditions, but acetic anhydride can also participate in side reactions. |
Recommended Experimental Protocol: Nitration of 3-Methylbenzaldehyde with Mixed Acid
This protocol is a well-established method for the synthesis of this compound.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: Workflow for the synthesis of this compound.
Materials and Equipment:
-
3-Methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Internal thermometer
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
-
Toluene
-
Petroleum ether
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, place 19 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 8.7 mL of fuming nitric acid to the sulfuric acid while stirring. Caution: This is a highly exothermic process. Ensure the temperature does not exceed 10°C.[20]
-
-
Nitration Reaction:
-
To the cooled nitrating mixture, add 2.12 g (2.02 mL) of 3-methylbenzaldehyde dropwise from the dropping funnel.
-
Maintain the internal temperature of the reaction mixture at 15°C throughout the addition by controlling the rate of addition and using the ice bath.[20]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.[20]
-
-
Work-up and Isolation:
-
Purification:
-
Dissolve the humid crude product in a minimal amount of hot toluene.
-
Add double the volume of petroleum ether in portions while cooling in an ice bath to induce crystallization.
-
Collect the light yellow crystals of this compound by vacuum filtration and dry them in a desiccator.[20]
-
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood. [13][18][21]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. [13][17][21]
-
Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes.[17][21]
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[14]
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.[18]
Conclusion
For the synthesis of this compound, the use of a mixed acid solution of concentrated nitric acid and sulfuric acid remains the most practical and economically viable method for laboratory-scale preparations. While it necessitates stringent safety measures and careful control of reaction parameters, it consistently provides acceptable yields. Fuming nitric acid offers a more reactive alternative but at the cost of increased hazards and potential for side reactions. For highly sensitive substrates or when exceptional purity is required, exploring milder, more modern nitrating agents may be advantageous, although this often comes with a higher cost. Ultimately, the choice of nitrating agent should be based on a thorough risk assessment and a careful consideration of the desired yield, purity, and scale of the synthesis.
References
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Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
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ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry. Available from: [Link]
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askIITians. What are nitrating agents?. Available from: [Link]
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YouTube. Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). Available from: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available from: [Link]
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Chemguide. electrophilic substitution - the nitration of benzene. Available from: [Link]
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YouTube. Nitration reaction safety. (2024). Available from: [Link]
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National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. (2013). Available from: [Link]
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VelocityEHS. NITRIC ACID SAFETY. Available from: [Link]
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YouTube. nitration of aromatic compounds. (2019). Available from: [Link]
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Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available from: [Link]
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]
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UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024). Available from: [Link]
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Quora. Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials?. (2021). Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Available from: [Link]
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YouTube. Nitric Acid Concentration and Purification (Azeotropic and Fuming). (2020). Available from: [Link]
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Organic Syntheses Procedure. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]
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oc-praktikum.de. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available from: [Link]
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vpscience.org. 1 NITRATION. Available from: [Link]
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Quora. What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. (2018). Available from: [Link]
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spectroscopic differences between 3-Methyl-5-nitrobenzaldehyde and its precursors
An In-Depth Technical Guide to the Spectroscopic Differences Between 3-Methyl-5-nitrobenzaldehyde and its Precursor, 3-Methylbenzaldehyde
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecules at each step of a reaction pathway is paramount. Spectroscopic analysis provides a definitive fingerprint of a compound's chemical structure, allowing for the unambiguous confirmation of a successful transformation. This guide offers a detailed comparison of the key spectroscopic differences between the valuable synthetic intermediate, this compound, and its common precursor, 3-methylbenzaldehyde (also known as m-tolualdehyde).
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of 3-methylbenzaldehyde. This reaction introduces a nitro (-NO₂) group onto the aromatic ring, a transformation that profoundly alters the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can precisely track the disappearance of the starting material and the emergence of the desired product.
The Synthetic Transformation: A Visual Overview
The nitration of 3-methylbenzaldehyde introduces a strong electron-withdrawing nitro group. The directing effects of the existing methyl (ortho, para-directing) and aldehyde (meta-directing) groups favor the substitution at the C5 position, which is meta to both. This fundamental structural change is the origin of the spectroscopic differences we will explore.
Caption: Synthesis of this compound from 3-methylbenzaldehyde.
Infrared (IR) Spectroscopy: The Arrival of the Nitro Group
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it the first line of analysis for confirming the nitration. The most dramatic change in the IR spectrum upon converting the precursor to the product is the appearance of two very strong and characteristic absorption bands corresponding to the nitro group.[1]
The causality here is the large change in dipole moment associated with the stretching vibrations of the highly polar N-O bonds.[1][2] For aromatic nitro compounds, these bands are reliably found in specific regions of the spectrum.[3][4][5]
Key IR Spectral Differences:
| Functional Group | Vibration Mode | 3-Methylbenzaldehyde (Precursor) | This compound (Product) | Rationale for Change |
| Aldehyde C-H | Stretch | ~2900 cm⁻¹ & ~2700 cm⁻¹ | Present, potentially shifted | These characteristic "twin peaks" confirm the aldehyde's persistence. |
| Carbonyl C=O | Stretch | ~1697-1710 cm⁻¹ (strong)[6] | Present, may shift slightly | The electron-withdrawing NO₂ group can slightly alter the C=O bond polarity and frequency. |
| Nitro N-O | Asymmetric Stretch | Absent | ~1550-1475 cm⁻¹ (very strong) [1][3][4] | Confirmatory peak for the nitro group. Its high intensity is a key feature. |
| Nitro N-O | Symmetric Stretch | Absent | ~1360-1290 cm⁻¹ (very strong) [1][3][4] | Second confirmatory peak for the nitro group. The presence of both strong bands is definitive proof of nitration. |
| Aromatic C=C | Stretch | ~1600-1450 cm⁻¹ | Present, pattern may change | The substitution pattern and electronic changes can alter the appearance of these bands. |
In-Text Interpretation: The IR spectrum of 3-methylbenzaldehyde is dominated by a strong carbonyl (C=O) peak around 1697 cm⁻¹ and the distinctive aldehyde C-H stretches.[6] Upon successful nitration, the resulting spectrum for this compound will retain the aldehyde-related peaks but will be distinguished by the emergence of two new, intense absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[1][4] These bands are the unmistakable signature of the aromatic nitro group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electronic Changes
NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The introduction of the powerfully electron-withdrawing and magnetically anisotropic nitro group causes significant and predictable shifts in the NMR spectrum.
¹H NMR Spectroscopy
The primary impact on the ¹H NMR spectrum is the change in the chemical environment of the aromatic protons. The nitro group strongly deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).
Key ¹H NMR Spectral Differences:
| Proton Type | 3-Methylbenzaldehyde (Precursor) | This compound (Product) | Rationale for Change |
| Aldehydic (-CHO) | ~9.95 ppm (singlet)[7] | ~10.0-10.2 ppm (singlet) | The aldehyde proton is already far downfield.[8][9] The remote nitro group causes a minor additional downfield shift. |
| Aromatic (Ar-H) | ~7.3-7.7 ppm (4H, complex multiplet)[7] | ~8.0-8.5 ppm (3H, distinct singlets/doublets) | The strong deshielding effect of the NO₂ group shifts the remaining aromatic protons significantly downfield. The substitution pattern change simplifies the splitting. |
| Methyl (-CH₃) | ~2.39 ppm (singlet)[7] | ~2.5-2.6 ppm (singlet) | A minor downfield shift is expected due to the overall change in the ring's electron density. |
In-Text Interpretation: In the ¹H NMR of 3-methylbenzaldehyde, one observes the aldehydic proton as a singlet around 9.95 ppm, a complex multiplet for the four aromatic protons, and a methyl singlet near 2.39 ppm.[7] The spectrum of this compound will show a dramatic change in the aromatic region. The proton count here will decrease from four to three, and their signals will be shifted significantly downfield due to the strong deshielding from the adjacent nitro group. The aldehydic proton will remain a singlet but will likely shift slightly further downfield.
¹³C NMR Spectroscopy
The effect of the nitro group is also clearly visible in the ¹³C NMR spectrum, particularly on the aromatic carbons.
Key ¹³C NMR Spectral Differences:
| Carbon Type | 3-Methylbenzaldehyde (Precursor) | This compound (Product) | Rationale for Change |
| Aldehydic (-CHO) | ~193 ppm[10] | ~190-192 ppm | The carbonyl carbon of an aldehyde is typically found in the 190-200 ppm range.[9] |
| C-NO₂ | Absent | ~148-150 ppm | The carbon directly attached to the nitro group is strongly deshielded and appears far downfield. |
| Aromatic (C-H, C-C) | ~127-139 ppm[10] | Shifts across the ~120-145 ppm range | The carbons ortho and para to the nitro group are significantly deshielded (shifted downfield). |
| Methyl (-CH₃) | ~21 ppm[10] | ~21-22 ppm | Minimal change is expected for the methyl carbon. |
Mass Spectrometry (MS): A Shift in Mass and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and insights into its structure from its fragmentation pattern.
Key Mass Spectrometry Differences:
| Feature | 3-Methylbenzaldehyde (Precursor) | This compound (Product) | Rationale for Change |
| Molecular Ion (M⁺•) | m/z 120 [11][12] | m/z 165 [13] | The addition of a NO₂ group (mass 46) and loss of one H (mass 1) results in a net mass increase of 45 Da. |
| Key Fragment | m/z 119 ([M-H]⁺) | m/z 135 ([M-NO]⁺) | Loss of nitric oxide (NO) is a characteristic fragmentation pathway for aromatic nitro compounds.[14] |
| Key Fragment | m/z 91 ([M-CHO]⁺) | m/z 119 ([M-NO₂]⁺) | Loss of the entire nitro group (NO₂) is a primary and highly diagnostic fragmentation event.[14][15] |
| Key Fragment | m/z 91 (Tropylium ion)[7] | m/z 91 | This stable fragment from the methylbenzene moiety may still be present. |
In-Text Interpretation: The most fundamental difference is the molecular weight. 3-methylbenzaldehyde shows a molecular ion peak at m/z 120.[11][16] The product, this compound, will have a molecular ion peak at m/z 165.[13] This mass shift of 45 amu is definitive evidence of the reaction. Furthermore, the fragmentation pattern will change significantly. While the precursor commonly loses a hydrogen radical (m/z 119) or the formyl radical (m/z 91), the product's fragmentation will be dominated by characteristic losses of the nitro group, such as the loss of NO (m/z 135) and NO₂ (m/z 119).[14][15]
Experimental Protocols & Workflow
To obtain the data discussed, standardized analytical procedures must be followed. The workflow below outlines the general process for characterizing the reaction mixture.
Caption: General workflow for the spectroscopic analysis of the reaction.
Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like 3-methylbenzaldehyde, place a single drop between two NaCl or KBr salt plates to create a thin film. For a solid product, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Tune and shim the instrument. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and an electron ionization (EI) source.
-
Method: Set an appropriate GC temperature program to separate the precursor from the product. The mass spectrometer will scan a relevant mass range (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times and the corresponding mass spectra of the eluted peaks.
Conclusion
The transformation of 3-methylbenzaldehyde to this compound is accompanied by a clear and definitive set of changes across multiple spectroscopic platforms. The appearance of intense N-O stretching bands in the IR spectrum provides the initial confirmation of nitration. This is corroborated in the ¹H NMR spectrum by a reduction in the aromatic proton count and a significant downfield shift of the remaining aromatic signals. Finally, mass spectrometry confirms the reaction by showing an increase in the molecular weight by 45 amu and revealing a fragmentation pattern dominated by the loss of the newly introduced nitro group. By systematically applying these three techniques, researchers can confidently monitor the reaction's progress and verify the identity and purity of the final product with a high degree of certainty.
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cross-reactivity studies of 3-Methyl-5-nitrobenzaldehyde in complex mixtures
An In-Depth Technical Guide to Cross-Reactivity Studies of 3-Methyl-5-nitrobenzaldehyde in Complex Mixtures
Authored by a Senior Application Scientist
This guide provides a comparative analysis of two principal methodologies for evaluating the specificity of detection for this compound: immuno-analytical techniques and chromatographic methods. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your selection of the most appropriate analytical strategy.
The Analytical Challenge: Specificity in Complex Milieus
Complex matrices, such as plasma, urine, or soil extracts, are rife with endogenous and exogenous compounds that can interfere with analytical measurements.[3][4] For a target analyte like this compound, structurally related compounds pose the most significant challenge. These include isomers (e.g., 2-methyl-5-nitrobenzaldehyde), precursors (e.g., 3-methylbenzaldehyde), and metabolites where the nitro group may be reduced or the aldehyde oxidized. Therefore, any robust analytical method must be rigorously validated for its ability to distinguish the target analyte from these potential cross-reactants.
Methodology 1: Immuno-analytical Approaches for High-Throughput Screening
Immunoassays, particularly in a competitive format, are powerful tools for the high-throughput detection of small molecules due to their speed and sensitivity.[5][6] They rely on the specific binding between an antibody and its target antigen (in this case, this compound or a derivative).[7] However, the very nature of this biological interaction is the source of their primary limitation: cross-reactivity.[8]
Principle of Competitive Immunoassay
In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte (e.g., an enzyme-conjugate) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte, producing a lower signal. The signal is therefore inversely proportional to the concentration of the target analyte.[7][9]
Experimental Workflow: Competitive ELISA
The workflow for developing and running a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a multi-step process designed to optimize sensitivity and specificity.
Caption: A generalized workflow for a competitive ELISA.
Understanding and Quantifying Cross-Reactivity
Cross-reactivity occurs when the antibodies bind to molecules other than the intended analyte, typically those with high structural similarity.[8] It is crucial to understand that cross-reactivity is not solely an intrinsic property of the antibody but can be modulated by the assay format and concentrations of the reagents used.[10]
Cross-reactivity is quantified by determining the concentration of a competing compound required to displace 50% of the labeled antigen (the IC50 value) and comparing it to the IC50 of the target analyte.
Formula for Cross-Reactivity (%):
(%CR) = (IC50 of this compound / IC50 of Competing Compound) x 100
Hypothetical Cross-Reactivity Data for an Anti-3-Methyl-5-nitrobenzaldehyde Immunoassay
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Target) | C₈H₇NO₃ | 10 | 100% |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 50 | 20% |
| 3-Methylbenzaldehyde | C₈H₈O | 800 | 1.25% |
| 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C₈H₇NO₄ | 150 | 6.67% |
| 4-Nitrotoluene | C₇H₇NO₂ | >10,000 | <0.1% |
Interpretation: In this hypothetical dataset, the antibody shows significant cross-reactivity with 3-Nitrobenzaldehyde, likely due to the shared nitrobenzaldehyde core. The removal of the methyl group is less impactful than the removal of the nitro group (as seen with 3-Methylbenzaldehyde). This quantitative assessment is a self-validating system; it defines the assay's limitations and informs the interpretation of results from complex samples.
Protocol: Cross-Reactivity Assessment via Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a capture antibody raised against a this compound-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Standard/Competitor Preparation: Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in assay buffer.
-
Competitive Reaction: Add the standards or competitor solutions to the wells, followed immediately by a fixed concentration of enzyme-labeled this compound. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step to remove unbound reagents.
-
Substrate Development: Add a suitable substrate (e.g., TMB for HRP-conjugates) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot the absorbance against the log of the concentration for each compound and determine the IC50 value. Calculate the percent cross-reactivity using the formula provided.
Methodology 2: Chromatographic Approaches for Confirmatory Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), are the gold standard for specific identification and quantification.[11][12] Unlike immunoassays, which rely on molecular recognition, these techniques achieve specificity through physical separation followed by mass-based detection.
Principle of LC-MS/MS
Liquid chromatography separates compounds in a mixture based on their differential partitioning between a mobile phase and a stationary phase.[13][14] For nitroaromatic compounds, reversed-phase HPLC using a C18 or Phenyl-Hexyl column is common.[14][15] The separated compounds are then ionized (e.g., via electrospray ionization) and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, providing an exceptionally high degree of certainty in identification.[16]
Experimental Workflow: HPLC-MS/MS Analysis
The workflow for chromatographic analysis emphasizes rigorous sample preparation to remove matrix interferences, followed by instrumental analysis for definitive confirmation.[17]
Caption: A standard workflow for quantitative LC-MS/MS analysis.
Achieving Specificity with Chromatography
In chromatography, the concept analogous to cross-reactivity is co-elution, where two different compounds exit the column at the same time. However, the use of a mass spectrometer as a detector largely resolves this issue. Specificity is achieved through a combination of:
-
Retention Time (RT): The unique time it takes for a compound to travel through the HPLC column.
-
Parent Ion Mass (m/z): The mass-to-charge ratio of the intact molecule. For this compound (C₈H₇NO₃), the monoisotopic mass is 165.04 g/mol .[18][19]
-
Fragment Ion Mass (m/z): The characteristic masses of the fragments produced when the parent ion is broken apart in the mass spectrometer.
An analyte is only positively identified if it matches the retention time, parent ion mass, and fragment ion masses and ratios of a certified reference standard analyzed under the identical conditions. This multi-parameter confirmation provides unparalleled specificity.
Protocol: HPLC-UV Method for Isomer Separation
This protocol is adapted from established methods for separating nitrotoluene and nitrobenzaldehyde isomers.[14][20][21]
-
System Preparation: Use an HPLC system with a UV detector. The choice of column is critical for resolving isomers; a Phenyl-Hexyl column can enhance separation through π-π interactions, while a C18 column provides robust hydrophobic retention.[14][15]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like 0.1% formic acid to improve peak shape.[16]
-
Standard Preparation: Prepare a stock solution of this compound and potential cross-reactants/isomers in the mobile phase. Create a calibration curve by diluting the stock solution to a range of known concentrations.
-
Sample Preparation: For complex mixtures, perform a sample cleanup and concentration step, such as Solid Phase Extraction (SPE), to remove interferences.[17][22]
-
Injection: Inject 10 µL of the prepared standard or sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorbance.[11]
-
-
Data Analysis: Identify peaks based on their retention times compared to the standards. Quantify by integrating the peak area and comparing it against the calibration curve. The ability to resolve the peaks of different isomers is the direct measure of the method's specificity.
Comparison Guide: Immunoassay vs. Chromatography
The choice between an immunoassay and a chromatographic method depends entirely on the research question, required throughput, and the level of certainty needed.
| Parameter | Immunoassay (Competitive ELISA) | Chromatography (HPLC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation & mass detection |
| Specificity | Moderate to High; defined by % cross-reactivity. Prone to interference from structurally similar compounds.[23] | Very High; confirmed by retention time, parent ion, and fragment ions. Gold standard for confirmation. |
| Sensitivity | High (pg/mL to ng/mL range).[5][6] | Very High (pg/mL to fg/mL range). |
| Throughput | High (96/384-well plate format) | Low to Medium (serial sample injection) |
| Development Cost | High (custom antibody generation) | Medium (instrumentation cost) |
| Cost Per Sample | Low | High |
| Primary Use Case | Rapid screening of many samples; field testing; initial assessment of exposure. | Definitive quantification; isomer-specific analysis; metabolite identification; regulatory submissions. |
Conclusion and Recommendations
When investigating this compound in complex mixtures, a tiered analytical approach is most effective.
-
For large-scale screening or initial discovery phases, a well-characterized competitive immunoassay offers an excellent balance of speed and sensitivity. However, it is imperative to first perform a thorough cross-reactivity analysis against all likely isomers and metabolites to understand the assay's limitations. Any positive hits should be considered presumptive.
-
For definitive confirmation, accurate quantification, and regulatory purposes, orthogonal analysis using a chromatographic method like HPLC-MS/MS is non-negotiable. Its superior specificity, derived from the combination of chromatographic separation and mass-based detection, is essential for generating trustworthy, publication-quality data.
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Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]
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Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]
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Hu, X., et al. (2021). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]
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Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. Available at: [Link]
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Kawai, M., & Ikarashi, Y. (1991). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. Available at: [Link]
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A Researcher's Guide to the Nitration of Substituted Benzaldehydes: A Comparative Analysis of Yields and Regioselectivity
For researchers, scientists, and professionals in drug development, the synthesis of substituted nitroaromatics is a foundational process. Nitrobenzaldehydes, in particular, serve as versatile intermediates in the production of pharmaceuticals, dyes, and fine chemicals.[1] The introduction of a nitro group onto a benzaldehyde scaffold via electrophilic aromatic substitution is a reaction governed by the subtle interplay of electronic effects and reaction conditions.
This guide provides an in-depth comparison of product yields and regioselectivity from the nitration of various substituted benzaldehydes. Moving beyond a simple recitation of facts, we will explore the mechanistic rationale behind experimental outcomes, present detailed protocols, and offer field-proven insights to help you navigate this critical chemical transformation.
The Underlying Chemistry: Mechanism and the Influence of Substituents
The nitration of a benzaldehyde derivative is a classic electrophilic aromatic substitution (EAS) reaction. The process is typically initiated by mixing concentrated nitric acid and sulfuric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich π system of the aromatic ring.
The aldehyde group (-CHO) itself plays a crucial role. Due to its electron-withdrawing nature through both resonance and inductive effects, it deactivates the aromatic ring, making it less reactive than benzene.[1][2] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the primary site of electrophilic attack for unsubstituted benzaldehyde.[3][4] The carbocation intermediate (the σ-complex or arenium ion) formed from meta attack is more stable than those formed from ortho or para attack because it avoids placing a positive charge adjacent to the already positively polarized carbonyl carbon.[3]
Caption: Favored reaction pathway for the nitration of unsubstituted benzaldehyde.
When a second substituent is present on the ring, its own electronic properties either complement or compete with the directing effect of the aldehyde group, leading to different product distributions and yields.
-
Activating, Ortho-, Para-Directing Groups (e.g., -OCH₃, -CH₃): These groups donate electron density to the ring, increasing its reactivity. They direct incoming electrophiles to the positions ortho and para to themselves.
-
Deactivating, Ortho-, Para-Directing Groups (e.g., -Cl, -Br): Halogens withdraw electron density inductively (deactivating) but can donate it through resonance (o,p-directing).[3]
-
Deactivating, Meta-Directing Groups (e.g., -NO₂, -COOH): These groups strongly withdraw electron density from the ring, making it much less reactive and directing incoming groups to the meta position.[3]
The final regiochemical outcome is determined by the combined influence of both substituents.
Comparative Analysis of Nitration Yields
The following table summarizes experimental data from the literature for the nitration of various substituted benzaldehydes. It is designed to provide a clear comparison of how different substituents and reaction conditions affect the product distribution.
| Substituted Benzaldehyde | Substituent(s) & Directing Effect | Nitrating Agent & Conditions | Product Distribution (ortho:meta:para)¹ | Overall Yield | Reference(s) |
| Benzaldehyde | -CHO (Deactivating, m-directing) | HNO₃ / H₂SO₄ | ~20% : 80% : Trace | ~53% (isolated) | [5][6][7] |
| Benzaldehyde | -CHO (Deactivating, m-directing) | High HNO₃ ratio (e.g., 2:1 HNO₃:H₂SO₄) | Yield of o-isomer can be increased | Variable | [2][8][9] |
| p-Anisaldehyde (4-Methoxy) | -CHO (Deactivating, m-directing)-OCH₃ (Activating, o,p-directing) | HNO₃ / H₂SO₄-15 to -8 °C | 4-methoxy-3-nitrobenzaldehyde only | Not specified | [10] |
| m-Chlorobenzaldehyde | -CHO (Deactivating, m-directing)-Cl (Deactivating, o,p-directing) | Conc. HNO₃ / Conc. H₂SO₄≤ 5 °C | 2-nitro-5-chlorobenzaldehyde | High (124% crude) | [11] |
| p-Chlorobenzaldehyde | -CHO (Deactivating, m-directing)-Cl (Deactivating, o,p-directing) | Fuming HNO₃ / Conc. H₂SO₄< 10 °C | 4-chloro-3-nitrobenzaldehyde | High | [12] |
| p-Nitrobenzaldehyde | -CHO (Deactivating, m-directing)-NO₂ (Deactivating, m-directing) | N₂O₅ or NO₂CF₃SO₃ in HNO₃ | Primarily oxidation to benzoic acids | Nitration is minor pathway | [13] |
| 4-Hydroxybenzaldehyde | -OH (Activating, o,p-directing)-CHO (Deactivating, m-directing) | 15% aq. HNO₃ (Microwave) | 4-hydroxy-3-nitrobenzaldehyde | ~70% | [14] |
¹ Product distribution percentages are relative to the isomers formed. ortho, meta, and para are relative to the original aldehyde group unless a specific product name is given.
Validated Experimental Protocols
Trustworthy protocols are self-validating systems. The following methodologies are based on established procedures and include explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Protocol 1: Standard Nitration of Benzaldehyde (Favors meta-Isomer)
This protocol is a conventional method that reliably produces 3-nitrobenzaldehyde as the major product.[6]
Methodology:
-
Preparation of Nitrating Mixture: In a 500 mL three-necked flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, add 89 mL of concentrated H₂SO₄.
-
Rationale: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[12]
-
-
Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to below 10°C.
-
Rationale: The formation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions and minimize the formation of byproducts from over-nitration or oxidation.[8]
-
-
Addition of Nitric Acid: Slowly add 45 mL of fuming HNO₃ dropwise to the sulfuric acid via the addition funnel. Ensure the temperature is maintained below 10°C throughout the addition.
-
Addition of Benzaldehyde: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C. This may take approximately one hour.[6]
-
Rationale: A slow, controlled addition of the substrate prevents localized temperature spikes and ensures a consistent reaction rate.[1]
-
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure complete conversion.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. The crude product will precipitate as a yellow solid.
-
Rationale: Quenching the reaction on ice dilutes the acid and causes the organic product, which is insoluble in the aqueous medium, to precipitate out.
-
-
Purification: Collect the solid by suction filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system like toluene/petroleum ether to yield light yellow crystals of 3-nitrobenzaldehyde.[6]
Caption: General experimental workflow for the nitration of benzaldehyde.
Protocol 2: Modifying Regioselectivity to Increase ortho-Isomer Yield
While the meta isomer is the thermodynamically favored product, the yield of the ortho isomer can be enhanced by altering the composition of the nitrating mixture.[9]
Methodology:
-
Preparation of Modified Nitrating Mixture: In a three-necked flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ relative to H₂SO₄ (e.g., a 1:1 or 2:1 w/w ratio).[2][8] This procedure must be performed with extreme caution and highly efficient cooling.
-
Nitration Reaction: Cool the mixture to 0°C. Very slowly, add the benzaldehyde dropwise, meticulously maintaining the temperature between 0-5°C.
-
Monitoring and Work-up: The reaction should be closely monitored by TLC or GC to determine the optimal reaction time and prevent byproduct formation. The work-up procedure is similar to Protocol 1.
Modern Approaches: Greener and More Efficient Nitrations
While traditional mixed-acid nitration is effective, it involves hazardous reagents and harsh conditions. Modern synthetic chemistry has driven the development of alternative methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction. For example, the nitration of 4-hydroxybenzaldehyde with dilute nitric acid can be completed in under 5 minutes, yielding the pure product in 70% yield.[14] This method often leads to cleaner reactions and higher efficiency.
-
Green Mechanochemistry: Recent advances have utilized mechanochemistry (ball milling) with benign, bench-stable organic nitrating agents.[15] This approach minimizes or eliminates the need for hazardous solvents, significantly improving the green metrics of the process.
-
Continuous Flow Nitration: Performing nitration in microreactors offers superior control over temperature and mixing, enhancing safety, especially for highly exothermic reactions.[5] This technique can reduce reaction times to mere minutes and allows for safer scalability.
Conclusion
The nitration of substituted benzaldehydes is a nuanced process where product yields and isomer distribution are dictated by a delicate balance of electronic effects and carefully controlled reaction parameters. The aldehyde group's inherent meta-directing and deactivating nature establishes a baseline, which is then significantly modified by the presence of other substituents. Activating groups generally direct nitration to positions ortho to themselves, while deactivating groups reinforce meta-substitution. As demonstrated, a researcher can manipulate the regiochemical outcome by judiciously choosing the substrate and fine-tuning the reaction conditions, such as the composition of the nitrating agent and the reaction temperature. The emergence of microwave, mechanochemical, and continuous flow technologies further expands the synthetic chemist's toolkit, offering safer, faster, and more environmentally friendly pathways to these valuable chemical intermediates.
References
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Title: 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: highly accelerated microwave assisted aromatic nitration with dilute nitric acid Source: Sciencemadness.org URL: [Link]
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Title: Green Chemistry Source: RSC Publishing URL: [Link]
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Title: Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution Source: The Chemical Educator URL: [Link]
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Title: Solved: Benzaldehyde after nitration give (a) o-nitrobenzene (b) p-nitrobenzene (c) m-nitrobenzene Source: Gauth URL: [Link]
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Title: Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Scheme of aldehyde group assistance in the nitration of benzaldehyde Source: ResearchGate URL: [Link]
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Title: Continuous Flow Nitration of Benzaldehyde Source: Organic Process Research & Development URL: [Link]
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Title: 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde Source: oc-praktikum.de URL: [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 3-Methyl-5-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the scrupulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methyl-5-nitrobenzaldehyde, ensuring that this final stage of its lifecycle is handled with the same precision as its application in your research. As Senior Application Scientists, we recognize that understanding the "why" behind each step is as critical as the "how," fostering a culture of safety and responsibility.
Immediate Safety and Hazard Assessment: Understanding the Compound
This compound is a solid aromatic nitro compound. Before initiating any disposal protocol, it is imperative to be thoroughly familiar with its hazard profile. Aromatic nitro compounds can be toxic and are often environmental hazards. Always consult the Safety Data Sheet (SDS) as the primary source of information.
Key Hazards:
-
Toxicity: Harmful if swallowed.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
Combustibility: The material is combustible, and dusts may form explosive mixtures with air.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous PPE protocol is non-negotiable. Before handling this compound for disposal, ensure the following are correctly worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of dust generation and work is not being performed in a chemical fume hood, a NIOSH-approved particulate respirator should be used.[2]
Waste Characterization and Segregation: A Critical Step for Compliance
Proper disposal begins with correct waste characterization. Based on its known hazards, this compound waste must be classified as hazardous.
While this compound is not explicitly listed by name in the EPA's Resource Conservation and Recovery Act (RCRA) regulations, it would likely be classified as a hazardous waste based on its characteristics, particularly toxicity.[3] The SDS for the closely related 3-nitrobenzaldehyde indicates it is toxic to aquatic organisms.[2] Therefore, it is prudent to manage it as a hazardous waste. Lacking a specific "P" or "U" listing, a generator must determine if the waste exhibits any of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Given its aquatic toxicity, it may fall under the toxicity characteristic.
Waste Segregation: It is crucial to not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container. Mixing with incompatible materials can lead to dangerous chemical reactions.
| Parameter | Information | Source |
| Common Synonyms | 3-Formyl-5-nitrotoluene | PubChem |
| Molecular Formula | C8H7NO3 | PubChem |
| Physical State | Solid | - |
| Primary Hazards | Harmful if swallowed, Toxic to aquatic life | |
| Likely EPA Waste Code | D001 (if ignitable), D003 (if reactive), or requires a Toxicity Characteristic Leaching Procedure (TCLP) to determine toxicity codes (D004-D043) | [4][5] |
| UN Number (for transport) | UN3077 (for Environmentally hazardous substance, solid, n.o.s.) |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and disposal of this compound waste from the laboratory.
Phase 1: Accumulation of Waste
-
Select an Appropriate Waste Container: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) drum or a glass bottle with a secure screw cap. The container must be in good condition, with no leaks or cracks.
-
Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmentally Hazardous")
-
The date on which the first particle of waste was placed in the container (the accumulation start date).
-
-
Safe Collection: Collect all waste, including any contaminated materials like weighing paper or disposable spatulas, directly into the labeled container. Avoid generating dust. If the material is a fine powder, handle it within a chemical fume hood.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
Phase 2: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or the accumulation time limit is approaching (as per your institution's and local regulations), contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide all necessary information about the waste stream to the EHS personnel.
Phase 3: Final Disposal Method
The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company. The most probable and environmentally sound disposal method for this type of compound is high-temperature incineration.
High-Temperature Incineration: This process uses controlled, high temperatures to destroy the hazardous chemical. For nitroaromatic compounds, a secondary combustion chamber operating at temperatures around 900°C with a sufficient residence time (e.g., 3 seconds) is effective in ensuring complete decomposition into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by the incinerator's emission control system.[6][7]
Chemical Treatment: While less common for solid waste of this nature, chemical treatment methods exist for liquid waste containing nitroaromatics. Advanced oxidation processes, such as using Fenton's reagent, can degrade these compounds.[8] However, for solid waste, incineration is the preferred and more definitive method.
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If the material is combustible, remove all ignition sources.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain and Clean:
-
For small spills, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use a damp cloth or absorbent pad to wipe the contaminated surface.
-
All cleanup materials must be placed in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research's impact is measured by its scientific contributions, not its environmental footprint.
References
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Watanabe, M., & Noma, Y. (n.d.). Influence of Combustion Temperature on Formation of Nitro-PAHs and Decomposition and Removal Behaviors in Pilot-Scale Waste Incinerator. Environmental Science & Technology. Retrieved from [Link]
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Techno PharmChem. (n.d.). 3 – NITRO BENZALDEHYDE. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
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Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - F, K, P, U Lists. Retrieved from [Link]
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My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
IPEN.org. (n.d.). Temperature and Oxygen levels in the post-combustion zone of Waste-to-Energy incinerators. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Methyl-5-nitrobenzaldehyde
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects. |
| Required PPE | Nitrile gloves, chemical splash goggles with side-shields, lab coat, and in cases of poor ventilation or dust generation, a NIOSH-approved respirator. |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. Keep container tightly closed. |
| Spill Response | Evacuate the area. Wear appropriate PPE. For small spills, sweep up solid material, avoiding dust generation, and place in a suitable container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |
Introduction: Understanding the Risk Profile
Foundational Safety: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is a comprehensive Personal Protective Equipment (PPE) strategy. The following is the minimum required PPE when working with 3-Methyl-5-nitrobenzaldehyde, grounded in OSHA and European standards.[1][3]
-
Eye and Face Protection: Chemical splash goggles with side-shields are mandatory to protect against accidental splashes and fine dust.[1][3][7] These should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect from incidental contact.
-
-
Respiratory Protection: In instances of inadequate ventilation or when the generation of dust is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[1][3] Adherence to OSHA's respirator regulations in 29 CFR 1910.134 is essential.[1][3]
Procedural Guidance: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area.[1][3] It is crucial to keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids to prevent hazardous reactions.[1][2] The storage container should always be kept tightly closed.[1][3]
Handling and Operational Plan
All handling of this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize inhalation exposure.[2][3] Avoid the formation of dust during weighing and transfer.[1][2][3]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure safety showers and eyewash stations are readily accessible.[1]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or a container to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
-
In-Reaction Use:
-
When adding the compound to a reaction vessel, do so slowly to avoid splashing and dust clouds.
-
Ensure the reaction setup is secure and properly ventilated.
-
-
Post-Handling:
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][3]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Immediate actions for different types of emergency situations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][4]
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.[1][2] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is not merely a set of procedures but a mindset. By understanding the "why" behind each step—from the necessity of specific PPE to the protocols for waste disposal—we build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DC Chemicals. (n.d.). 3-Methyl-4-nitrobenzaldehyde|18515-67-8|MSDS. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
